molecular formula C14H13NO3 B112437 Amino(3-phenoxyphenyl)acetic acid CAS No. 299168-94-8

Amino(3-phenoxyphenyl)acetic acid

Katalognummer: B112437
CAS-Nummer: 299168-94-8
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: PTDUZBVRDQXJJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amino(3-phenoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-2-(3-phenoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDUZBVRDQXJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398726
Record name amino(3-phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299168-94-8
Record name amino(3-phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Amino(3-phenoxyphenyl)acetic acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino(3-phenoxyphenyl)acetic acid (CAS No: 299168-94-8) is a unique organic molecule incorporating a phenylacetic acid backbone with a phenoxy substituent and an amino group. This structure positions it as a compound of significant interest in medicinal chemistry and drug discovery, likely as a key building block or intermediate in the synthesis of more complex therapeutic agents. While detailed experimental data on this specific molecule is not extensively available in the public domain, this guide will synthesize the known information and provide expert insights based on the analysis of its structural motifs and data from closely related analogues. We will explore its chemical and physical identity, inferred spectroscopic characteristics, potential synthetic pathways, and likely pharmacological relevance, particularly in the context of anti-inflammatory drug development.

Core Molecular Identity

This compound is identified by its unique combination of functional groups, which suggests its potential utility as a versatile chemical intermediate.

IdentifierValueSource
CAS Number 299168-94-8[1][2][3][4][5]
Molecular Formula C₁₄H₁₃NO₃[1][5]
Molecular Weight 243.26 g/mol [1]
Synonyms 2-Amino-2-(3-phenoxyphenyl)acetic acid[3]

A key structural feature is the α-amino acid moiety attached to a phenyl ring, which itself is substituted with a phenoxy group at the meta-position. This arrangement provides multiple points for chemical modification, making it a valuable scaffold for creating libraries of compounds for biological screening.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Physicochemical Properties
PropertyInferred Value/CharacteristicRationale
Melting Point Solid at room temperature, likely with a relatively high melting point.The presence of carboxylic acid and amino groups allows for strong intermolecular hydrogen bonding and potential zwitterion formation, leading to a stable crystal lattice.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.The molecule has both polar (amino and carboxylic acid) and nonpolar (phenyl and phenoxy groups) regions. Solubility will be pH-dependent due to the ionizable groups.
pKa Expected to have at least two pKa values: one for the carboxylic acid (around 2-4) and one for the amino group (around 9-10).These are typical pKa ranges for α-amino acids. The exact values would be influenced by the electronic effects of the aromatic system.
logP Moderately lipophilic.The two phenyl rings contribute to its lipophilicity, which would be an important factor in its pharmacokinetic properties.

Storage and Stability: The compound should be stored at -20°C for long-term stability. For maximum recovery, it is recommended to centrifuge the vial before opening the cap.[1]

Spectroscopic Characteristics (Inferred)

No specific spectroscopic data has been published for this compound. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR:

    • Aromatic protons would appear in the range of δ 6.5-8.0 ppm, with complex splitting patterns due to the substitution on both phenyl rings.

    • The methine proton (α-carbon) would likely be a singlet or a multiplet around δ 4.0-5.0 ppm.

    • The amine (NH₂) and carboxylic acid (COOH) protons would be broad singlets and their chemical shifts would be highly dependent on the solvent and concentration. For related phenoxy acetic acid derivatives, the -CH₂- protons adjacent to the oxygen are observed around 4.84 ppm in DMSO-d₆.[6]

  • ¹³C NMR:

    • Aromatic carbons would resonate in the δ 110-160 ppm region.

    • The carbonyl carbon of the carboxylic acid would be significantly downfield, expected around δ 170-180 ppm.[6]

    • The α-carbon would be in the δ 50-60 ppm range.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹.

    • A sharp C=O stretch from the carboxylic acid should appear around 1700-1730 cm⁻¹.[6]

    • N-H stretching from the primary amine would be visible in the 3300-3500 cm⁻¹ region.

    • C-O-C stretching from the ether linkage would be present in the fingerprint region, typically around 1200-1250 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 243 or 244, respectively.

    • Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and cleavage at the ether linkage.

Synthesis and Manufacturing

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be designed based on established organic chemistry principles and methods used for analogous compounds. One potential approach is a multi-step synthesis starting from 3-phenoxyaniline or 3-phenoxybenzaldehyde.

A general workflow for the synthesis of related phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloester, followed by hydrolysis of the ester to the carboxylic acid.[6] For the target molecule, a Strecker or a related amino acid synthesis would be necessary.

Synthesis_Workflow cluster_0 Potential Synthetic Pathway Start 3-Phenoxybenzaldehyde Step1 Strecker Synthesis (e.g., NaCN, NH4Cl) Start->Step1 Reagents Intermediate α-Aminonitrile Intermediate Step1->Intermediate Step2 Acid Hydrolysis Intermediate->Step2 H3O+ Product This compound Step2->Product

Caption: A plausible, high-level synthetic workflow for this compound.

Note: This proposed pathway is illustrative. Optimization of reaction conditions, protecting group strategies, and purification methods would be essential for a successful synthesis.

Pharmacological Context and Potential Applications

While there is no direct pharmacological data for this compound, the broader class of phenoxyphenylacetic acids has been investigated for its therapeutic potential, primarily as anti-inflammatory agents.[7]

Inferred Mechanism of Action: Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules containing aromatic rings. The structural similarity of this compound to compounds like fenclofenac, a (phenoxyphenyl)acetic acid derivative, suggests it could exhibit anti-inflammatory properties.[7] Furthermore, recent studies on phenoxy acetic acid derivatives have identified them as potential selective cyclooxygenase-2 (COX-2) inhibitors.[6]

The potential mechanism of action could involve the inhibition of COX enzymes, which are critical in the inflammatory cascade by converting arachidonic acid to prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Molecule Amino(3-phenoxyphenyl) acetic acid (potential) Target_Molecule->COX_Enzymes Inhibits

Caption: Potential mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

Application in Drug Discovery

Given its structure, this compound is most likely utilized as:

  • A scaffold for medicinal chemistry: Its multiple functional groups allow for the creation of a diverse library of derivatives to explore structure-activity relationships (SAR).

  • An intermediate in multi-step synthesis: It could be a key building block for more complex, biologically active molecules.

  • A fragment for fragment-based drug discovery: The phenoxyphenyl moiety is a common feature in many bioactive compounds.

Safety and Handling

Based on available safety data sheets for related compounds, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

In case of exposure, standard first-aid measures should be followed. If inhaled, move to fresh air. In case of skin or eye contact, rinse thoroughly with water. If swallowed, seek medical attention.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, primarily as a versatile building block for the synthesis of novel therapeutic agents. While a comprehensive experimental profile of the molecule itself is not widely documented, its structural characteristics strongly suggest a role in the development of anti-inflammatory drugs, potentially through the inhibition of the COX pathway. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its biological activities. This guide provides a foundational understanding for researchers and scientists looking to work with this promising chemical entity.

References

  • Molbase. 2-amino-2-(3,5-dimethoxyphenyl)acetic acid. [Online]. Available: [Link]

  • BuyersGuideChem. Supplier CAS No 299168-94-8. [Online]. Available: [Link]

  • Atkinson, D. C., et al. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 26(10), 1353–1360. [Online]. Available: [Link]

  • Appchem. This compound | 299168-94-8. [Online]. Available: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Online]. Available: [Link]

Sources

"Amino(3-phenoxyphenyl)acetic acid" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Amino(3-phenoxyphenyl)acetic Acid: Molecular Structure, Properties, and Significance in Drug Discovery

Introduction to a Versatile Chemical Scaffold

This compound (CAS Number: 299168-94-8) is a non-proteinogenic α-amino acid, a class of molecules that serves as a fundamental building block in the field of medicinal chemistry and drug development.[1] Unlike the 20 common amino acids encoded by the genetic code, non-proteinogenic amino acids offer unique structural motifs and physicochemical properties that researchers can exploit to design novel therapeutic agents. This compound is also known by its systematic IUPAC name, 2-Amino-2-(3-phenoxyphenyl)acetic acid.[2][3] Its structure, which combines an amino acid core with a flexible phenoxyphenyl side chain, makes it a valuable scaffold for creating more complex molecules with tailored biological activities.[4] This guide provides an in-depth analysis of its molecular structure, weight, and its strategic importance for professionals in pharmaceutical research.

Molecular Structure and Identification

The utility of a chemical compound in a research context begins with a precise understanding of its structure and unique identifiers. These elements are critical for database searches, regulatory documentation, and ensuring the reproducibility of experimental results.

Chemical Nomenclature and Core Structure

The compound is commonly referred to by its semi-systematic name, this compound. However, for unambiguous identification, the International Union of Pure and Applied Chemistry (IUPAC) name is 2-Amino-2-(3-phenoxyphenyl)acetic acid .[2][3] This name precisely describes its molecular architecture:

  • Acetic Acid: A two-carbon carboxylic acid backbone.

  • 2-Amino: An amine group (-NH2) attached to the alpha-carbon (the carbon adjacent to the carboxyl group).

  • 2-(3-phenoxyphenyl): A 3-phenoxyphenyl group also attached to the alpha-carbon. This side chain consists of a central phenyl ring connected via an ether linkage at its 3-position to a second phenyl ring.

This unique combination of a hydrophilic amino acid head and a lipophilic, sterically significant side chain dictates its chemical reactivity and potential biological interactions.

Structural Representation

A visual representation is essential for understanding the spatial arrangement of the functional groups and the overall topology of the molecule. The diagram below illustrates the connectivity of atoms within this compound.

molecular_structure COOH COOH C_alpha α-C C_alpha->COOH Carboxyl NH2 NH₂ C_alpha->NH2 Amino Phenyl1 Phenyl Ring 1 C_alpha->Phenyl1 Side Chain Ether_O O Phenyl1->Ether_O Ether Linkage Phenyl2 Phenyl Ring 2 Ether_O->Phenyl2

Caption: Molecular graph of this compound.

Key Chemical Identifiers

For precise documentation and procurement, several standard identifiers are used globally. These are summarized in the table below.

IdentifierValueSource
CAS Number 299168-94-8[5][6][7]
Molecular Formula C14H13NO3[2][5][6]
SMILES NC(C1=CC(OC2=CC=CC=C2)=CC=C1)C(O)=O[6]
InChIKey PTDUZBVRDQXJJC-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of a molecule, particularly its mass, are foundational data points for any experimental work, from reaction stoichiometry to analytical characterization.

Molecular Weight and Mass

It is crucial to distinguish between molecular weight (an average based on isotopic abundance) and exact mass (a monoisotopic value). For this compound, these values are:

PropertyValueExplanationSource
Molecular Weight 243.26 g/mol The weighted average mass of the molecule based on the natural abundance of its constituent isotopes. Used for bulk chemical calculations.[2][5][7]
Exact Mass 243.2579 DaThe calculated mass of the molecule using the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Used in high-resolution mass spectrometry.[6]

Significance in a Research and Development Context

While not a therapeutic agent itself, this compound is a valuable starting material in the synthesis of active pharmaceutical ingredients (APIs).[8] Its structural features provide a compelling rationale for its use in drug discovery programs.

A Scaffold for Medicinal Chemistry

The term "scaffold" refers to a core molecular structure upon which various chemical modifications can be made to explore chemical space and optimize for a desired biological effect.[4] The phenoxyphenyl moiety offers several advantages:

  • Tunable Lipophilicity: The two phenyl rings contribute to the molecule's oil-water partition coefficient (LogP), a critical parameter for cell membrane permeability and overall pharmacokinetics.

  • Conformational Flexibility: The ether linkage provides rotational freedom, allowing the side chain to adopt various conformations to fit into the binding pockets of target proteins.

  • Metabolic Stability: Ether bonds are generally more resistant to metabolic degradation compared to esters or other more labile functional groups.

The Role of the α-Amino Acid Core

The α-amino acid motif is a privileged structure in biology. Incorporating this moiety into a drug candidate can facilitate recognition by amino acid transporters, potentially improving intestinal absorption and cellular uptake.[9] Furthermore, the amine and carboxylic acid groups provide reactive handles for peptide bond formation, allowing the molecule to be integrated into peptidomimetics or used as a linker in more advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras).[10]

Conceptual Synthetic Workflow

While specific, peer-reviewed synthesis protocols for this exact compound are not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles for α-amino acid synthesis. A common and efficient method is the Strecker synthesis.

The logical flow for such a synthesis provides insight into the accessibility of this building block for research purposes.

synthesis_workflow start Starting Material: 3-Phenoxybenzaldehyde intermediate Intermediate: α-Aminonitrile start->intermediate Strecker Reaction (e.g., KCN, NH₄Cl) product Final Product: This compound intermediate->product Acid or Base Hydrolysis (e.g., HCl, H₂O)

Caption: Conceptual workflow for the synthesis of this compound.

Methodology Explained:

  • Step 1: Formation of the α-Aminonitrile: The synthesis would likely commence with 3-phenoxybenzaldehyde. This aldehyde undergoes a one-pot reaction with a cyanide source (like potassium cyanide) and an ammonia source (like ammonium chloride). The aldehyde first forms an imine with ammonia, which is then attacked by the cyanide nucleophile to yield the corresponding α-aminonitrile intermediate.

  • Step 2: Hydrolysis to the Carboxylic Acid: The nitrile group of the intermediate is then subjected to hydrolysis under either acidic or basic conditions. This process converts the nitrile (-C≡N) into a carboxylic acid (-COOH), yielding the final product, this compound.

This self-validating, two-step process is a robust and well-understood method for producing α-amino acids, underpinning the commercial availability of this and similar compounds for research.

Conclusion

This compound represents more than just a chemical formula; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, characterized by a molecular weight of 243.26 g/mol , combines the biologically relevant α-amino acid motif with a synthetically versatile and structurally significant phenoxyphenyl side chain.[2][5] This unique combination provides a robust starting point for the development of novel therapeutics, offering a balance of lipophilicity, metabolic stability, and synthetic accessibility. For researchers and drug development professionals, understanding the core attributes of such building blocks is paramount to designing the next generation of effective medicines.

References

  • PubChem. (3-Aminophenoxy)acetic acid. [Link]

  • PubChem. {Bis-[(E)-3-(3-phenoxy-phenyl)-allyl]-amino}-acetic acid. [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • IUPAC. Nomenclature and Symbolism for Amino Acids and Peptides. [Link]

  • PubChem. Phenoxyacetic Acid. [Link]

  • Pharmaffiliates. Exploring the Role of Amino Acid APIs in Drug Development and Formulation. [Link]

  • National Center for Biotechnology Information. Amino Acids in the Development of Prodrugs. [Link]

Sources

"Amino(3-phenoxyphenyl)acetic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Amino(3-phenoxyphenyl)acetic Acid

Abstract

This compound is a non-proteinogenic α-amino acid featuring a flexible diphenyl ether scaffold. This structure is of significant interest to medicinal chemists and drug development professionals as a versatile building block for synthesizing novel therapeutic agents. Its unique combination of an amino acid moiety and a phenoxyphenyl group allows for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles. We will dissect two robust and classical methodologies: the Strecker synthesis and the Bucherer-Bergs reaction, both originating from the common precursor, 3-phenoxybenzaldehyde. This document offers detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to assist researchers in selecting and executing the optimal synthesis strategy for their specific applications.

Introduction and Strategic Overview

The synthesis of α-amino acids is a cornerstone of organic and medicinal chemistry. While numerous methods exist, the choice of pathway is often dictated by the availability of starting materials, scalability, and the desired substitution pattern on the α-carbon. For this compound, the most logical and convergent approach begins with the corresponding aldehyde, 3-phenoxybenzaldehyde. This key intermediate provides the necessary carbon framework, and its carbonyl group is primed for the introduction of the amine and carboxyl functionalities.

This guide focuses on two time-honored, multicomponent reactions that efficiently construct the α-amino acid core from an aldehyde precursor.

  • Pathway A: The Strecker Synthesis. A direct, three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis.[1]

  • Pathway B: The Bucherer-Bergs Reaction. A four-component reaction using an aldehyde, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is subsequently hydrolyzed.[2][3][4]

Both pathways offer reliable routes to the target molecule. The choice between them often depends on laboratory preferences for handling intermediates and specific reaction conditions. The overall synthetic strategy, including the preparation of the requisite aldehyde, is depicted below.

G cluster_precursor Precursor Synthesis cluster_main α-Amino Acid Synthesis 3_phenoxybenzyl_chloride 3-Phenoxybenzyl Chloride 3_phenoxybenzaldehyde 3-Phenoxybenzaldehyde 3_phenoxybenzyl_chloride->3_phenoxybenzaldehyde Sommelet Reaction [7] Strecker Strecker Synthesis 3_phenoxybenzaldehyde->Strecker Pathway A Bucherer_Bergs Bucherer-Bergs Reaction 3_phenoxybenzaldehyde->Bucherer_Bergs Pathway B Target This compound Strecker->Target Bucherer_Bergs->Target

Figure 1: Overall synthetic strategy for this compound.

Synthesis of the Key Precursor: 3-Phenoxybenzaldehyde

A reliable supply of 3-phenoxybenzaldehyde is critical. A well-documented method for its preparation is the Sommelet reaction, which converts a benzyl halide into an aldehyde using hexamethylenetetramine (HMTA).[5]

Mechanism Insight: The reaction proceeds via the formation of a quaternary ammonium salt between 3-phenoxybenzyl chloride and HMTA. Subsequent hydrolysis, typically under acidic conditions, breaks down the HMTA complex to release the aldehyde and ammonia. This method is advantageous due to the stability and non-oxidizing nature of HMTA.

Experimental Protocol: Synthesis of 3-Phenoxybenzaldehyde[6]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-phenoxybenzyl chloride (10.9 g), glacial acetic acid (25 mL), and water (25 mL).

  • Addition of HMTA: Add hexamethylenetetramine (14.0 g) to the mixture under a nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux and maintain for 2.5 hours.

  • Hydrolysis: Add concentrated hydrochloric acid (20 mL) to the reaction mixture and continue refluxing for an additional 15 minutes.

  • Workup: Cool the mixture to room temperature and transfer to a separatory funnel. Extract the product with diethyl ether.

  • Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and finally with water again.

  • Isolation: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-phenoxybenzaldehyde.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure aldehyde.

Pathway A: The Strecker Synthesis

The Strecker synthesis is arguably the most direct method for preparing α-amino acids from aldehydes.[6] It is a one-pot reaction that assembles the target molecule from three simple components: the aldehyde (3-phenoxybenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., potassium or sodium cyanide). The reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed to the final amino acid.[1][7]

Causality and Mechanism

The reaction is a cascade of well-understood transformations. The causality flows from the electrophilic nature of the aldehyde's carbonyl carbon.

  • Imine Formation: Ammonia, a nucleophile, attacks the carbonyl carbon of the aldehyde. Dehydration follows, leading to the formation of an imine (or its protonated form, an iminium ion).[1] Ammonium chloride serves as both a source of ammonia and a mild acid to catalyze this step.[1]

  • Cyanide Addition: The nucleophilic cyanide ion then attacks the electrophilic carbon of the imine, forming a stable α-aminonitrile intermediate. This step creates the crucial new carbon-carbon bond.[7]

  • Nitrile Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under strong acidic or basic conditions, which protonates or activates the nitrile, making it susceptible to nucleophilic attack by water.[1]

G Aldehyde 3-Phenoxybenzaldehyde Imine Imine Formation Aldehyde->Imine + NH₃ Aminonitrile α-Amino(3-phenoxyphenyl)acetonitrile Imine->Aminonitrile + CN⁻ Hydrolysis Nitrile Hydrolysis Aminonitrile->Hydrolysis + H₂O, H⁺/OH⁻ AminoAcid This compound Hydrolysis->AminoAcid

Figure 2: Workflow for the Strecker Synthesis.

Experimental Protocol: Strecker Synthesis
  • Aminonitrile Formation:

    • In a sealed vessel, dissolve 3-phenoxybenzaldehyde in methanol.

    • Add an aqueous solution of ammonium chloride (NH₄Cl), followed by an aqueous solution of sodium cyanide (NaCN). Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Stir the mixture at room temperature for 24-48 hours. The progress can be monitored by TLC or LC-MS.

  • Isolation of Intermediate (Optional):

    • Upon completion, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated to yield the crude α-amino(3-phenoxyphenyl)acetonitrile. This intermediate can be purified or used directly in the next step.

  • Hydrolysis:

    • Treat the crude α-aminonitrile with concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours (e.g., 6-12 hours) until the nitrile is fully converted to the carboxylic acid.

  • Product Isolation:

    • Cool the reaction mixture. The amino acid hydrochloride may precipitate.

    • Neutralize the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base like ammonium hydroxide or sodium hydroxide.

    • The solid product is collected by filtration, washed with cold water and a small amount of ethanol, and dried under vacuum.

Pathway B: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent synthesis that produces hydantoins from carbonyl compounds, which are then hydrolyzed to α-amino acids.[2][3] It uses ammonium carbonate as a source for both ammonia and carbon dioxide.[4]

Causality and Mechanism

This pathway is more complex than the Strecker synthesis but is highly reliable. The key is the formation of a 5,5-disubstituted hydantoin ring system.

  • Cyanohydrin/Imine Formation: The reaction begins similarly to the Strecker, with the aldehyde reacting with ammonia (from ammonium carbonate decomposition) to form an imine and with cyanide to form a cyanohydrin. These species are in equilibrium.

  • Aminonitrile Formation: The cyanohydrin reacts with ammonia via an Sₙ2 reaction to form the same α-aminonitrile intermediate as in the Strecker synthesis.[2]

  • Cyclization to Hydantoin: The nitrogen of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate decomposition), forming a cyano-carbamic acid.[3] This intermediate undergoes intramolecular cyclization and rearrangement to form the thermodynamically stable 5-(3-phenoxyphenyl)hydantoin.[2][3]

  • Hydantoin Hydrolysis: The hydantoin ring is then hydrolyzed, typically under strong basic conditions (e.g., using barium hydroxide or sodium hydroxide), to open the ring and yield the amino acid salt. Acidification then provides the final product.

G Aldehyde 3-Phenoxybenzaldehyde Aminonitrile_Formation Aminonitrile Formation Aldehyde->Aminonitrile_Formation + (NH₄)₂CO₃, KCN Hydantoin 5-(3-Phenoxyphenyl)hydantoin Aminonitrile_Formation->Hydantoin Intramolecular Cyclization Hydrolysis Ring Hydrolysis Hydantoin->Hydrolysis + H₂O, Base AminoAcid This compound Hydrolysis->AminoAcid

Figure 3: Workflow for the Bucherer-Bergs Reaction.

Experimental Protocol: Bucherer-Bergs Reaction
  • Hydantoin Formation:

    • In a pressure-rated vessel, combine 3-phenoxybenzaldehyde, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃).[2] A typical molar ratio is 1:2:2 (aldehyde:KCN:(NH₄)₂CO₃).[2]

    • Add a solvent mixture, such as aqueous ethanol.

    • Seal the vessel and heat to 80-100 °C for several hours (e.g., 6-24 hours). The reaction is driven by the formation of the stable hydantoin precipitate.

  • Isolation of Hydantoin:

    • Cool the reaction mixture.

    • Acidify with HCl to precipitate the hydantoin product fully.[2]

    • Collect the solid by filtration, wash with water, and dry. The hydantoin can be purified by recrystallization from an ethanol/water mixture.[2]

  • Hydrolysis:

    • Place the purified 5-(3-phenoxyphenyl)hydantoin in a round-bottom flask with an aqueous solution of a strong base (e.g., 25% NaOH or Ba(OH)₂).

    • Heat the mixture to reflux for an extended period (12-48 hours) until hydrolysis is complete.

  • Product Isolation:

    • Cool the reaction mixture. If barium hydroxide was used, remove the barium carbonate precipitate by filtration.

    • Carefully acidify the filtrate with a strong acid (e.g., HCl or H₂SO₄) to the isoelectric point to precipitate the amino acid.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

Comparative Analysis of Synthesis Pathways

FeatureStrecker SynthesisBucherer-Bergs Reaction
Key Reagents Aldehyde, NH₄Cl, NaCN/KCNAldehyde, (NH₄)₂CO₃, NaCN/KCN
Key Intermediate α-Aminonitrile[1]5-Substituted Hydantoin[2][3]
Number of Steps 2 (Aminonitrile formation, Hydrolysis)2 (Hydantoin formation, Hydrolysis)
Reaction Conditions Aminonitrile formation often at RT; Hydrolysis at reflux.Hydantoin formation requires heat (80-100 °C), often in a sealed vessel.[2]
Advantages Very direct; fewer reagents.The hydantoin intermediate is often a stable, crystalline solid, which is easy to isolate and purify, leading to a cleaner final product.
Disadvantages The α-aminonitrile intermediate can sometimes be less stable or harder to purify.Requires higher temperatures and sometimes pressure; uses a larger excess of reagents.

Conclusion

The synthesis of this compound is readily achievable through established and reliable chemical methodologies. Both the Strecker synthesis and the Bucherer-Bergs reaction provide effective routes from the common precursor, 3-phenoxybenzaldehyde. The Strecker pathway offers a more direct conversion, while the Bucherer-Bergs reaction proceeds through a stable, crystalline hydantoin intermediate that can be advantageous for purification. The selection of a specific pathway will be guided by the researcher's objectives, available equipment, and preferences for handling the reaction intermediates. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Amino(3-phenoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: Navigating Data Scarcity with Scientific Principle

In the landscape of chemical research and pharmaceutical development, it is not uncommon to encounter compounds with sparse publicly available data. Amino(3-phenoxyphenyl)acetic acid (CAS: 299168-94-8, Molecular Formula: C₁₄H₁₃NO₃) is one such molecule.[1][2][3] This guide is crafted for researchers, scientists, and drug development professionals who require a deep understanding of its solubility characteristics.

Given the limited direct experimental data, this document employs a foundational, first-principles approach. We will dissect the molecule's structure, apply established theories of solubility, and draw reasoned parallels from a well-characterized structural analogue: Fenoprofen . Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), shares the core 3-phenoxyphenyl acetic acid scaffold, differing only by a methyl group in place of an amino group on the α-carbon.[4][5] This substitution allows us to build a robust predictive model for the solubility of this compound, while simultaneously providing the rigorous experimental frameworks necessary for its empirical validation.

This guide is structured not as a rigid template, but as a logical journey—from molecular structure to theoretical prediction, and finally, to practical experimental determination.

Molecular Architecture and Its Physicochemical Implications

The solubility of any compound is fundamentally dictated by its molecular structure. The structure of this compound presents a fascinating duality of polar and non-polar characteristics that governs its interaction with various solvents.

Key Structural Features:

  • Amphoteric Amino Acid Head: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This confers amphoteric properties, meaning it can react as either an acid or a base.[6] This is the primary driver of its pH-dependent aqueous solubility.

  • Hydrophobic Phenyl-Ether Backbone: The large, non-polar 3-phenoxyphenyl group constitutes a significant portion of the molecule. This bulky, hydrophobic region predicts poor solubility in highly polar solvents like water at neutral pH.

  • Hydrogen Bonding Potential: The amino and carboxylic acid groups are prime sites for hydrogen bonding, both as donors and acceptors. This suggests favorable interactions with polar protic solvents.

Caption: Structure of this compound.

Physicochemical Properties (Predicted and Analog-Derived)
PropertyValue (Predicted/Analog)Significance
Molecular Weight243.26 g/mol [1][3]Influences lattice energy and diffusion.
pKa (Carboxyl)~2-3 (Predicted)Acidity of the -COOH group.
pKa (Amino)~9-10 (Predicted)Basicity of the -NH₂ group.
pKa (Fenoprofen)4.5[7][8]For comparison; reflects the carboxyl group acidity without the amino influence.
LogP (Fenoprofen)3.1 - 3.3[5]Indicates high lipophilicity, suggesting poor water solubility.

The Theoretical Framework: pH-Dependence and Solvent Interaction

The solubility of this compound is best understood through the lens of its amphoteric nature and the "like dissolves like" principle.

The Critical Role of pH in Aqueous Systems

As an amino acid, the molecule's net charge in an aqueous solution is entirely dependent on the pH. This dictates its solubility.[9][10]

  • Low pH (e.g., pH < 2): The carboxylic acid is protonated (-COOH), and the amino group is also protonated, forming an ammonium cation (-NH₃⁺). The molecule carries a net positive charge. This charged species is expected to be significantly more soluble in water than the neutral form.

  • Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). While zwitterions have charged groups, they often exhibit minimum aqueous solubility due to strong intermolecular electrostatic interactions in the solid state (high crystal lattice energy).

  • High pH (e.g., pH > 10): The amino group is neutral (-NH₂), and the carboxylic acid is deprotonated, forming a carboxylate anion (-COO⁻). The molecule carries a net negative charge, which again is expected to enhance its solubility in water.

pH_Solubility_Relationship cluster_low_pH Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_high_pH High pH (Basic) low_pH Cationic Form (-NH₃⁺, -COOH) High Aqueous Solubility p1 low_pH->p1 pI Zwitterionic Form (-NH₃⁺, -COO⁻) Minimum Aqueous Solubility p2 pI->p2 high_pH Anionic Form (-NH₂, -COO⁻) High Aqueous Solubility p1->pI Increase pH p2->high_pH Increase pH

Caption: Influence of pH on the ionization state and aqueous solubility.

Interaction with Organic Solvents

The choice of organic solvent will depend on its ability to disrupt the solute-solute interactions and form favorable solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and carboxyl groups, effectively solvating the polar head. The solubility of Fenoprofen calcium in alcohol (95%) is approximately 15 mg/mL, suggesting this class of solvents will be effective.[7][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate charged species and polar groups effectively. Data for Fenoprofen calcium shows solubility around 33 mg/mL in DMSO and dimethylformamide, indicating these are excellent choices for creating concentrated stock solutions.[11]

  • Non-Polar Solvents (e.g., Benzene, Hexane): The large hydrophobic backbone might suggest some solubility, but the highly polar amino acid group will dominate, leading to very poor solubility. Fenoprofen is reportedly insoluble in benzene.[7][8]

Predicted Solubility Profile

Based on the principles above and data from Fenoprofen, the following table summarizes the expected solubility behavior of this compound. These are predictive values and require experimental confirmation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous
Water (pH ~7)Very Low / Sparingly SolubleThe large hydrophobic backbone dominates over the polar groups at the isoelectric point.[6]
Acidic Buffer (pH 1-2)Moderate to HighFormation of the soluble cationic ammonium salt.[6][10]
Basic Buffer (pH 11-12)Moderate to HighFormation of the soluble anionic carboxylate salt.[6][10]
Polar Protic Methanol, EthanolGoodHydrogen bonding with the amino and carboxylic acid groups.[7]
Polar Aprotic DMSO, DMFExcellentStrong dipole interactions solvate the polar functional groups effectively. Ideal for stock solutions.[11]
Less Polar Chloroform, AcetoneLow to ModerateLimited ability to solvate the highly polar amino acid moiety.[4]
Non-Polar Hexane, Benzene, TolueneInsolubleInsufficient polarity to overcome the solute's crystal lattice energy.[7]

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical data, a rigorous, validated experimental protocol is essential. The saturation shake-flask method remains the gold standard for determining thermodynamic solubility.[12][13][14]

Objective

To determine the equilibrium concentration of a solute in a solvent at a specific temperature, where the solution is in equilibrium with an excess of the solid compound.

Materials
  • This compound (solid)

  • Selected solvents (e.g., phosphate buffered saline pH 7.4, 0.1N HCl, 0.1N NaOH, Methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, after testing for compound adsorption)

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the compound.

Step-by-Step Protocol
  • Preparation of Vials: Add an excess amount of solid this compound to several vials for each solvent being tested. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached.[13]

  • Solvent Addition: Add a precise, known volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to run a time-course experiment initially (e.g., sampling at 24, 48, and 72 hours) to confirm that the concentration has plateaued, signifying equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[6]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. Crucial: The first few drops should be discarded to saturate any potential binding sites on the filter membrane. Filter compatibility and potential for solute adsorption must be pre-validated.[13]

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. Calculate the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

  • Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility of this compound in the solvent, typically reported in mg/mL or µg/mL.

Shake_Flask_Workflow start Start prep 1. Add Excess Solid & Known Volume of Solvent to Vial start->prep equilibrate 2. Agitate at Constant Temp (24-48 hours) prep->equilibrate separate 3. Centrifuge to Pellet Undissolved Solid equilibrate->separate sample 4. Withdraw Supernatant separate->sample filtrate 5. Filter Supernatant (0.22 µm Syringe Filter) sample->filtrate analyze 6. Dilute & Quantify via HPLC filtrate->analyze end End: Thermodynamic Solubility Value analyze->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion and Practical Recommendations

The solubility of this compound is a nuanced interplay of its amphoteric amino acid head and its large, hydrophobic tail. While empirical data is sparse, a scientifically grounded prediction is possible.

  • Summary of Expected Behavior: The compound is predicted to be poorly soluble in neutral water but will show significantly enhanced solubility in both acidic and basic aqueous solutions. For organic solvents, high solubility is expected in polar aprotic solvents like DMSO and DMF, with good solubility in polar protic solvents like ethanol and methanol. It will likely be insoluble in non-polar solvents.

  • For the Researcher:

    • Stock Solutions: For in vitro assays, DMSO is the recommended solvent for creating high-concentration stock solutions.[11] When diluting into aqueous buffers, be mindful of potential precipitation if the final DMSO concentration is too low and the compound's aqueous solubility limit is exceeded.

    • Formulation Development: For aqueous formulations, pH control is the most critical tool. Formulating at a pH far from the isoelectric point (e.g., pH < 3 or pH > 9) will be necessary to achieve meaningful concentrations. The use of cosolvents may also be a viable strategy to enhance aqueous solubility.[12]

    • Need for Validation: This guide provides a robust predictive framework. However, it is imperative to confirm these predictions using rigorous experimental methods, such as the Shake-Flask protocol detailed herein, to generate the reliable, quantitative data needed for successful research and development.

References

  • PRODUCT INFORMATION - Cayman Chemical.

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen.

  • FENOPROFEN CAS#: 31879-05-7 - ChemicalBook.

  • Amidon, G. L., & Lipinski, C. A. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11.

  • Fenoprofen: Package Insert / Prescribing Information - Drugs.com.

  • NALFON (fenoprofen calcium capsules, USP) 200 mg and 400 mg Rx only - accessdata.fda.gov.

  • (3-Aminophenoxy)acetic acid | C8H9NO3 | CID 235515 - PubChem - NIH.

  • Fenoprofen | C15H14O3 | CID 3342 - PubChem - NIH.

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.

  • {Bis-[(E)-3-(3-phenoxy-phenyl)-allyl]-amino}-acetic acid - PubChem.

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor.

  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105002.

  • This compound - Data Sheet - United States Biological.

  • This compound | 299168-94-8 - ChemicalBook.

  • This compound | 299168-94-8 | C14H13NO3 | Appchem.

  • CAS 299168-94-8 | this compound Supplier - Clinivex.

  • CID 158720422 | C18H22N2O4 - PubChem.

  • Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide - Benchchem.

  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 156(1), 135-140.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 687598.

Sources

A Technical Guide to the Spectroscopic Characterization of Amino(3-phenoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of Amino(3-phenoxyphenyl)acetic acid (CAS No. 299168-94-8; Molecular Formula: C₁₄H₁₃NO₃; Molecular Weight: 243.26 g/mol ).[1][2][3] As a molecule of interest in pharmaceutical and chemical research, understanding its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and mechanistic studies. This document, intended for researchers and drug development professionals, outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide provides robust, theoretically grounded predictions and detailed, field-proven protocols for acquiring and interpreting the necessary data.

Introduction: The Structural Imperative

This compound is a chiral α-amino acid featuring a diphenyl ether moiety. This combination of a reactive amino acid core and a bulky, aromatic side chain suggests potential applications in peptide synthesis, as a chiral building block, or as a scaffold in medicinal chemistry. The precise arrangement of its atoms, its purity, and its electronic environment are critical determinants of its function. Spectroscopic techniques provide a non-destructive window into this molecular world. This guide is structured to not only present the expected data but to explain the why—the causal relationship between the molecular structure and its spectroscopic signature.

Chemical Structure

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

G cluster_0 Fragmentation Pathway M_H [M+H]⁺ m/z = 244 Loss_HCOOH Loss of Formic Acid (-46 Da) M_H->Loss_HCOOH Loss_NH3 Loss of Ammonia (-17 Da) M_H->Loss_NH3 Fragment_198 Fragment m/z = 198 Loss_HCOOH->Fragment_198 Fragment_227 Fragment m/z = 227 Loss_NH3->Fragment_227

Sources

Unveiling the Therapeutic Potential of Amino(3-phenoxyphenyl)acetic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of Amino(3-phenoxyphenyl)acetic acid. While direct experimental data for this specific molecule is not extensively available in public literature, its structural features, particularly the diaryl ether scaffold and the α-amino acid moiety, point towards a rich pharmacological potential. By drawing parallels with structurally related compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen, and other bioactive molecules containing the 3-phenoxyphenyl and phenylglycine motifs, we can delineate a strategic path for its investigation. This document will detail the theoretical underpinnings for its potential anti-inflammatory, neuroactive, and anticancer activities, and provide comprehensive, actionable experimental protocols for their validation.

Introduction: Deconstructing this compound

This compound is a small molecule characterized by a central α-amino acid framework, where the α-carbon is substituted with a 3-phenoxyphenyl group. This unique combination of a diaryl ether and an amino acid suggests a predisposition for interaction with biological systems.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C14H13NO3[1][2]
Molecular Weight 243.26 g/mol [2][3][4]
CAS Number 299168-94-8[1][3]
IUPAC Name This compound[1]

The diaryl ether (DE) moiety is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds.[5][6] Its unique physicochemical properties often confer favorable pharmacokinetic profiles. The incorporation of an amino acid functional group introduces chirality and potential for specific interactions with protein targets such as enzymes and receptors.

Predicted Biological Activities and Mechanistic Rationale

Based on its structural components, we can hypothesize several key biological activities for this compound.

Anti-inflammatory Activity: A Close Structural Analog of Fenoprofen

The most compelling predicted activity stems from the compound's close structural resemblance to Fenoprofen , a well-established NSAID.[7][8] Fenoprofen, chemically known as 2-(3-phenoxyphenyl)propanoic acid, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[8][9]

The structural differences between this compound and Fenoprofen are the presence of an α-amino group and being an acetic acid derivative instead of a propanoic acid derivative. The introduction of the amino group could modulate the compound's binding affinity and selectivity for COX-1 and COX-2 isoforms. Furthermore, recent research has revealed that Fenoprofen also acts as a biased allosteric enhancer for melanocortin receptors (MCRs), suggesting that this compound might also possess such activity, potentially offering a novel anti-inflammatory mechanism with a different side-effect profile.[10][11]

Proposed Mechanism of Action:

Anti-inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Compound Amino(3-phenoxyphenyl) acetic acid Compound->COX_Enzymes Potential Inhibition

Caption: Proposed anti-inflammatory mechanism via COX enzyme inhibition.

Neurological Activity: Targeting Amino Acid Transporters

Analogs of phenylglycine have been identified as inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[1] These transporters are involved in the regulation of neurotransmitter levels in the brain. Inhibition of these transporters can lead to an increase in the synaptic concentration of D-serine, a co-agonist of the NMDA receptor, thereby enhancing NMDA receptor-mediated neurotransmission. This suggests a potential role for this compound in modulating synaptic plasticity and its potential application in neurological disorders.

Experimental Workflow for Neurological Activity Screening:

Neurological_Activity_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Models ASCT_Assay ASCT1/2 Inhibition Assay NMDAR_Assay NMDA Receptor Binding Assay ASCT_Assay->NMDAR_Assay Neuronal_Culture Primary Neuronal Cultures NMDAR_Assay->Neuronal_Culture Electrophysiology Electrophysiology (Patch-Clamp) Neuronal_Culture->Electrophysiology Animal_Models Animal Models of Neurological Disorders Electrophysiology->Animal_Models Compound Amino(3-phenoxyphenyl) acetic acid Compound->ASCT_Assay

Sources

The Emerging Potential of Amino(3-phenoxyphenyl)acetic Acid as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold with a Promising Lineage

The phenoxyacetic acid motif is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, analgesic, antimicrobial, and antihypertensive properties.[1] Within this versatile class of molecules, Amino(3-phenoxyphenyl)acetic acid emerges as a scaffold of significant interest. Its structure is notably analogous to the marketed non-steroidal anti-inflammatory drug (NSAID), fenoprofen, which is 2-(3-phenoxyphenyl)propanoic acid.[2] This close structural relationship strongly suggests a promising potential for derivatives of this compound as potent modulators of inflammatory pathways.

This technical guide provides a comprehensive overview of the this compound core, from its synthesis to its potential therapeutic applications and the underlying principles of its mechanism of action. We will delve into the structure-activity relationships that govern its biological effects and present key experimental protocols for its evaluation, offering a roadmap for researchers looking to explore this promising scaffold.

Synthesis of the Core Scaffold: A Gateway to Novel Derivatives

The synthesis of this compound can be approached through established methodologies for the preparation of α-amino acids. A common and effective strategy is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.

Proposed Synthetic Pathway: A Modified Strecker Synthesis

A plausible and efficient route to the target scaffold begins with 3-phenoxybenzaldehyde. The key steps are outlined below:

  • Formation of the α-aminonitrile: 3-phenoxybenzaldehyde is reacted with an ammonia source (such as ammonium chloride) and a cyanide source (like potassium cyanide). This one-pot reaction proceeds through the in-situ formation of an imine, which is then attacked by the cyanide ion to yield the corresponding α-aminonitrile.

  • Hydrolysis to the α-amino acid: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, affording the final product, this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-phenoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

Step 1: Synthesis of 2-amino-2-(3-phenoxyphenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 3-phenoxybenzaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonium chloride (1.2 equivalents) in water, followed by a solution of potassium cyanide (1.2 equivalents) in water, keeping the temperature below 20°C with an ice bath.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • To the crude 2-amino-2-(3-phenoxyphenyl)acetonitrile, add a 6M solution of hydrochloric acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

G cluster_synthesis Synthesis of this compound 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde alpha-Aminonitrile alpha-Aminonitrile 3-Phenoxybenzaldehyde->alpha-Aminonitrile 1. NH4Cl, KCN 2. H2O, MeOH Amino(3-phenoxyphenyl)acetic_acid Amino(3-phenoxyphenyl) acetic acid alpha-Aminonitrile->Amino(3-phenoxyphenyl)acetic_acid Acid Hydrolysis (e.g., HCl, H2O, heat) G cluster_pathway Prostaglandin Synthesis Pathway and Inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Scaffold Amino(3-phenoxyphenyl) acetic acid Derivatives Scaffold->COX1 Inhibition Scaffold->COX2 Preferential Inhibition G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Derivatives In_Vitro In Vitro Screening (COX Inhibition Assay) Synthesis->In_Vitro In_Vivo In Vivo Efficacy (Carrageenan Paw Edema) In_Vitro->In_Vivo Active Compounds Lead_Optimization Lead Optimization (SAR Studies) In_Vivo->Lead_Optimization Efficacious Compounds Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the discovery of novel anti-inflammatory agents.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While its potential as a source of new anti-inflammatory drugs is the most apparent, the inherent versatility of the phenoxyacetic acid motif suggests that other biological activities should not be overlooked. Future research should focus on:

  • Elucidating the specific role of the α-amino group: Comparative studies with the corresponding α-methyl (fenoprofen-like) and unsubstituted acetic acid derivatives are needed to precisely define the contribution of the amino group to potency, selectivity, and pharmacokinetic properties.

  • Exploring other therapeutic targets: Screening of a diverse library of this compound derivatives against a broad panel of biological targets could uncover novel applications beyond inflammation.

  • Stereoselective synthesis and evaluation: As the α-carbon is a chiral center, the separate synthesis and biological evaluation of the individual enantiomers is a critical step, as it is common for one enantiomer to be significantly more active than the other.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1309.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024).
  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (1983). Journal of Medicinal Chemistry, 26(10), 1353-1360.
  • Fenoprofen. (2023). In Wikipedia.
  • Pharmacology of Fenoprofen Calcium (Nalfon) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • Fenoprofen Altern
  • Drug Names, Mechanisms, Descriptions, and Contraindic
  • Fenoprofen: Package Insert / Prescribing Inform
  • This compound | 299168-94-8. (n.d.). Clinivex.
  • Amino Acid Derivatives as Novel Non-Steroidal Anti- Inflamm
  • Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. (1992). Journal of Medicinal Chemistry, 35(25), 4720-4726.
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). Molecules, 27(7), 2110.

Sources

A Comprehensive Technical Guide to the Safe Handling of Amino(3-phenoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the safety and handling protocols for Amino(3-phenoxyphenyl)acetic acid (CAS No. 299168-94-8). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this document synthesizes safety information from an analysis of its constituent functional groups: an aromatic amine, a phenyl ether, and a carboxylic acid. By understanding the potential hazards associated with each component, this guide establishes a robust framework for risk assessment and mitigation. It outlines detailed procedures for personal protective equipment (PPE), engineering controls, spill management, and waste disposal to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals who handle this compound or structurally similar molecules.

Introduction and Structural Hazard Analysis

This compound is a multifaceted organic compound with potential applications in pharmaceutical research and development. Its chemical structure, comprising an amino group attached to a phenyl ring, a phenoxy ether linkage, and a carboxylic acid moiety, dictates its reactivity and toxicological profile. A thorough understanding of the hazards associated with each functional group is paramount for safe handling.

  • Aromatic Amine: Aromatic amines as a class can pose significant health risks, including carcinogenicity, mutagenicity, and skin sensitization.[1][2][3] They can be readily absorbed through the skin, and their metabolites may exert toxic effects.[1][3]

  • Phenyl Ether: Phenyl ethers are generally stable but can cause irritation to the eyes, skin, and respiratory tract.[4][5] They are typically combustible liquids or solids.[4][5]

  • Carboxylic Acid: While often weak acids, carboxylic acids can be corrosive and cause skin and eye burns.[6] They may also be combustible.[6]

The combination of these functional groups in this compound suggests a compound that should be handled with a high degree of caution, assuming potential for skin and eye irritation, respiratory effects, and possible long-term health hazards.

Physicochemical and Toxicological Profile

PropertyValue/InformationSource/Inference
Chemical Name This compoundN/A
CAS Number 299168-94-8[7][8][9][10]
Molecular Formula C14H13NO3[7][8]
Molecular Weight 243.26 g/mol [7][8]
Appearance Assumed to be a solid powderBased on typical amino acid derivatives
Inferred Acute Hazards May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.Based on phenyl ether and carboxylic acid properties.[4][5][6]
Inferred Chronic Hazards Potential for skin sensitization and long-term systemic effects. Handle as a potential carcinogen.Based on aromatic amine properties.[1][2][3]
Incompatibilities Strong oxidizing agents, strong bases, and strong acids.General reactivity of the functional groups.[4][5]
Storage Temperature -20°C[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when handling this compound. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of airborne particulates.

  • Containment: For procedures with a higher risk of aerosolization, such as sonication or vigorous mixing, consider the use of a glove box or other closed-system transfer methods.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.[11][12][13]

  • Hand Protection: Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after handling the compound. For extended handling periods or when dealing with solutions, consider gloves with higher chemical resistance, such as butyl rubber.

  • Eye and Face Protection: Chemical safety goggles that form a tight seal around the eyes are mandatory.[11] When there is a risk of splashes, a full-face shield should be worn in addition to goggles.[11][12]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be required. However, in situations where engineering controls are not sufficient to control airborne particulates, or during spill cleanup of a solid, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is essential.[11]

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 Inner Gloves Don2 Lab Coat Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield (if needed) Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Goggles Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures for Handling

Adherence to strict protocols is crucial for minimizing exposure and ensuring a safe working environment.

Weighing and Dispensing
  • Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

  • Tare: Place a clean, tared weigh boat on the analytical balance.

  • Dispensing: Slowly and carefully dispense the solid this compound into the weigh boat using a clean spatula. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

  • Transport: If the compound needs to be transported to another area of the lab, ensure the container is securely sealed and labeled.

Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution: Use gentle agitation, such as a magnetic stirrer, to dissolve the solid. If heating is required, use a controlled heating mantle and ensure adequate ventilation. Avoid boiling.

  • Transfer: If the solution needs to be transferred, use a funnel to minimize the risk of spills.

Emergency Procedures

Prompt and correct response to emergencies is critical to mitigate harm.

Spills

The appropriate response to a spill depends on its size and nature (solid or liquid).[14][15][16][17][18]

Spill_Response Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (<1g solid or <100mL dilute solution) Assess->SmallSpill Small LargeSpill Large Spill (>1g solid or >100mL solution) Assess->LargeSpill Large Cleanup Trained Personnel Cleanup with Spill Kit SmallSpill->Cleanup Evacuate Evacuate Area Alert Others LargeSpill->Evacuate CallEHS Call Emergency Services/EHS Evacuate->CallEHS Neutralize Neutralize (if acidic/basic) with appropriate agent Cleanup->Neutralize Absorb Absorb with inert material (e.g., vermiculite) Neutralize->Absorb Collect Collect waste in a sealed, labeled container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Emergency Spill Response Workflow.

Small Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully scoop the material into a labeled, sealable container for hazardous waste.

  • Decontaminate the area with a suitable solvent and then soap and water.

Small Spill (Liquid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows or vermiculite), working from the outside in.[14][16]

  • If the solvent is acidic, neutralize with a weak base like sodium bicarbonate.[14][18]

  • Collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the area.

Large Spill:

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the emergency alarm if necessary.

  • Close the laboratory doors.

  • From a safe location, call emergency services and provide details of the spilled substance.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[19]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, sealed waste container. Do not mix with incompatible waste streams.

Conclusion

While this compound presents potential hazards, a thorough understanding of its chemical nature and the implementation of stringent safety protocols can effectively mitigate these risks. By integrating the principles of engineering controls, appropriate personal protective equipment, and standardized handling and emergency procedures, researchers can work with this compound in a safe and responsible manner. This guide serves as a foundational document to be adapted to specific laboratory conditions and experimental designs, always prioritizing the health and safety of all personnel.

References

  • NIOSH Pocket Guide to Chemical Hazards - Phenyl ether (vapor) - CDC. (URL: [Link])

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (URL: [Link])

  • Phenyl Ether - HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • This compound, 95% Purity, C14H13NO3, 1 gram - Oakwood Chemical. (URL: [Link])

  • The surprisingly high reactivity of phenoxyl radicals - NRC Publications Archive - Canada.ca. (URL: [Link])

  • Aromatic Amino Compounds - ILO Encyclopaedia of Occupational Health and Safety. (URL: [Link])

  • Amino Acid Set - SAFETY DATA SHEET - Breckland Scientific. (URL: [Link])

  • PHENYL GLYCIDYL ETHER HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • Amino Acid Standard - SAFETY DATA SHEET - Agilent. (URL: [Link])

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - NCBI. (URL: [Link])

  • How to Choose PPE for Chemical Work - Allan Chemical. (URL: [Link])

  • Safety Data Sheet: Amino acid - Carl ROTH. (URL: [Link])

  • SAFETY DATA SHEET 1325-AMINO ACID 40% - BC Fertilis Panama. (URL: [Link])

  • Phenyl ether - Hazardous Agents | Haz-Map. (URL: [Link])

  • Safety Data Sheet: Amino acid - Carl ROTH. (URL: [Link])

  • Emergency and Spill Response Procedures - Auburn University. (URL: [Link])

  • I have a chemical spill in the lab, what should I do? - BC Knowledge for Employees. (URL: [Link])

  • PAF C-16 Carboxylic Acid Safety Data Sheet | PDF | Dangerous Goods - Scribd. (URL: [Link])

  • Amino acid metabolism: Disposal of Nitrogen - Doctor 2018. (URL: [Link])

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])

  • Disposal of Nitrogen. - Amino Acids Metabolism. (URL: [Link])

  • ALLYL PHENYL ETHER - Gelest, Inc. (URL: [Link])

  • Chemical Spills - Emergency Management - Florida State University. (URL: [Link])

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (URL: [Link])

  • Spill/Emergency Planning | Environmental Health and Safety - The University of Iowa. (URL: [Link])

  • Aromatic Amino and Nitro-Amino Compounds and their Halogenated Derivatives - OUCI. (URL: [Link])

  • Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC - NIH. (URL: [Link])

  • Discover the Various Types of PPE for Optimal Chemical Safety. (URL: [Link])

  • Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District. (URL: [Link])

  • Removal of Nitrogen From Amino Acids - Biochemistry - Pharmacy 180. (URL: [Link])

  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

Sources

Methodological & Application

Application Note: Synthesis of Novel Amide-Based Compounds Using Amino(3-phenoxyphenyl)acetic Acid as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Amino(3-phenoxyphenyl)acetic Acid

This compound (CAS 299168-94-8) is a bifunctional molecule poised for significant application in modern medicinal chemistry and materials science.[1][2][3] Its structure uniquely combines two key chemical motifs: an α-amino acid and a diphenyl ether (phenoxyphenyl) backbone. This combination makes it a highly valuable scaffold for the synthesis of novel compounds.

  • The Diphenyl Ether Moiety: The 3-phenoxyphenyl group is a well-established pharmacophore present in numerous biologically active compounds, including synthetic pyrethroid insecticides like Fenvalerate and Esfenvalerate.[4][5][6] This structural unit often confers desirable properties such as metabolic stability and appropriate lipophilicity for cell membrane permeability. Its presence in various therapeutic agents, such as selective COX-2 inhibitors, highlights its utility in designing molecules that interact with specific biological targets.[7][8][9]

  • The α-Amino Acid Functionality: The presence of both a primary amine (-NH₂) and a carboxylic acid (-COOH) group allows for versatile and predictable chemical modifications.[10] This dual functionality is the cornerstone of peptide chemistry, enabling the formation of stable amide bonds through well-established coupling reactions.[11][12] By leveraging this reactivity, researchers can systematically build libraries of diverse derivatives, attaching various chemical entities to either the N-terminus or C-terminus of the scaffold. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery.

This guide provides detailed protocols for leveraging this compound as a core building block, focusing on the synthesis of novel amide derivatives through robust and efficient coupling methodologies.

Core Application: Amide Library Synthesis for Drug Discovery

The primary application of this compound is in the construction of diverse chemical libraries via amide bond formation. The rationale is to use the rigid, biologically relevant phenoxyphenyl core as a central scaffold and append a wide array of functional groups through the amino and carboxyl termini. This strategy allows for the exploration of chemical space around a proven pharmacophore.

Logical Workflow for Amide Library Synthesis:

The general workflow involves the coupling of the carboxylic acid moiety of this compound with a diverse set of primary or secondary amines. This reaction, a cornerstone of medicinal chemistry, requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[13]

G cluster_0 Reactants cluster_1 Reaction Core cluster_2 Output A This compound C Carboxylic Acid Activation (e.g., HATU, EDC) A->C Step 1: Activation B Diverse Amine Library (R-NH₂) D Amide Bond Formation (Nucleophilic Acyl Substitution) B->D C->D Step 2: Coupling E Novel Amide Derivative Library D->E Step 3: Purification

Caption: General workflow for synthesizing an amide library.

Experimental Protocols: Amide Bond Formation

Two robust and widely adopted protocols for amide coupling are presented below. The choice between them often depends on the specific substrates, scale, and desired purity profile.

Protocol 1: High-Efficiency Coupling Using HATU

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that converts carboxylic acids into activated esters, which then rapidly react with amines.[13] It is favored for its fast reaction times, high yields, and minimal racemization, making it ideal for complex or sensitive substrates. The reaction requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the generated acid.

Materials:

  • This compound

  • Target Amine (Primary or Secondary)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base and Amine Addition: To the stirred solution, add the target amine (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 5 minutes.

  • Activator Addition: Add HATU (1.2 eq) to the mixture in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to obtain the pure amide product.

Protocol 2: Carbodiimide-Mediated Coupling Using EDC and HOBt

Rationale: Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are cost-effective and common coupling reagents.[11][14] EDC activates the carboxylic acid, which can then react with the amine. However, this process can be slow and prone to side reactions, such as the formation of a stable N-acylurea byproduct.[11] The addition of HOBt (1-Hydroxybenzotriazole) mitigates this by forming a more reactive HOBt-activated ester, which improves reaction efficiency and suppresses racemization.[11]

Materials:

  • This compound

  • Target Amine (Primary or Secondary)

  • EDC Hydrochloride

  • HOBt Hydrate

  • Anhydrous DMF or DCM

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Activator Addition: Slowly add EDC hydrochloride (1.2 eq) to the cooled, stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove unreacted amine and EDC byproducts, saturated aqueous NaHCO₃ (2x) to remove HOBt and unreacted acid, and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude product by flash column chromatography.

Data Presentation and Characterization

Successful synthesis of the novel amide derivatives should be confirmed by standard analytical techniques. The table below summarizes typical conditions and expected outcomes.

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Expected Characterization Data (Example)
Reaction Time 1-4 hours12-24 hours¹H NMR: Appearance of new amide N-H proton signal (δ 7-9 ppm), signals corresponding to the added amine moiety.
Typical Yield 80-95%60-85%¹³C NMR: Appearance of amide carbonyl signal (δ 165-175 ppm).
Purity (Crude) Generally highModerateMass Spec (ESI+): Observation of [M+H]⁺ peak corresponding to the calculated molecular weight of the product.
Key Advantage Speed and EfficiencyCost-EffectivenessFT-IR: C=O stretch of amide at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹.

Visualization of Core Structures

Caption: Core reactant and resulting generalized amide product.

Conclusion

This compound serves as an exemplary scaffold for the efficient synthesis of novel compounds. Its inherent structural features, combining a privileged phenoxyphenyl moiety with the versatile reactivity of an amino acid, make it a powerful tool for developing libraries of amide derivatives. The protocols detailed herein, utilizing both HATU and EDC/HOBt coupling systems, provide reliable and reproducible methods for researchers in drug discovery and materials science to generate new chemical entities with high potential for biological activity.

References

  • CN1609099A - The preparation method of fenvalerate - Google Patents. Google Patents.
  • Preparation, Identification and Preliminary Application of the Fenvalerate Monoclonal Antibody in Six Kinds of Dark Tea. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2022). MDPI. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR. Available at: [Link]

  • Chemistry and fate of fenvalerate and esfenvalerate. (2001). PubMed. Available at: [Link]

  • Characteristics, preparation and use of synthetic pyrethroids-fenvalerate and cypermethrin. eagri.org. Available at: [Link]

  • Amide coupling Protocol for Amino PEG. (2024). AxisPharm. Available at: [Link]

  • Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024). PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024). ResearchGate. Available at: [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. (2006). PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024). PubMed. Available at: [Link]

  • Fenvalerate. Wikipedia. Available at: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Nature. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024). MDPI. Available at: [Link]

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. (2018). PubMed Central. Available at: [Link]

  • This compound | 299168-94-8. Appchem. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Growing Science. Available at: [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. (2020). Frontiers in Chemistry. Available at: [Link]

  • 25.5: Reactions of Amino Acids. (2021). Chemistry LibreTexts. Available at: [Link]

  • Reactions of Amino Acids. Seneca. Available at: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Amino(3-phenoxyphenyl)acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the strategic incorporation of Amino(3-phenoxyphenyl)acetic acid in solid-phase peptide synthesis.

Abstract

The integration of non-natural amino acids into peptide frameworks is a pivotal strategy in contemporary drug discovery, offering pathways to enhanced therapeutic profiles. This compound, with its significant steric bulk, presents both unique opportunities for modulating peptide conformation and bioactivity, and distinct challenges within the solid-phase peptide synthesis (SPPS) workflow. This guide provides a comprehensive technical overview, detailing optimized protocols and the underlying chemical principles for the successful incorporation of this sterically hindered amino acid. We address critical aspects from coupling activation and reaction kinetics to final cleavage and peptide characterization, ensuring a high-yield, high-purity synthesis of target peptides for research and development applications.

Scientific Rationale: The Value of Steric Bulk

This compound is a non-proteinogenic amino acid characterized by a large, flexible diphenyl ether side chain. Its inclusion in a peptide sequence is a deliberate design choice intended to impart specific properties:

  • Conformational Constraint: The bulky side chain can restrict the rotational freedom of the peptide backbone, stabilizing specific secondary structures such as β-turns or disrupting helical formations. This is crucial for locking the peptide into a bioactive conformation.

  • Enhanced Proteolytic Stability: The sheer size of the side chain can act as a steric shield, hindering the access of proteolytic enzymes to the adjacent peptide bonds, thereby increasing the peptide's in vivo half-life.

  • Novel Binding Interactions: The aromatic rings of the phenoxyphenyl group can participate in π-π stacking and hydrophobic interactions within a receptor's binding pocket, potentially increasing affinity and selectivity.

However, the very steric hindrance that provides these advantages poses a significant challenge during SPPS, requiring specialized protocols to achieve efficient and complete coupling.

The Core Challenge: Overcoming Steric Hindrance in Coupling

Standard SPPS coupling methods, often employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with additives such as 1-hydroxybenzotriazole (HOBt), are frequently inefficient for acylating the N-terminal amine with the bulky this compound.[1] This leads to low coupling yields, truncated sequences, and complex purification challenges.

To overcome this, the use of more potent activating agents is not just recommended, but essential. Uronium/aminium and phosphonium salt-based reagents, such as HATU, HBTU, and PyAOP, are the reagents of choice.[2][3] These reagents react with the protected amino acid's carboxyl group to form highly reactive activated esters that can overcome the steric barrier and efficiently acylate the peptide-resin.[4]

The general workflow for incorporating a sterically hindered amino acid like this compound is outlined below, emphasizing the critical coupling stage.

Caption: Optimized SPPS workflow for incorporating this compound.

Validated Experimental Protocols

These protocols are designed for manual or automated SPPS using Fmoc/tBu chemistry.[4][5][6] All steps should be performed in a well-ventilated fume hood.

Reagents and Materials
ComponentGrade/SpecificationRecommended Supplier
Fmoc-Amino(3-phenoxyphenyl)acetic acid>98% PurityCommercially Available
Rink Amide or Wang Resin100-200 mesh, ~0.5 mmol/g loadingCommercially Available
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
PiperidineReagent GradeCommercially Available
HATU>98% PurityCommercially Available
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeCommercially Available
Trifluoroacetic Acid (TFA)>99% PurityCommercially Available
Triisopropylsilane (TIS)>98% PurityCommercially Available
WaterHPLC GradeCommercially Available
Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.[6]

  • Drain and wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine.

Protocol 2: Optimized Coupling of Fmoc-Amino(3-phenoxyphenyl)acetic acid

This protocol utilizes HATU, a highly effective coupling reagent for hindered amino acids.[3][7]

  • Preparation: In a separate vessel, dissolve Fmoc-Amino(3-phenoxyphenyl)acetic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

  • Activation: Add DIPEA (8 eq.) to the amino acid/HATU solution and allow it to pre-activate for 2-3 minutes.

  • Coupling: Add the activated solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly difficult couplings, this time can be extended to 4 hours, or microwave-assisted SPPS can be employed to enhance reaction kinetics.[8]

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive (blue beads), a second coupling is necessary.

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5 x 1 min).

Protocol 3: Final Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the other amino acids in your sequence.[9][10] The following is a robust, general-purpose cocktail suitable for most sequences that do not contain sensitive residues like Cysteine or Methionine.

Cleavage Cocktail "Reagent B" Composition [11]

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)88%Cleaves peptide from resin, removes protecting groups
Phenol5%Scavenger for carbocations
Water5%Scavenger
Triisopropylsilane (TIS)2%Scavenger, particularly for trityl groups
  • Preparation: Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of synthesis scale).

  • Reaction: Agitate gently at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the TFA filtrate.

  • Precipitation: Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Pelleting: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the final peptide pellet under vacuum.

Quality Control: Characterization of the Final Peptide

Post-synthesis analysis is mandatory to confirm the success of the synthesis.[12][13]

  • Purity Analysis (RP-HPLC): The crude peptide should be dissolved in a suitable solvent (e.g., 50% acetonitrile/water) and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine its purity.

  • Identity Confirmation (Mass Spectrometry): The molecular weight of the peptide must be confirmed using mass spectrometry (MALDI-TOF or LC-MS) to ensure the correct incorporation of all amino acids, including the this compound.[12][14]

The post-synthesis workflow is depicted below.

QC_Workflow CrudePeptide Dried Crude Peptide Dissolve Dissolution in Aqueous Solvent CrudePeptide->Dissolve HPLC_Analysis Analytical RP-HPLC Dissolve->HPLC_Analysis Purity Check MS_Analysis Mass Spectrometry (LC-MS or MALDI-TOF) Dissolve->MS_Analysis Identity Check Purification Preparative RP-HPLC HPLC_Analysis->Purification Purity < Target Lyophilization Lyophilization HPLC_Analysis->Lyophilization Purity > Target MS_Analysis->Purification Purification->Lyophilization FinalProduct Pure, Characterized Peptide Lyophilization->FinalProduct

Caption: Post-synthesis characterization and purification workflow.

Troubleshooting Guide

ProblemProbable CauseSolution
Incomplete Coupling Insufficient activation, short coupling time, or severe steric hindrance.Perform a double coupling. Increase coupling time to 4 hours. Increase equivalents of amino acid and HATU to 5 eq. Consider microwave SPPS.[8]
Low Final Yield Incomplete coupling at multiple steps, premature chain cleavage.Review coupling monitoring (Kaiser test) at each step. Ensure resin is washed thoroughly to remove base before subsequent couplings.
Extra Mass Peaks in MS Scavenger adducts, side-chain protecting groups not fully cleaved.Ensure appropriate scavengers are used for your sequence.[15] Increase cleavage time to 4 hours.

Conclusion

The incorporation of this compound is a powerful tool for peptide design, but it demands a departure from routine SPPS protocols. By employing high-potency coupling reagents like HATU, allowing for extended reaction times, and utilizing appropriate cleavage conditions, researchers can successfully synthesize these modified peptides. The protocols and guidelines presented here provide a robust framework for navigating the challenges of steric hindrance, enabling the creation of novel peptidomimetics with significant potential in drug discovery and materials science.

References

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • CDN. Cleavage Cocktail Selection. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • PubMed. (1999). A cleavage cocktail for methionine-containing peptides. [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • NIH. (2012). Introduction to Peptide Synthesis. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • PubMed. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. [Link]

  • OSTI.GOV. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • NIH. (2018). General lack of structural characterization of chemically synthesized long peptides. [Link]

  • Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. [Link]

  • NIH. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]

  • Luxembourg Bio Technologies. (2004). Accelerated chemical synthesis of peptides and small proteins. [Link]

Sources

Application Note: Strategies for the Derivatization of Amino(3-phenoxyphenyl)acetic acid for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Non-natural amino acids are critical building blocks in modern drug discovery, offering a pathway to novel chemical entities with enhanced potency, selectivity, and metabolic stability. Among these, "Amino(3-phenoxyphenyl)acetic acid" presents a privileged scaffold. Its diaryl ether motif is a common feature in numerous biologically active compounds, providing a unique three-dimensional conformation that can effectively probe protein binding pockets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this versatile building block for the synthesis of diverse chemical libraries. We will explore key derivatization strategies at the amine and carboxylic acid functionalities, offering detailed, field-proven protocols and the scientific rationale behind experimental choices.

Chemical Properties of this compound

A foundational understanding of the starting material is paramount for successful library synthesis.

PropertyValueSource
CAS Number 299168-94-8[1][2][3][4]
Molecular Formula C₁₄H₁₃NO₃[1][2]
Molecular Weight 243.26 g/mol [1]
Appearance Off-white to pale yellow solidCommercially available data
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General knowledge of similar structures

Core Derivatization Strategies

The primary sites for derivatization on this compound are the primary amine and the carboxylic acid. These functional groups allow for a wide array of chemical transformations, enabling the generation of a vast and diverse library of compounds.

Derivatization_Strategies cluster_amine Amine Derivatization cluster_acid Carboxylic Acid Derivatization cluster_multicomponent Multicomponent Reactions Scaffold This compound N_Acylation N-Acylation Scaffold->N_Acylation R-COCl, Base Reductive_Amination Reductive Amination Scaffold->Reductive_Amination R-CHO, NaBH(OAc)₃ Sulfonylation Sulfonylation Scaffold->Sulfonylation R-SO₂Cl, Base Esterification Esterification Scaffold->Esterification R-OH, Acid Catalyst Amide_Coupling Amide Bond Formation Scaffold->Amide_Coupling R-NH₂, Coupling Agent Ugi Ugi Reaction Scaffold->Ugi Aldehyde, Isocyanide, Carboxylic Acid Passerini Passerini Reaction Scaffold->Passerini Aldehyde, Isocyanide Amide_Coupling_Workflow Start Start: Dispense Amino Acid, Amine, HATU, and DIPEA in DMF Reaction Shake at Room Temperature for 12 hours Start->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash_HCl Wash with 1 M HCl Extraction->Wash_HCl Wash_Bicarb Wash with Saturated NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry Organic Layer Wash_Brine->Dry Purify Evaporate and Purify via Prep-HPLC Dry->Purify

Figure 2: Workflow for parallel amide coupling.

Part 3: Advanced Strategies for Rapid Library Generation

For high-throughput synthesis, more advanced strategies like solid-phase synthesis and multicomponent reactions can be employed.

Solid-Phase Synthesis

Scientific Rationale: Solid-phase synthesis (SPS) simplifies purification by anchoring the growing molecule to a solid support. [5]Byproducts and excess reagents are removed by simple washing steps. This is particularly advantageous for multi-step syntheses. [6][7][8][9]An Fmoc-protected version of this compound would be required for standard solid-phase peptide synthesis (SPPS) protocols.

Multicomponent Reactions (MCRs)

Scientific Rationale: MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular complexity in a single step from three or more starting materials. [10][11][12][13]This high degree of convergence makes them ideal for library synthesis. [14]

  • Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. [10][14]In this context, this compound can act as the amine or the carboxylic acid component.

  • Passerini Three-Component Reaction: This reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. [13] The use of MCRs can rapidly generate libraries with a high degree of structural diversity, which is highly desirable in the early stages of drug discovery. [11]

Part 4: Library Analysis and Purification

Analytical Characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for analyzing the crude reaction mixtures and purified products. It provides information on purity and confirms the molecular weight of the desired compound. [15][16][17][18]* NMR (Nuclear Magnetic Resonance) Spectroscopy: For representative members of the library, ¹H and ¹³C NMR should be performed to confirm the structure. LC-NMR can be a powerful tool for analyzing complex mixtures. [15][16][17][19] High-Throughput Purification: The purification of large compound libraries is often a bottleneck in the drug discovery process. [20]* Preparative HPLC (High-Performance Liquid Chromatography): This is the most common method for purifying libraries of up to several thousand compounds. [21][22][23]Mass-directed fractionation is highly recommended to ensure efficient isolation of the target compounds.

  • Supercritical Fluid Chromatography (SFC): For larger libraries, SFC offers advantages in terms of speed and reduced solvent consumption. [21]

Conclusion

This compound is a valuable and versatile scaffold for the synthesis of diverse chemical libraries. By employing the derivatization strategies outlined in this application note—including N-acylation, esterification, amide coupling, and multicomponent reactions—researchers can efficiently generate large numbers of novel compounds. The provided protocols are robust and amenable to high-throughput parallel synthesis. Coupled with modern analytical and purification techniques, these methods will accelerate the identification of new lead compounds in drug discovery programs.

References

  • High-throughput purification of compound libraries.Drug Discov Today. 2001 May 1;6(9):471-477.
  • Amino Acid Building Blocks for Fmoc Solid-Phase Synthesis of Peptides Phosphocholinated at Serine, Threonine, and Tyrosine.The Journal of Organic Chemistry. 2013-02-01.
  • What is High-Throughput Purific
  • Application Notes and Protocols for Selective Acylation of Amino Acids with Palmitoleoyl Chloride. Benchchem.
  • High-Throughput Purification of Single Compounds and Libraries.
  • Overview of Solid Phase Synthesis. ChemPep.
  • Amino acid building blocks for Fmoc solid-phase synthesis of peptides phosphocholinated at serine, threonine, and tyrosine.PubMed.
  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals.
  • A conventional new procedure for N-acyl
  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.NIH. 2023-05-31.
  • Building Blocks for Solid Phase Peptide Synthesis.Merck.
  • Synthesis of C‐Glycosyl Amino Acid Building Blocks Suitable for the Solid‐Phase Synthesis of Multivalent Glycopeptide Mimics.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.MDPI.
  • This compound - Data Sheet.
  • Protocol: Preparative Scale N-Acetylation of Aminoacyl
  • Biocatalytic amide bond formation.Green Chemistry (RSC Publishing). 2023-03-28.
  • Ugi Reaction.YouTube. 2021-12-16.
  • Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions.
  • Multicomponent reactions (UGI, Passerini, Biginelli).Slideshare. 2021-11-17.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.PMC.
  • This compound | 299168-94-8.Appchem.
  • (3-Aminophenoxy)acetic acid | C8H9NO3.PubChem - NIH.
  • Application Notes and Protocols for N-Acylated Amino Acid Administr
  • This compound | 299168-94-8.ChemicalBook. 2022-12-30.
  • N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes.
  • A Convenient Synthesis of Amino Acid Methyl Esters.PMC - NIH.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • A Primer on LC/NMR/MS.Wiley Analytical Science. 2014-02-14.
  • Nonclassical Routes for Amide Bond Formation.
  • Process for esterification of amino acids and peptides.
  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.News-Medical.Net.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.PMC - NIH. 2023-10-31.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • How to do esterification of amino acid?
  • Spontaneous Amide Bond Formation of Amino Acids in Aqueous Solution.Unknown Source. 2009-05-13.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
  • How NMR Enhances Chemical Analysis Accuracy?
  • Peptides can be synthesized without amino acids.Unknown Source. 2019-08-01.
  • CAS 299168-94-8 | this compound Supplier.Clinivex.

Sources

Amino(3-phenoxyphenyl)acetic Acid: A Versatile Arylglycine Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Amino(3-phenoxyphenyl)acetic Acid in Medicinal Chemistry

This compound, a non-proteinogenic α-amino acid, has emerged as a valuable building block for the synthesis of diverse heterocyclic scaffolds. Its structural features—a reactive α-amino acid moiety, a phenyl ring amenable to electrophilic substitution, and a flexible phenoxy ether linkage—provide a unique combination of functionalities for constructing complex molecular architectures. This arylglycine derivative serves as a versatile synthon in a variety of classical and multicomponent reactions, enabling access to privileged heterocyclic systems that are of significant interest in drug discovery and development. The strategic incorporation of the 3-phenoxyphenyl group can modulate the physicochemical and pharmacological properties of the resulting heterocycles, influencing factors such as lipophilicity, metabolic stability, and receptor-binding interactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of key heterocyclic frameworks, complete with mechanistic insights and detailed experimental protocols.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 299168-94-8[CITE: 21]
Molecular Formula C₁₄H₁₃NO₃[CITE: 21]
Molecular Weight 243.26 g/mol [CITE: 21]

Application in Tetrahydroisoquinoline Synthesis via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for the synthesis of tetrahydroisoquinolines and related β-carboline structures, which are core motifs in numerous natural products and pharmacologically active compounds. The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.

While direct experimental protocols for the Pictet-Spengler reaction commencing with this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor. The synthesis would likely involve a preliminary decarboxylation and reduction of the amino acid to the corresponding β-(3-phenoxyphenyl)ethylamine, which would then serve as the key intermediate for the cyclization.

Proposed Synthetic Workflow and Mechanism

The proposed pathway involves the initial conversion of this compound to the corresponding β-arylethylamine, which then undergoes the classical Pictet-Spengler cyclization.

pictet_spengler_workflow start This compound intermediate β-(3-phenoxyphenyl)ethylamine start->intermediate Decarboxylation & Reduction schiff_base Schiff Base Intermediate intermediate->schiff_base + Aldehyde/Ketone (Condensation) iminium_ion Iminium Ion schiff_base->iminium_ion Acid Catalyst (Protonation) cyclization Intramolecular Electrophilic Substitution iminium_ion->cyclization Ring Closure product Tetrahydroisoquinoline Derivative cyclization->product Deprotonation

Caption: Proposed workflow for tetrahydroisoquinoline synthesis.

Mechanistic Rationale: The reaction is driven by the formation of a highly electrophilic iminium ion under acidic conditions. The electron-rich phenyl ring of the β-(3-phenoxyphenyl)ethylamine then acts as a nucleophile, attacking the iminium ion to forge the new carbon-carbon bond and construct the heterocyclic ring system. The presence of the phenoxy group at the meta-position may influence the regioselectivity of the cyclization.

General Protocol for Pictet-Spengler Reaction of a β-Arylethylamine

This generalized protocol is based on established procedures for Pictet-Spengler reactions and can be adapted for the β-(3-phenoxyphenyl)ethylamine intermediate.

Materials:

  • β-(3-phenoxyphenyl)ethylamine (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of β-(3-phenoxyphenyl)ethylamine in anhydrous DCM under an inert atmosphere, add the aldehyde or ketone at 0 °C.

  • Slowly add trifluoroacetic acid to the reaction mixture and allow it to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.

Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.

Similar to the Pictet-Spengler reaction, the direct application of this compound in a Bischler-Napieralski reaction would necessitate prior modification. The amino acid would first need to be converted to the corresponding β-(3-phenoxyphenyl)ethylamine, followed by acylation to form the requisite N-acyl-β-arylethylamide substrate.

Proposed Synthetic Workflow and Mechanism

bischler_napieralski_workflow start This compound intermediate1 β-(3-phenoxyphenyl)ethylamine start->intermediate1 Decarboxylation & Reduction intermediate2 N-Acyl-β-(3-phenoxyphenyl)ethylamine intermediate1->intermediate2 Acylation cyclization Intramolecular Electrophilic Aromatic Substitution intermediate2->cyclization + Dehydrating Agent (e.g., POCl₃) product 3,4-Dihydroisoquinoline Derivative cyclization->product

Caption: Proposed workflow for dihydroisoquinoline synthesis.

Mechanistic Rationale: The reaction proceeds via the formation of a nitrilium ion intermediate upon treatment of the amide with a dehydrating agent. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution, with the phenyl ring of the arylethyl moiety acting as the nucleophile to effect cyclization. The phenoxy substituent on the aromatic ring is expected to influence the electronic properties of the ring and thus the facility of the cyclization step.

General Protocol for Bischler-Napieralski Cyclization

This protocol is a generalized procedure based on established methods for the Bischler-Napieralski reaction.

Materials:

  • N-Acyl-β-(3-phenoxyphenyl)ethylamine (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (3.0 equiv)

  • Anhydrous toluene or acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-Acyl-β-(3-phenoxyphenyl)ethylamine in anhydrous toluene or acetonitrile under an inert atmosphere.

  • Carefully add phosphorus oxychloride to the solution at 0 °C.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 3,4-dihydroisoquinoline derivative.

Multicomponent Synthesis of Peptidomimetics via the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of α-acylamino carboxamides, which are valuable peptidomimetics. This one-pot reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound, possessing both an amine and a carboxylic acid functionality, can serve as a bifunctional component in a three-component Ugi-type reaction.

Application of this compound in an Ugi-type Reaction

In this variation, this compound provides both the amine and carboxylic acid components, reacting with an aldehyde and an isocyanide to generate a complex peptidomimetic scaffold in a single synthetic operation.

ugi_reaction cluster_reactants Reactants amino_acid This compound product α-Acylamino Carboxamide Derivative amino_acid->product Ugi Reaction (One-Pot) aldehyde Aldehyde aldehyde->product Ugi Reaction (One-Pot) isocyanide Isocyanide isocyanide->product Ugi Reaction (One-Pot)

Application Notes & Protocols: Strategies for the Amide Coupling of Amino(3-phenoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the coupling of Amino(3-phenoxyphenyl)acetic acid with a variety of primary and secondary amines. As a key structural motif in medicinal chemistry, the efficient and reliable formation of amide bonds with this non-natural amino acid is of significant interest to researchers in drug discovery and development. These application notes explore the underlying chemical principles of amide bond formation, compare common coupling methodologies, and offer step-by-step protocols with field-proven insights to ensure high-yield, high-purity synthesis while minimizing common side reactions such as racemization.

Introduction: The Significance of this compound Amides

This compound is a valuable building block in modern drug discovery. Its unique diaryl ether structure combined with the amino acid functionality allows for the creation of novel chemical entities with diverse pharmacological profiles. The synthesis of its amide derivatives is a critical transformation, enabling the exploration of structure-activity relationships (SAR) by introducing a wide range of substituents via the amine component. The resulting amides often serve as key intermediates or final active pharmaceutical ingredients (APIs).

Mastering the coupling of this specific acid requires a nuanced understanding of peptide chemistry principles. The primary challenge lies in activating the carboxylic acid group to facilitate nucleophilic attack by the amine, without inducing undesirable side reactions.[1] This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully navigate these coupling reactions.

The Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not thermodynamically favorable under ambient conditions and requires activation of the carboxyl group.[1][2] Coupling reagents achieve this by converting the hydroxyl of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

The general process can be visualized as follows:

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (this compound) Intermediate Activated Intermediate (e.g., O-Acylisourea) Acid->Intermediate Activation Reagent Coupling Reagent Reagent->Intermediate Product R-CO-NHR' (Amide Product) Intermediate->Product Amine R'-NH2 (Amine) Amine->Product Nucleophilic Attack G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid & Oxyma in DMF B Add Amine (& DIPEA if salt) A->B C Cool to 0°C B->C D Add DIC C->D E Stir 4-16h at RT D->E F Dilute & Wash E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H

Sources

Application Notes & Protocols: The Synthesis and Evaluation of Amino(3-phenoxyphenyl)acetic Acid Derivatives as Potential COX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic use of amino(3-phenoxyphenyl)acetic acid and its analogs as foundational scaffolds in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are pivotal in the biosynthesis of prostaglandins from arachidonic acid.[1][2] The discovery of a second isoform, COX-2, which is induced during inflammation, has paved the way for the development of selective inhibitors that offer comparable anti-inflammatory efficacy to traditional NSAIDs but with a significant reduction in gastrointestinal side effects.[1][3] This document details the rationale, synthesis protocols, and biological evaluation workflows for novel COX-2 inhibitors derived from the phenoxy acetic acid moiety, a key pharmacophore in this class of compounds.[4][5]

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2.[2][6] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that maintain the integrity of the gastrointestinal mucosa and mediate platelet function.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines, mitogens, and endotoxins.[1] This differential expression profile is the cornerstone of the therapeutic strategy for developing selective COX-2 inhibitors. By selectively targeting COX-2, it is possible to reduce inflammation and pain with a lower risk of the gastrointestinal complications associated with non-selective NSAIDs that also inhibit COX-1.[1][3]

The development of selective COX-2 inhibitors, such as celecoxib, marked a significant advancement in anti-inflammatory therapy.[1] The structural basis for this selectivity lies in a key difference in the active sites of the two isoforms. The presence of a valine residue (Val523) in COX-2, in place of a larger isoleucine residue (Ile523) in COX-1, creates a side pocket in the COX-2 active site.[7] This structural nuance allows for the design of larger, more flexible molecules that can bind with high affinity and selectivity to COX-2.[7] The phenoxy acetic acid scaffold has proven to be a versatile starting point for the design of such selective inhibitors.[4][5]

The Role of this compound in Synthesis

This compound and its derivatives serve as valuable building blocks for the synthesis of potential COX inhibitors. The general strategy involves the chemical modification of the amino and carboxylic acid functional groups to introduce various heterocyclic and aromatic moieties. These modifications are designed to optimize the molecule's binding affinity and selectivity for the COX-2 active site.

A common synthetic approach involves the coupling of the amino acid scaffold with other molecular fragments known to confer COX-2 selectivity. For instance, the synthesis of pyrazoline-phenoxyacetic acid derivatives has been shown to yield potent and selective COX-2 inhibitors.[5]

Synthesis and Biological Evaluation Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of novel COX inhibitors derived from a phenoxy acetic acid scaffold.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Starting_Material Phenoxy Acetic Acid Derivative Chemical_Modification Chemical Modification (e.g., amidation, esterification) Starting_Material->Chemical_Modification Purification Purification (e.g., chromatography) Chemical_Modification->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Characterization->In_Vitro_Assay Synthesized Compound In_Vivo_Model In Vivo Anti-inflammatory Model (e.g., paw edema) In_Vitro_Assay->In_Vivo_Model Safety_Profile Histopathological & Toxicological Analysis In_Vivo_Model->Safety_Profile Data_Analysis Data Analysis & Lead Optimization Safety_Profile->Data_Analysis COX-2 Inhibition Mechanism cluster_enzyme COX-2 Active Site Active_Site Main Channel Side_Pocket Hydrophobic Side Pocket (due to Val523) Arg120 Arg120 Tyr355 Tyr355 Inhibitor Selective Inhibitor (e.g., phenoxy acetic acid derivative) Inhibitor->Side_Pocket Side chain occupies pocket Inhibitor->Arg120 H-bond Inhibitor->Tyr355 H-bond

Sources

The (3-Phenoxyphenyl)acetic Acid Scaffold: A Versatile Platform for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The (3-phenoxyphenyl)acetic acid moiety represents one such structure, offering a unique combination of steric and electronic properties that facilitate interactions with a variety of biological targets. While "Amino(3-phenoxyphenyl)acetic acid" itself is not extensively documented as a standalone therapeutic agent, its structural backbone is famously embodied in the non-steroidal anti-inflammatory drug (NSAID), Fenoprofen.[1]

This application note will explore the potential of the amino-substituted (3-phenoxyphenyl)acetic acid scaffold in drug discovery. By examining the well-established pharmacology of its close analogue, Fenoprofen, we will provide a detailed guide for researchers on how to leverage this chemical framework to develop novel therapeutics. We will delve into established mechanisms of action, propose detailed experimental protocols for screening and characterization, and outline potential new therapeutic avenues for compounds derived from this versatile scaffold.

Part 1: Established Mechanisms and Therapeutic Precedents

The most direct path to understanding the potential of the this compound scaffold is to analyze the biological activity of Fenoprofen. This drug's success provides a foundational blueprint for future discovery efforts.

Cyclooxygenase (COX) Inhibition: The Anti-Inflammatory Pathway

Fenoprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking the action of COX enzymes, Fenoprofen effectively reduces the production of these pro-inflammatory molecules.[3]

  • COX-1: This isoform is constitutively expressed in many tissues and plays a role in protecting the gastric lining and maintaining platelet function. Inhibition of COX-1 is associated with some of the gastrointestinal side effects of NSAIDs.[3]

  • COX-2: This isoform is typically induced by inflammatory stimuli and is the primary target for reducing inflammation and pain.[3]

The non-selective nature of Fenoprofen's COX inhibition is a key characteristic.[3] Researchers developing new molecules based on the this compound scaffold could aim to modulate this activity, for instance, by designing more selective COX-2 inhibitors to potentially reduce gastrointestinal side effects.

Diagram 1: COX Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Scaffold Amino(3-phenoxyphenyl) -acetic acid Derivative Scaffold->COX_Enzymes Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Melanocortin Receptor Modulation: A New Frontier

More recent research has unveiled a novel mechanism for Fenoprofen, demonstrating its activity as a biased allosteric modulator of melanocortin receptors (MCRs).[4] Specifically, Fenoprofen was found to be a positive allosteric modulator (PAM) at MC3R, MC4R, and MC5R, enhancing the signaling of the endogenous agonist.[4] This discovery repositions Fenoprofen and its structural analogues as potential candidates for treating a range of conditions beyond inflammation, including obesity and metabolic disorders, given the role of MCRs in energy homeostasis.[4]

This "biased signaling" is particularly intriguing, as it suggests the molecule can selectively activate certain downstream pathways while ignoring others, potentially leading to more targeted therapies with fewer side effects.[4] This opens up an exciting avenue for the this compound scaffold in the realm of G-protein coupled receptor (GPCR) modulation.

MCR_Modulation cluster_receptor Melanocortin Receptor (MCR) MCR MCR Signaling Downstream Signaling (e.g., cAMP production) MCR->Signaling Enhanced by PAM Biased_Signaling Biased Signaling (e.g., β-arrestin pathway) MCR->Biased_Signaling Selectively Activated Ortho_Site Orthosteric Site Allo_Site Allosteric Site Endogenous_Agonist Endogenous Agonist (e.g., α-MSH) Endogenous_Agonist->MCR Binds to Orthosteric Site Scaffold Amino(3-phenoxyphenyl) -acetic acid Derivative (PAM) Scaffold->MCR Binds to Allosteric Site

Caption: A generalized workflow for the discovery of new drugs.

Part 3: Future Directions and Therapeutic Expansion

The dual pharmacology of the (3-phenoxyphenyl)acetic acid scaffold suggests numerous avenues for drug discovery. By modifying the core structure, researchers can fine-tune the activity towards specific targets.

  • Selective COX-2 Inhibitors: For developing safer anti-inflammatory drugs.

  • MCR Subtype-Selective Modulators: Targeting MC4R for obesity or MC3R for metabolic disorders could yield novel therapeutics.

  • Dual-Action Compounds: Molecules that retain both COX inhibitory and MCR modulatory activity could be beneficial in conditions like rheumatoid arthritis, where both inflammation and metabolic dysregulation can occur.

The introduction of the amino group in "this compound" provides a key chemical handle for further derivatization, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of new therapeutic agents. By building upon the well-understood pharmacology of Fenoprofen, researchers can employ the protocols outlined in this guide to explore new biological activities and develop next-generation drugs for a range of diseases, from inflammation and pain to obesity and metabolic disorders. The versatility of this scaffold, combined with modern drug discovery techniques, paves the way for exciting new therapeutic possibilities.

References

  • Yuan, X. C., & Tao, Y. X. (2019). Fenoprofen-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors. ACS Chemical Neuroscience, 10(3), 1066–1074. [Link]

  • Patsnap Synapse. (n.d.). Fenoprofen Calcium - Drug Targets, Indications, Patents. Retrieved January 14, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fenoprofen Calcium? Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Fenoprofen. Retrieved January 14, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fenoprofen. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for the Use of Amino(3-phenoxyphenyl)acetic Acid in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying new therapeutic agents. Combinatorial chemistry serves as a powerful engine for this exploration, enabling the rapid synthesis of large, diverse libraries of molecules.[1] The choice of building blocks is critical to the success of these libraries, as they define the structural and functional diversity of the resulting compounds. Unnatural amino acids are particularly valuable in this context, offering a means to create peptidomimetics and other small molecules with enhanced stability, unique conformations, and improved pharmacological properties.[2]

This document provides a detailed guide to the application of Amino(3-phenoxyphenyl)acetic acid , a non-natural amino acid, in combinatorial library synthesis. Its diaryl ether motif is a common feature in many biologically active compounds, suggesting its potential as a "privileged scaffold" for interacting with a variety of biological targets. We present here both solid-phase and solution-phase protocols, along with guidelines for library design, characterization, and screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 299168-94-8[2][3][4]
Molecular Formula C₁₄H₁₃NO₃[2][3][4]
Molecular Weight 243.26 g/mol [3][4]

I. Strategic Considerations for Library Design

The incorporation of this compound introduces a bulky, moderately hydrophobic, and conformationally influential element into a molecule. The design of a combinatorial library around this scaffold should aim to systematically probe the chemical space surrounding this core.

A. Solid-Phase Library Design: The "Split-and-Pool" Approach

Solid-phase synthesis, particularly the "split-and-pool" method, is highly efficient for generating large libraries where each bead carries a unique compound.[5] When using this compound in a peptide-like library, diversity can be introduced at positions preceding and following this core amino acid.

  • Positional Scanning: One can fix this compound at a specific position in a short peptide sequence and vary the amino acids at other positions to determine which neighboring residues lead to the highest activity.

  • Diverse Building Blocks: At the variable positions, a diverse set of natural and unnatural amino acids should be employed to explore a wide range of functionalities (e.g., acidic, basic, hydrophobic, polar, aromatic).

Caption: Workflow for a 3x1x3 split-and-pool solid-phase synthesis.

B. Solution-Phase Library Design: The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity in a single step.[6][7] this compound can serve as the "amino acid" component, reacting with an aldehyde, an isocyanide, and a carboxylic acid to produce a library of peptidomimetics.

  • Component Variation: By using diverse sets of aldehydes, isocyanides, and carboxylic acids, a vast chemical space can be explored around the central this compound core.

  • Parallel Synthesis: The Ugi reaction is well-suited for parallel synthesis in multi-well plates, where each well contains a unique combination of reactants, leading to a single, characterizable product per well.

II. Experimental Protocols

A. Protocol 1: Solid-Phase Synthesis of a Peptide-Like Library

This protocol details the manual solid-phase synthesis of a small, pooled library using the Fmoc/tBu strategy, incorporating this compound as a central scaffold.

1. Materials and Reagents:

  • Rink Amide resin (for C-terminal amides)

  • Fmoc-protected amino acids (including Fmoc-Amino(3-phenoxyphenyl)acetic acid-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

2. Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF (5 min, then 15 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound:

    • Repeat the Fmoc deprotection and washing steps.

    • Pre-activate Fmoc-Amino(3-phenoxyphenyl)acetic acid-OH (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF. Due to potential steric hindrance from the phenoxyphenyl group, ensure complete dissolution and allow for a slightly longer activation time if necessary.

    • Couple to the resin for 2-4 hours. A longer coupling time is recommended to overcome steric challenges.

    • Wash thoroughly.

  • Third Amino Acid Coupling: Repeat the deprotection, washing, activation, and coupling steps for the final amino acid.

  • Final Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product.

Caption: General workflow for solid-phase synthesis.

B. Protocol 2: Solution-Phase Synthesis via the Ugi Reaction

This protocol describes a parallel synthesis of a small library in a 96-well plate format using this compound as the amine component. Note that for the Ugi reaction, the free amino acid is used, not the Fmoc-protected version.

1. Materials and Reagents:

  • This compound

  • A diverse set of aldehydes (e.g., benzaldehyde, isobutyraldehyde)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid)

  • Solvent: Methanol (MeOH)

  • 96-well reaction block

2. Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of all aldehydes, isocyanides, and carboxylic acids in methanol. Prepare a stock solution of this compound in methanol.

  • Dispensing Reagents:

    • To each well of the 96-well plate, add the this compound solution (1 eq.).

    • Dispense one unique aldehyde from your set to each column of the plate.

    • Dispense one unique carboxylic acid from your set to each row of the plate.

  • Reaction Initiation:

    • Add the isocyanide solution (1.1 eq.) to each well. The Ugi reaction is often exothermic and proceeds rapidly.[6]

    • Seal the reaction block and shake at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Evaporate the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.

    • The resulting crude products can be redissolved in a suitable solvent (e.g., DMSO) for direct screening or purified via high-throughput HPLC-MS.

Ugi_Reaction cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Amine This compound Reaction Ugi 4-Component Reaction (Methanol, RT) Amine->Reaction Aldehyde Aldehyde (R1-CHO) Aldehyde->Reaction Isocyanide Isocyanide (R2-NC) Isocyanide->Reaction CarboxylicAcid Carboxylic Acid (R3-COOH) CarboxylicAcid->Reaction Product Bis-amide Product Reaction->Product

Caption: Schematic of the Ugi four-component reaction.

III. Characterization and Screening

A. Library Characterization

The successful synthesis of the library must be confirmed before screening. High-throughput liquid chromatography-mass spectrometry (LC-MS) is the primary tool for this analysis.[8]

  • Purity Assessment: For parallel solution-phase synthesis, each well should be analyzed by LC-MS to determine the purity of the desired product and confirm its molecular weight.

  • Composition Confirmation: For pooled solid-phase libraries, a sample of beads can be cleaved and the resulting mixture analyzed by LC-MS to confirm the presence of the expected range of molecular weights.[8]

Table 2: Example Expected Masses for a Mini-Ugi Library

Aldehyde (R1)Isocyanide (R2)Carboxylic Acid (R3)Product FormulaExpected [M+H]⁺
Benzaldehydet-Butyl IsocyanideAcetic AcidC₂₄H₂₈N₂O₄409.21
Isobutyraldehydet-Butyl IsocyanideAcetic AcidC₂₁H₃₀N₂O₄375.22
BenzaldehydeCyclohexyl IsocyanideBenzoic AcidC₃₄H₃₂N₂O₄545.24
B. High-Throughput Screening (HTS)

Once the library's quality is confirmed, it can be subjected to high-throughput screening to identify "hits".[9] The choice of assay depends on the biological target of interest.

  • Biochemical Assays: These assays measure the effect of library compounds on a purified protein target, such as an enzyme or receptor. Examples include fluorescence polarization assays, FRET assays, and enzyme activity assays.[10]

  • Cell-Based Assays: These are performed on living cells and can measure a compound's effect on a specific signaling pathway, cell viability, or gene expression. Reporter gene assays are a common format.

Caption: A typical workflow for high-throughput screening.

IV. Conclusion

This compound is a versatile building block for combinatorial chemistry, offering access to libraries of novel peptidomimetics and small molecules. Its bulky, aromatic structure presents both a challenge and an opportunity: while synthesis may require optimized conditions to overcome steric hindrance, the scaffold itself provides a strong foundation for developing compounds with high affinity and specificity for biological targets. The solid-phase and solution-phase protocols outlined in this document provide a robust starting point for researchers to incorporate this promising scaffold into their drug discovery programs.

References

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7.
  • Drug Target Review. (2021). High-throughput screening assay for macrocyclic peptides developed.
  • PeptiOrigin. (n.d.). Peptide Library Screening.
  • Sigma-Aldrich. (n.d.). This compound.
  • Apollo Scientific. (n.d.). 2-Amino-2-(3-phenoxyphenyl)acetic acid.
  • Salem, G., & Shabat, D. (2002). Computer Aided Analysis of Split and Mix Combinatorial Libraries.
  • United States Biological. (n.d.). Amino(3-phenoxyphenyl)
  • Appchem. (n.d.). This compound | 299168-94-8.
  • Creative Peptides. (n.d.). Medium and High Throughput Screening.
  • Gíslason, M., et al. (2021). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. Journal of the American Chemical Society, 143(35), 14031–14044.
  • Arctom Scientific. (n.d.). CAS NO. 299168-94-8 | this compound.
  • CD ComputaBio. (n.d.). Peptide Drug High-Throughput Screening Service.
  • Wikipedia. (n.d.). Split and pool synthesis.
  • ResearchGate. (2025).
  • CoLab. (n.d.). Analysis of a Combinatorial Library Synthesized Using a Split-and-Pool Irori MicroKan Method for Development and Production.
  • Semantic Scholar. (n.d.). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1.
  • Rinaldi, F., et al. (2019).
  • de la Torre, J. G., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceutics, 14(8), 1718.
  • ResearchGate. (2025).
  • MDPI. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 25(3), 539.
  • Blondelle, S. E., et al. (1994). Identification of antimicrobial peptides by using combinatorial libraries made up of unnatural amino acids. Antimicrobial Agents and Chemotherapy, 38(10), 2280–2286.
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2023).
  • ResearchGate. (2023). (PDF)
  • WUR eDepot. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS.
  • PubChem. (n.d.). (3-Aminophenoxy)acetic acid.
  • ACS Publications. (2009).
  • Wikipedia. (n.d.). Ugi reaction.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction.
  • ACS Publications. (2013). Single-Step Ugi Multicomponent Reaction for the Synthesis of Phosphopeptidomimetics.
  • MDPI. (2021).
  • United States Biological. (n.d.). This compound.
  • Appchem. (n.d.). This compound | 299168-94-8 | C14H13NO3.
  • ChemicalBook. (2022). This compound | 299168-94-8.
  • National Center for Biotechnology Information. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for Amino(3-phenoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the coupling reactions of the non-natural amino acid, Amino(3-phenoxyphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. Due to the steric bulk imparted by the 3-phenoxyphenyl moiety, achieving high-yielding and clean amide bond formation can present challenges. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate these potential hurdles, ensuring the successful synthesis of your target molecules.

Understanding the Challenge: Steric Hindrance

This compound possesses a bulky side chain that can significantly impede the approach of the amine nucleophile to the activated carboxylic acid. This steric hindrance is a primary cause of slow or incomplete coupling reactions.[1][2] Standard coupling protocols that are effective for smaller amino acids may prove inefficient, leading to low yields and the formation of side products. Therefore, a systematic and informed approach to reaction optimization is crucial.

Troubleshooting Guide: Overcoming Low Coupling Yields

This section addresses the most common issue encountered when working with this compound: low or no yield of the desired amide product.

Issue: Low to No Product Formation

Initial Assessment:

Before delving into extensive optimization, it's essential to confirm the quality of your starting materials and the integrity of your reaction setup.

  • Reagent Quality: Ensure that all reagents, especially the coupling agents and bases, are not degraded. Hygroscopic reagents like EDC should be handled under anhydrous conditions.[3]

  • Solvent Purity: Use anhydrous solvents, as water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid.[3]

  • Reaction Monitoring: Utilize a reliable method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to monitor the reaction progress.

Optimization Strategies:

If the initial assessment reveals no obvious issues, proceed with the following optimization strategies, presented in a stepwise manner.

Sources

Common side reactions with "Amino(3-phenoxyphenyl)acetic acid" and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amino(3-phenoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable compound. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your experimental outcomes.

I. Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during your work with this compound, providing step-by-step guidance to resolve them.

Synthesis-Related Issues

Question 1: I am attempting a Strecker synthesis of this compound from 3-phenoxybenzaldehyde, but I'm observing a low yield of the final product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Strecker synthesis of this compound can stem from several factors throughout the two main stages: α-aminonitrile formation and its subsequent hydrolysis. Here’s a breakdown of potential issues and their solutions:

Stage 1: α-Aminonitrile Formation (3-phenoxybenzaldehyde to 2-amino-2-(3-phenoxyphenyl)acetonitrile)

  • Incomplete Imine Formation: The initial condensation of 3-phenoxybenzaldehyde with ammonia to form the imine is a crucial equilibrium-driven step.[1]

    • Troubleshooting:

      • pH Control: Ensure the reaction medium is weakly acidic to facilitate imine formation without excessively protonating the ammonia, which would render it non-nucleophilic.[2] The use of ammonium chloride (NH₄Cl) can serve as both an ammonia source and a mild acid catalyst.[2]

      • Water Removal: The formation of the imine from the aldehyde and ammonia generates water. While often run in aqueous media, high concentrations of water can shift the equilibrium back towards the starting materials. If using an organic solvent, consider the addition of a dehydrating agent.

  • Side Reaction: Cyanohydrin Formation: A significant side reaction is the direct addition of the cyanide nucleophile to the carbonyl group of 3-phenoxybenzaldehyde, forming 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile.[3]

    • Troubleshooting:

      • Reaction Sequence: To favor aminonitrile formation, it's beneficial to allow the imine to form in situ before the addition of the cyanide source. Pre-mixing the aldehyde and ammonia source for a short period before introducing the cyanide can be effective.[4]

      • pH Adjustment: Maintaining a slightly basic pH during cyanide addition can favor the attack on the iminium ion over the neutral aldehyde.

Stage 2: Hydrolysis of 2-amino-2-(3-phenoxyphenyl)acetonitrile

  • Incomplete Hydrolysis: The nitrile group of the α-aminonitrile is relatively stable and requires forcing conditions for complete hydrolysis to the carboxylic acid.[5]

    • Troubleshooting:

      • Reaction Conditions: Ensure you are using a sufficiently concentrated acid (e.g., 6N HCl) and adequate heating (reflux) for a prolonged period (several hours) to drive the hydrolysis to completion.[5]

      • Monitoring: Track the reaction progress using a suitable analytical technique like TLC or HPLC to ensure the disappearance of the starting aminonitrile.

  • Formation of Amide Intermediate: The hydrolysis of the nitrile proceeds through an amide intermediate (2-amino-2-(3-phenoxyphenyl)acetamide). Incomplete hydrolysis can result in the isolation of this amide.[6]

    • Troubleshooting:

      • Extended Reaction Time/Harsher Conditions: If the amide is the major product, extend the reflux time or consider using a stronger acid to ensure complete conversion to the carboxylic acid.

Question 2: I'm performing a reductive amination of 3-phenoxybenzaldehyde with ammonia to synthesize this compound, followed by a second step to introduce the carboxylic acid group. My primary issue is the formation of multiple byproducts. How can I improve the selectivity of this reaction?

Answer:

Reductive amination is a powerful tool, but controlling selectivity is key. The formation of byproducts often arises from the reduction of the starting aldehyde and over-alkylation of the amine product.

  • Reduction of 3-phenoxybenzaldehyde: The reducing agent can directly reduce the starting aldehyde to 3-phenoxybenzyl alcohol.

    • Troubleshooting:

      • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this reason, as it is more reactive towards the protonated imine (iminium ion) than the carbonyl group at mildly acidic pH.[7][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent and less toxic alternative that shows high selectivity for imines.[9] Standard sodium borohydride (NaBH₄) can also be used, but it is generally best to allow the imine to form completely before its addition to avoid aldehyde reduction.[9]

      • pH Control: Maintaining a slightly acidic pH (e.g., with acetic acid) is crucial. This catalyzes imine formation and protonates the imine to the more reactive iminium ion, which is preferentially reduced.[4]

  • Over-alkylation: The newly formed primary amine, Amino(3-phenoxyphenyl)methylamine, can react with another molecule of 3-phenoxybenzaldehyde to form a secondary amine, which is then reduced.

    • Troubleshooting:

      • Stoichiometry: Use a large excess of the ammonia source to statistically favor the reaction of the aldehyde with ammonia over the primary amine product.

      • Slow Addition: If practical, the slow addition of the aldehyde to the reaction mixture containing the ammonia and reducing agent can help maintain a low concentration of the aldehyde, thus minimizing the chance of over-alkylation.

Question 3: My final this compound product shows significant racemization. How can I control the stereochemistry during the synthesis?

Answer:

Racemization is a common challenge in amino acid synthesis, as the α-proton is susceptible to abstraction, especially when the adjacent carboxylic acid group is activated.[3]

  • Mechanism of Racemization: Racemization can occur via the formation of an enolate or through an oxazolone intermediate, both of which lead to a loss of stereochemical integrity at the α-carbon.[3]

  • Strategies for Control:

    • Chiral Auxiliaries in Strecker Synthesis: One approach is to use a chiral amine instead of ammonia in the Strecker synthesis. This forms a diastereomeric mixture of α-aminonitriles, which can potentially be separated before hydrolysis. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched amino acid.

    • Asymmetric Catalysis: The use of a chiral catalyst during the cyanide addition to the imine in the Strecker synthesis can directly lead to an enantiomerically enriched α-aminonitrile.[1]

    • Enzymatic Resolution: A racemic mixture of the final amino acid or a synthetic intermediate can be resolved using enzymes that selectively react with one enantiomer.

    • Classical Resolution: Diastereomeric salt formation with a chiral resolving agent (e.g., a chiral acid or base) can be used to separate the enantiomers of the final product.[10]

    • Mild Reaction Conditions: During purification and handling, avoid prolonged exposure to strong acids or bases at elevated temperatures, as these conditions can promote racemization.[11]

Purification-Related Issues

Question 4: I'm struggling to purify this compound from my reaction mixture. What are the recommended purification strategies?

Answer:

The purification of amino acids can be challenging due to their zwitterionic nature and solubility properties. A multi-step approach is often necessary.

  • Initial Work-up:

    • Acid-Base Extraction: Utilize the amphoteric nature of the amino acid. After hydrolysis in strong acid, the crude product will be the hydrochloride salt. Neutralizing the solution to the isoelectric point (pI) of this compound will cause it to precipitate out of the solution, as its net charge will be zero, and its solubility in water will be at a minimum. The pI will need to be determined experimentally or estimated, but for many neutral amino acids, it is in the range of pH 5-6.[12]

    • Filtration: The precipitated amino acid can be collected by filtration and washed with cold water to remove inorganic salts.

  • Chromatographic Methods:

    • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.[2]

      • Cation-Exchange: At a pH below its pI, the amino acid will be positively charged and will bind to a cation-exchange resin. It can then be eluted by increasing the pH or the salt concentration.

      • Anion-Exchange: At a pH above its pI, the amino acid will be negatively charged and will bind to an anion-exchange resin. Elution is achieved by decreasing the pH or increasing the salt concentration.

    • Reversed-Phase HPLC: For analytical and small-scale preparative purposes, reversed-phase HPLC can be very effective. A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (often with an acid like formic acid or TFA) and an organic modifier like acetonitrile or methanol.[13][14]

  • Recrystallization:

    • Solvent Selection: Finding a suitable solvent system for recrystallization is key. A common approach for amino acids is to use a mixture of water and a miscible organic solvent like ethanol or isopropanol. The crude amino acid is dissolved in a minimum amount of hot water, and the organic solvent is added until the solution becomes turbid. Upon slow cooling, the purified amino acid should crystallize.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities in the synthesis of this compound via the Strecker route?

A1: The major impurities to anticipate are:

  • Unreacted 3-phenoxybenzaldehyde: Can be carried through the synthesis if the initial reaction is incomplete.

  • 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile: Formed as a byproduct during the aminonitrile formation step.

  • 2-amino-2-(3-phenoxyphenyl)acetamide: The amide intermediate from incomplete hydrolysis of the aminonitrile.

  • D-enantiomer: If a stereospecific synthesis is not employed, the product will be a racemic mixture of the D- and L-enantiomers.[1]

Q2: How can I monitor the progress of my synthesis reaction?

A2:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of products. Staining with ninhydrin is useful for visualizing the amino acid product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and can also be used to identify and quantify impurities.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion of starting materials to products.

Q3: What are the optimal storage conditions for this compound?

A3: Like many amino acids, especially those with phenolic groups, it is susceptible to oxidation, which can lead to discoloration (browning).[15] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C).

III. Visualized Workflows and Mechanisms

Strecker Synthesis Troubleshooting Logic

Strecker_Troubleshooting start Low Yield in Strecker Synthesis stage1 Issue in α-Aminonitrile Formation? start->stage1 stage2 Issue in Hydrolysis? start->stage2 stage1->stage2 No imine_issue Incomplete Imine Formation stage1->imine_issue Yes cyanohydrin_issue Cyanohydrin Side Reaction stage1->cyanohydrin_issue Yes hydrolysis_issue Incomplete Nitrile Hydrolysis stage2->hydrolysis_issue Yes amide_issue Amide Intermediate Isolated stage2->amide_issue Yes sol_imine Optimize pH (weakly acidic) Add dehydrating agent imine_issue->sol_imine sol_cyanohydrin Pre-form imine in situ Adjust pH during cyanide addition cyanohydrin_issue->sol_cyanohydrin sol_hydrolysis Increase acid concentration Increase reflux time/temp hydrolysis_issue->sol_hydrolysis sol_amide Extend reaction time Use harsher hydrolysis conditions amide_issue->sol_amide

Caption: Troubleshooting flowchart for low yield in Strecker synthesis.

General Reductive Amination Pathway and Side Reactions

Reductive_Amination cluster_main Desired Pathway cluster_side Side Reactions aldehyde 3-Phenoxybenzaldehyde imine Imine Intermediate aldehyde->imine + NH3 - H2O side_alcohol 3-Phenoxybenzyl Alcohol aldehyde->side_alcohol + [H] (Non-selective Reduction) ammonia NH3 ammonia->imine product This compound (after further steps) imine->product + [H] (Selective Reducing Agent) side_secondary Secondary Amine Byproduct product->side_secondary + 3-Phenoxybenzaldehyde + [H]

Caption: Reductive amination pathway and potential side reactions.

IV. References

  • Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems. RSC Advances. (URL not available)

  • Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Google Patents.

  • Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems. The Royal Society of Chemistry. (URL not available)

  • Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry Steps. [Link]

  • Reductive Amination. YouTube. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Myers Chem 115. Harvard University. (URL not available)

  • Strecker Synthesis. NROChemistry. (URL not available)

  • Reductive Amination. Chemistry Steps. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. (URL not available)

  • Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21. PubMed. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Method for purifying aromatic amino acids. Google Patents.

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

  • PART-1, PPT-21 Part-1: Amino Acids-I, Synthesis. e-PG Pathshala. (URL not available)

  • Synthetic method for 3-aminoacetophenone. Patsnap. [Link]

  • 7.4 Racemization Assays. University of California, Irvine. (URL not available)

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health. [Link]

  • Process for the racemization of an alpha-amino acid. Google Patents.

  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing Reactions with Amino(3-phenoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amino(3-phenoxyphenyl)acetic acid. This guide is designed to provide in-depth, field-proven insights to help you overcome common synthetic challenges and improve the yield and purity of your reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, is often plagued by issues of low yield, side-product formation, and purification difficulties. The primary synthetic routes, the Strecker synthesis and the Bucherer-Bergs reaction, are powerful multicomponent reactions but require careful optimization to be effective. This guide provides a structured approach to troubleshooting these reactions, grounded in mechanistic understanding and practical experience.

Section 1: Troubleshooting Guide - A Mechanistic Approach

This section addresses common problems in a question-and-answer format, focusing on identifying the root cause and implementing effective solutions.

Core Issue: Low Yield & Incomplete Conversion

Q1: My reaction yield is consistently low, and I observe significant amounts of starting material (3-phenoxybenzaldehyde) remaining. What are the primary factors to investigate?

A1: Low conversion is typically rooted in suboptimal reaction kinetics or equilibrium issues. Let's break down the probable causes:

  • Insufficient Reagent Activity: The key nucleophiles in these syntheses (ammonia/amine and cyanide) must be active. In the Strecker synthesis, the formation of the imine intermediate is a critical equilibrium step.[1] The presence of water-scavenging agents (e.g., MgSO₄) can help drive this equilibrium towards the imine, thereby improving conversion.[1]

  • Suboptimal pH: For the Bucherer-Bergs reaction, pH is critical. The ideal range is typically between 8 and 9.[2] Below this range, cyanohydrin formation is hindered; above it, cyanide can degrade. Ammonium carbonate itself acts as a buffer, but monitoring and adjusting the pH may be necessary.[2]

  • Temperature and Reaction Time: While higher temperatures can increase reaction rates, they can also promote side reactions and degradation. A systematic optimization study is recommended. For instance, the Bucherer-Bergs reaction can be significantly intensified under controlled temperature and pressure in a continuous flow setup.[3] Conversely, lowering the temperature may reduce the rate of unwanted side-reactions like polymerization.[4]

Core Issue: Impurity Formation & Reaction Discoloration

Q2: My reaction mixture is turning a dark brown or pink color, and the final product is difficult to purify. What is causing this, and how can I prevent it?

A2: The development of color is a strong indicator of oxidative side reactions.[4] The phenoxy and amino functionalities make the molecule susceptible to oxidation, which can form highly colored quinone-imine intermediates that subsequently polymerize.[4]

Preventative Measures:

  • Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. This includes degassing your solvents prior to use.[4]

  • Reagent Purity: Trace metal impurities in reagents or solvents can catalyze oxidation. Use high-purity, freshly opened solvents and reagents whenever possible.

  • Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil, as light can accelerate oxidative processes.[4]

  • Use of Antioxidants: In some cases, adding a small quantity of an antioxidant can be beneficial, though this should be tested on a small scale to ensure it doesn't interfere with the primary reaction.

Q3: My HPLC and TLC analyses show multiple unexpected spots/peaks. What are the likely side products?

A3: Besides the oxidative polymers mentioned above, several other side products can form:

  • Condensation Products: Self-condensation of the starting aldehyde or condensation between intermediates can occur, especially at higher concentrations and temperatures.[4] Running the reaction at a lower concentration can disfavor these intermolecular side reactions.[4]

  • Incomplete Hydrolysis (Strecker): The α-aminonitrile intermediate may persist if hydrolysis conditions are too mild or the reaction time is too short.

  • Stable Hydantoin (Bucherer-Bergs): The hydantoin formed is a stable heterocyclic compound.[5] Its hydrolysis to the amino acid requires vigorous conditions (strong acid or base at elevated temperatures), and incomplete hydrolysis is a common source of impurities.

  • Over-alkylation: In the Bucherer-Bergs reaction, excess cyanide can potentially lead to side products.[2]

Section 2: Synthesis-Specific FAQs

Strecker Synthesis

Q1: What are the best conditions for hydrolyzing the intermediate α-aminonitrile to the final amino acid?

A1: The hydrolysis of the nitrile is a critical step that requires forcing conditions, but these can also degrade the product. A two-stage approach is often most effective. First, treat the aminonitrile with concentrated aqueous acid (e.g., 6M HCl) at an elevated temperature (reflux). This hydrolyzes the nitrile to a carboxylic acid and protonates the amine, protecting it from side reactions.[1] After hydrolysis is complete (monitored by TLC or HPLC), the pH is carefully adjusted to the isoelectric point of the amino acid to precipitate the pure product.

Q2: My product is a racemic mixture. How can I achieve an enantioselective synthesis?

A2: The classical Strecker synthesis is not stereoselective and produces a racemic mixture of α-amino acids.[6] To achieve asymmetry, two main strategies are employed:

  • Chiral Auxiliaries: Replace ammonia with a chiral amine, such as (S)-alpha-phenylethylamine. This forms a chiral imine intermediate, which directs the cyanide attack to one face, leading to a diastereomeric mixture of aminonitriles that can be separated before hydrolysis.[6]

  • Asymmetric Catalysis: Use a chiral catalyst, such as a thiourea-derived or BINOL-based catalyst, in conjunction with the standard reagents.[6] These catalysts create a chiral environment around the imine, promoting the formation of one enantiomer of the aminonitrile over the other.[7]

Bucherer-Bergs Reaction

Q1: How critical are the reagent ratios of carbonyl:cyanide:carbonate?

A1: The stoichiometry is very important for maximizing yield and minimizing side products. A molar ratio of 1:2:2 for the ketone (or aldehyde):KCN:(NH₄)₂CO₃ is often recommended as a starting point for balanced reactivity.[2] Using a significant excess of cyanide is generally avoided as it can lead to undesired side reactions.[2]

Q2: What is the most effective method for hydrolyzing the intermediate 5,5-disubstituted hydantoin?

A2: The hydantoin ring is quite stable. Hydrolysis typically requires heating with a strong base (e.g., 30% Ba(OH)₂) or a strong acid (e.g., 25% H₂SO₄) for several hours. The choice between acidic or basic hydrolysis may depend on the stability of other functional groups in the molecule. After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation.

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for Strecker Synthesis

This protocol is a starting point and should be optimized for your specific setup.

  • Imine Formation: To a solution of 3-phenoxybenzaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add ammonium chloride (1.5 eq) followed by an aqueous solution of ammonia (25%, 2.0 eq). Stir the mixture at room temperature for 1 hour.

  • Cyanide Addition: Add sodium cyanide (1.2 eq) dissolved in a minimal amount of water to the reaction mixture. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the disappearance of the aldehyde by TLC.

  • Workup & Isolation of Nitrile: Once the reaction is complete, remove the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude α-aminonitrile.

  • Hydrolysis: Add 6M HCl to the crude aminonitrile and heat the mixture to reflux for 4-6 hours.

  • Purification: Cool the reaction mixture to room temperature. Adjust the pH to ~6 (the isoelectric point) using a base (e.g., NaOH or NH₄OH). The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum. Recrystallization from an ethanol/water mixture can be used for further purification.[8][9]

Protocol 2: General Procedure for Bucherer-Bergs Reaction & Hydrolysis
  • Hydantoin Synthesis: In a sealed pressure vessel, combine 3-phenoxybenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.[2] Caution: Cyanides are highly toxic.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 6-12 hours.[2] The reaction progress can be monitored by TLC.

  • Isolation of Hydantoin: Cool the reaction mixture to room temperature. Carefully acidify with HCl to precipitate the hydantoin product.[2] Filter the solid, wash with cold water, and dry.

  • Hydrolysis: Suspend the crude hydantoin in 6M HCl or 25% NaOH solution. Heat to reflux for 12-24 hours until the hydantoin is consumed.

  • Purification: Cool the solution and adjust the pH to the isoelectric point (~pH 6) to precipitate the final amino acid product. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Section 4: Data & Visualization

Table 1: Troubleshooting Summary
Observed Problem Potential Cause(s) Recommended Solution(s) Relevant Citations
Low Yield / Incomplete RxnSuboptimal pH; Reversible imine formation; Insufficient temperature/timeMonitor and maintain pH at 8-9 (Bucherer-Bergs); Add a dehydrating agent (Strecker); Optimize temperature and reaction time.[1][2]
Dark/Pink DiscolorationOxidation of starting material or productConduct reaction under an inert atmosphere (Ar/N₂); Use high-purity, degassed solvents; Protect from light.[4]
Multiple Impurity PeaksPolymerization; Incomplete hydrolysis; Condensation side reactionsRun at lower concentration; Ensure complete hydrolysis with strong acid/base and heat; Optimize temperature.[4][5]
Product is a Racemic MixNon-stereoselective nature of the classical reactionUse a chiral auxiliary (e.g., chiral amine) or an asymmetric catalyst (e.g., BINOL-based).[6]
Difficult PurificationResidual reagents; Polar impurities; Low crystallinityAdjust pH to isoelectric point for precipitation; Use ion-exchange chromatography; Perform recrystallization.[9][10]
Diagrams: Workflows & Mechanisms

G Diagram 1: General Troubleshooting Workflow A Low Yield or Purity Issue B Analyze Reaction Mixture (TLC, HPLC, LC-MS) A->B C Incomplete Conversion? B->C Yes D Significant Impurities? B->D No E Optimize Reaction Conditions (Temp, Time, Concentration) C->E F Check Reagent Stoichiometry & Purity C->F G Reaction Discolored? D->G I Identify Side Products (LC-MS, NMR) D->I No Color H Implement Inert Atmosphere & Light Protection G->H Yes G->I No J Modify Workup/ Purification Protocol I->J K Consider Alternative Synthetic Route J->K If Purity Still Low

Caption: A logical workflow for diagnosing and solving common issues.

G Diagram 2: Strecker Synthesis Mechanism Aldehyde 3-Phenoxybenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH₃, - H₂O Nitrile α-Aminonitrile Imine->Nitrile + CN⁻ Product This compound Nitrile->Product + H₃O⁺ (Hydrolysis)

Caption: Key stages of the Strecker amino acid synthesis.

G Diagram 3: Bucherer-Bergs Reaction Mechanism Aldehyde 3-Phenoxybenzaldehyde Aminonitrile Aminonitrile Aldehyde->Aminonitrile + NH₃, + CN⁻ CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ Oxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->Oxazolidinone Intramolecular Cyclization Hydantoin Hydantoin Product Oxazolidinone->Hydantoin Rearrangement AminoAcid This compound Hydantoin->AminoAcid Hydrolysis (H⁺ or OH⁻)

Caption: The cyclization pathway of the Bucherer-Bergs reaction.

References

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • StudySmarter. (2023). Strecker Synthesis: Mechanism & Applications. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • PubChem - NIH. (3-Aminophenoxy)acetic acid. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • BuyersGuideChem. This compound. [Link]

  • JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... [Link]

  • CP Lab Safety. This compound, 95% Purity. [Link]

  • ResearchGate. (2018). Catalytic amino acid production from biomass-derived intermediates. [Link]

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]

  • ResearchGate. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

Sources

Troubleshooting low solubility of "Amino(3-phenoxyphenyl)acetic acid" in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amino(3-phenoxyphenyl)acetic acid (CAS 299168-94-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the solubility of this unique alpha-amino acid. Drawing from established principles of physical organic chemistry and extensive field experience, this document provides in-depth, practical solutions to common experimental hurdles.

Introduction to the Challenge

This compound is a non-canonical amino acid characterized by a bulky, hydrophobic 3-phenoxyphenyl substituent attached to the alpha-carbon.[1][2][3][4][5][6] This structure presents a significant challenge in terms of solubility. The molecule possesses both an acidic carboxylic acid group and a basic amino group, making it zwitterionic at its isoelectric point. However, the large, non-polar phenoxyphenyl group dominates its physical properties, often leading to poor solubility in both aqueous and common organic solvents.

This guide will address these issues in a practical, question-and-answer format, explaining the chemical principles behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound won't dissolve in my reaction solvent. What is the first step?

Answer: The initial step is to understand the acid-base chemistry of your molecule and how it influences solubility. Like other amino acids, this compound can exist in three forms depending on the pH of the medium: a cationic form at low pH, a zwitterionic form at its isoelectric point (pI), and an anionic form at high pH. The zwitterionic form is often the least soluble.

Core Principle: The solubility of amino acids is lowest at their isoelectric point and increases significantly as the pH moves away from the pI.[7] This is because the charged cationic or anionic forms have stronger interactions with polar solvents.

Immediate Troubleshooting Steps:

  • Assess the Reaction's pH Compatibility: Determine if your reaction can tolerate acidic or basic conditions.

  • Trial Solubilization with Acid or Base: In a small-scale test, attempt to dissolve a small amount of your compound in the intended solvent by adding a catalytic amount of a compatible acid (like HCl in dioxane) or a base (like triethylamine or DBU). If it dissolves, this indicates that forming a salt is a viable strategy.

Question 2: How do I choose the right solvent system?

Answer: Solvent selection is critical and should be guided by the polarity of your reaction medium and the nature of your reagents. Given the hydrophobic nature of the phenoxyphenyl group, polar aprotic solvents are often a good starting point.

Expert Insight: Do not rely on a single solvent. A systematic screening of solvents and solvent mixtures is the most effective approach. The goal is to balance the dissolution of the polar amino acid head with the large non-polar tail.

Recommended Solvent Screening Protocol:

  • Primary Solvents to Screen:

    • Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[8], N-Methyl-2-pyrrolidone (NMP), Dioxane. These are generally good at dissolving complex organic molecules.

    • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF. Often used but may require heating or co-solvents.

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform. Less effective for polar compounds but can be useful in mixtures.

    • Alcohols: Isopropanol, n-Butanol. The hydroxyl group can interact with the amino acid functionality, but the large non-polar group may limit solubility.

  • Co-Solvent Strategy: If solubility is limited in a single solvent, introduce a co-solvent. For example, in a reaction primarily in THF, adding 5-10% DMF or NMP can dramatically improve solubility without significantly altering the overall reaction polarity.

Data Summary: Solvent Selection Guide

Solvent ClassExamplesSuitability for this compoundKey Considerations
Polar Aprotic DMF, DMSO, NMPHigh Can be difficult to remove; check for reactivity with your reagents (e.g., DMSO can be an oxidant).
Ethers THF, 2-MeTHFModerate Often require heating or co-solvents. Check peroxide levels.
Alcohols Isopropanol, n-ButanolModerate Can act as a nucleophile in some reactions.
Chlorinated DCM, ChloroformLow to Moderate Best used as part of a co-solvent system.
Hydrocarbons Toluene, HeptaneVery Low Unlikely to be effective as primary solvents.
Question 3: I need to run my reaction under neutral conditions, but the compound is insoluble. What are my options?

Answer: This is a common and difficult scenario. If you cannot adjust the pH by adding a stoichiometric amount of acid or base, you may need to consider more advanced strategies.

Strategy 1: In-situ Salt Formation with a Catalytic Base

Even if the overall reaction is "neutral," a catalytic amount of a non-nucleophilic base can be sufficient to deprotonate a small, equilibrium amount of the carboxylic acid. This transient anionic species may be soluble enough to react.

  • Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Start with a very small amount (e.g., 0.05 - 0.1 equivalents).

Strategy 2: Use of Solubilizing Additives

Certain additives can disrupt crystal lattice energy or form complexes that enhance solubility.

  • Lithium Chloride (LiCl): In solvents like DMF or THF, LiCl can help break up aggregates of polar molecules, improving solubility. Use with caution as it can affect reactivity.

  • Phase-Transfer Catalysts: If your reaction involves an aqueous and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the deprotonated amino acid into the organic phase.

Strategy 3: Chemical Modification (Prodrug Approach)

If solubility remains a major barrier, consider a temporary chemical modification.

  • Esterification: The carboxylic acid can be protected as a simple ester (e.g., methyl or ethyl ester). This removes the zwitterionic character and significantly increases solubility in organic solvents. The ester can be hydrolyzed in a subsequent step.[9][10]

Workflow for Tackling Insolubility under Neutral Conditions

Caption: Decision workflow for neutral, insoluble reactions.

Question 4: I am performing a peptide coupling reaction. How do I ensure my this compound is active?

Answer: In peptide coupling, both the amino group and the carboxylic acid must be available for reaction. Low solubility can sequester the molecule, making it unavailable. The key is to form the soluble carboxylate salt before adding the coupling agent.

Expert Protocol for Peptide Coupling (e.g., with HATU/EDC):

  • Pre-activation/Solubilization:

    • Suspend this compound in your chosen solvent (e.g., DMF).

    • Add one equivalent of a non-nucleophilic base (e.g., DIPEA). Stir until the solution becomes clear. This step is crucial; you are forming the soluble carboxylate salt in situ.

    • Causality: The formation of the soluble carboxylate ensures that the molecule is available to react with the coupling agent. Adding the coupling agent to a suspension is inefficient and can lead to side reactions.

  • Activation:

    • Once the solution is homogeneous, add your coupling agent (e.g., HATU, HBTU, or EDC/HOBt). Allow the activation to proceed for the recommended time (typically 5-15 minutes).

  • Coupling:

    • Add the amine component to the activated carboxylic acid solution.

Visualizing the Process:

Caption: Recommended workflow for peptide coupling reactions.

Question 5: What are the estimated pKa values for this molecule and how can I use them?

Answer: While experimental data for this compound is not publicly available, we can estimate the pKa values based on its structure and data from similar molecules.

  • Carboxylic Acid (pKa1): For a typical alpha-amino acid, the pKa of the carboxylic acid is around 2.3.[11][12][13] The electron-withdrawing effect of the adjacent protonated amino group makes it more acidic than a simple carboxylic acid like acetic acid (pKa ~4.8).[11] We can estimate the pKa1 to be in the range of 2.0 - 2.5 .

  • Ammonium (pKa2): The pKa of the conjugate acid of the amino group is typically around 9.6 for alpha-amino acids.[12] We can estimate the pKa2 to be in the range of 9.0 - 9.8 .

Practical Application of pKa Estimates:

  • To Solubilize as an Anion (Carboxylate): Your reaction medium should have a pH at least 1.5-2 units above pKa1. Using a base that results in a pH > 4.5 should effectively deprotonate the carboxylic acid.

  • To Solubilize as a Cation (Ammonium): Your reaction medium should have a pH at least 1.5-2 units below pKa2. However, to fully protonate the amino group and deprotonate the carboxylic acid, the pH needs to be below pKa1 (< 2.0), which may require strong acids.

pH-Solubility Relationship:

Caption: Estimated pH vs. solubility profile.

Summary of Best Practices

  • Characterize First: Before running a large-scale reaction, perform small solubility tests in various solvents and with catalytic amounts of acid and base.

  • Embrace Basicity: For most organic reactions (e.g., couplings, substitutions), the most straightforward path to solubility is to deprotonate the carboxylic acid with a non-nucleophilic organic base to form the highly soluble carboxylate anion.

  • Use Co-Solvents: Don't be afraid to use solvent mixtures. A small percentage of a strong polar aprotic solvent like DMF or NMP can make a significant difference.

  • Protecting Groups are a Viable Last Resort: If all else fails, protecting the carboxylic acid as an ester is a reliable, albeit longer, route to achieving solubility for subsequent reactions.

This guide provides a framework for logically and systematically addressing the solubility challenges posed by this compound. By understanding the underlying chemical principles, researchers can save time, improve yields, and achieve more consistent experimental outcomes.

References

  • PubChem. (3-Aminophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Appchem. (n.d.). This compound | 299168-94-8. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Löbmann, K., et al. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceuticals, 12(2), 68.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Infectious Disease and Therapy, 8(2), 207-220.
  • Google Patents. (1990). US4976893A - Process for preparing carboxylic acids.
  • ResearchGate. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. Request PDF. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy this compound. Retrieved from [Link]

  • PubChem. {Bis-[(E)-3-(3-phenoxy-phenyl)-allyl]-amino}-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Phenoxyacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-Phenoxybenzoylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). amino acid pka of carboxylic acid. Retrieved from [Link]

  • MOLBASE. (n.d.). Glycine, (3-phenoxyphenyl)methyl ester|67149-35-3. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Glycine. AERU. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization during the Coupling of Amino(3-phenoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the chiral, non-proteinogenic amino acid, Amino(3-phenoxyphenyl)acetic acid , into their synthetic workflows. Due to its α-substituted nature, this valuable building block is particularly susceptible to racemization during amide bond formation. This resource provides in-depth, field-proven troubleshooting strategies and protocols to maintain the chiral integrity of your target molecules.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental principles governing racemization, providing the foundational knowledge needed to make informed experimental choices.

Q1: Why is this compound particularly prone to racemization during coupling?

The susceptibility to racemization stems from the acidity of the proton on its α-carbon, the stereogenic center. During the activation of the carboxyl group for amide bond formation, the electron-withdrawing nature of the activated carboxyl species (e.g., an O-acylisourea or active ester) significantly increases the acidity of this α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate, which subsequently reprotonates to give a mixture of both D and L enantiomers.[1][2]

Q2: What is the primary chemical mechanism responsible for this loss of stereochemical integrity?

The predominant pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3][4]

  • Activation & Cyclization: The coupling reagent activates the carboxylic acid. This highly activated intermediate can be attacked intramolecularly by the oxygen of the N-terminal protecting group's carbonyl, leading to cyclization and the formation of the oxazolone.[3]

  • Tautomerization & Racemization: The oxazolone intermediate has a highly acidic proton at the C4 position (the original α-carbon). A base present in the reaction mixture can easily deprotonate this position to form a planar, aromatic oxazole anion.[1][5]

  • Product Formation: This achiral intermediate can then be protonated from either face, leading to a racemic mixture of the oxazolone. When the amine nucleophile attacks this racemized oxazolone to form the desired peptide bond, the resulting product is also racemic.[3]

RacemizationMechanism cluster_0 Chiral Pathway cluster_1 Racemization Pathway A N-Protected This compound B Activated Intermediate (e.g., O-Acylisourea) A->B Activation (Coupling Reagent) C Desired Peptide (Chirally Pure) B->C Aminolysis (Fast) D 5(4H)-Oxazolone (Still Chiral) B->D Intramolecular Cyclization (Slow) E Planar Enolate/Oxazole (Achiral) D->E Deprotonation (Base) F Racemized 5(4H)-Oxazolone E->F Reprotonation G Racemized Peptide F->G Aminolysis

Caption: The Oxazolone Racemization Pathway.

Q3: What are the most critical experimental factors to control for minimizing racemization?

Successfully preventing racemization requires careful control over several interdependent variables:

  • Coupling Reagent & Additives: The choice of reagent and, critically, the use of racemization-suppressing additives are paramount. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) intercept the highly reactive activated intermediate to form active esters that are more stable and less prone to oxazolone formation.[1][6][7]

  • Base: The strength and steric hindrance of the base used are crucial. While bases are often necessary, especially for aminium/uronium salt couplings, they are the primary culprits in abstracting the α-proton.[1]

  • Temperature: Lowering the reaction temperature slows the rate of most chemical reactions, but it often has a more pronounced effect on the rate of racemization than on the rate of amide bond formation.[1]

  • Activation Time: The longer the activated amino acid exists before reacting with the amine component, the greater the opportunity for racemization. Pre-activation times should be minimized.

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section provides actionable solutions to common issues encountered in the lab.

Problem: "I am using a standard carbodiimide coupling (DCC or EDC with HOBt) and observing significant epimerization (>5%) in my product."

This is a classic scenario where the activation is effective, but the conditions are not optimized to suppress the oxazolone pathway.

Root Cause Analysis: The O-acylisourea intermediate formed from carbodiimides is highly reactive and readily cyclizes to the oxazolone.[8] While HOBt helps, it may not be sufficient under your specific conditions, or other factors like base or temperature may be exacerbating the problem.

Troubleshooting Workflow:

  • Immediate Action - Reduce Temperature: Cool the reaction to 0 °C before and during the addition of the carbodiimide. Low temperatures are always recommended for carbodiimide-mediated couplings to reduce side reactions.[1]

  • Upgrade Your Additive: Replace HOBt with a more modern and effective alternative. OxymaPure® is a non-explosive, highly efficient additive that often provides superior results in suppressing racemization.[1]

  • Change Your Carbodiimide: If using DCC, switch to DIC or EDC. The dicyclohexylurea (DCU) byproduct of DCC is notoriously insoluble, which can complicate purification, whereas the byproducts of DIC and EDC are generally soluble and more easily removed.[1][8]

  • Evaluate Your Base: If the amine component is a hydrochloride salt requiring a tertiary base for neutralization, switch from a strong, hindered base like N,N-diisopropylethylamine (DIPEA) to a weaker base like N-methylmorpholine (NMM) or symmetrical collidine.[1]

Recommended Protocol 1: High-Fidelity Carbodiimide Coupling

This protocol utilizes DIC with OxymaPure® for robust, low-racemization coupling.

  • Step 1: Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and your amine component (1.0-1.1 eq) in anhydrous DMF.

  • Step 2: Additive Introduction: Add OxymaPure® (1.1 eq) to the solution and stir until dissolved.

  • Step 3: Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Step 4: Activation & Coupling: Slowly add Diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled, stirring mixture.

  • Step 5: Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by LC-MS or TLC.

  • Step 6: Work-up: Upon completion, filter off any solids, dilute with a suitable organic solvent (e.g., ethyl acetate), wash with mild aqueous acid (e.g., 5% citric acid), mild aqueous base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography.

Part 3: Advanced Strategies for High-Risk Couplings

For particularly challenging syntheses, such as fragment condensations or couplings involving sterically hindered partners, more advanced reagents and strategies are required.

Q4: How should I approach the coupling when the risk of racemization is exceptionally high?

When standard methods are insufficient, the strategy must shift to using coupling reagents that either offer superior kinetics, operate through a different mechanism, or both.

Strategy 1: Switch to Modern Onium Salt Reagents

Uronium/aminium and phosphonium salt reagents are generally faster and more efficient than carbodiimide methods.[9]

  • Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These reagents are highly reactive and contain a built-in additive moiety (HOAt for HATU, Oxyma for COMU).[1][9] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt group. Caution: Uronium reagents can cause a guanidinylation side reaction on the free amine if not used carefully.[9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also extremely efficient but do not pose the risk of guanidinylation .[9] This makes them the preferred choice for "difficult" couplings where slow reaction rates might otherwise favor side reactions.[9] PyAOP, the HOAt-based analogue of PyBOP, is often considered one of the most robust reagents for suppressing racemization.[1]

FeatureDIC / OxymaPure®HATU (Uronium)PyAOP (Phosphonium)
Activation Speed ModerateVery FastVery Fast
Racemization Risk LowVery LowExtremely Low
Key Byproduct DiisopropylureaTetramethylureaTripyrrolidinophosphine oxide
Guanidinylation Risk NonePossibleNone
Recommendation Robust standard couplingsFast, efficient couplingsDifficult, high-risk couplings

Recommended Protocol 2: PyAOP-Mediated Coupling for Maximum Chiral Purity

  • Step 1: Reagent Preparation: In a flask under inert atmosphere, dissolve this compound (1.0 eq), PyAOP (1.05 eq), and your amine component (1.1 eq) in anhydrous DMF.

  • Step 2: Cooling: Cool the mixture to 0 °C.

  • Step 3: Base Addition: Add a non-nucleophilic base. Use NMM (2.0 eq) or, for extremely sensitive cases, collidine (2.0 eq). Avoid DIPEA if possible.

  • Step 4: Reaction: Stir at 0 °C for 10 minutes, then allow to warm to room temperature and stir for 2-6 hours, monitoring for completion.

  • Step 5: Work-up & Purification: Follow the work-up procedure described in Protocol 1.

Strategy 2: The Copper(II) Chloride Method

The addition of copper(II) chloride (CuCl₂) to carbodiimide couplings has been shown to be an exceptionally effective method for suppressing racemization.[10][11] The mechanism is believed to involve the copper ion coordinating to the oxazolone intermediate, thereby preventing its tautomerization to the achiral enolate.[11]

Recommended Protocol 3: DIC/HOBt/CuCl₂ Coupling

  • Step 1: Dissolve this compound (1.0 eq), your amine component (1.1 eq), HOBt (1.1 eq), and anhydrous CuCl₂ (1.1 eq) in anhydrous DMF.

  • Step 2: Cool the mixture to 0 °C.

  • Step 3: Slowly add DIC (1.1 eq).

  • Step 4: Stir at 0 °C for 1 hour, then at room temperature for 12-24 hours.

  • Step 5: Perform a standard aqueous work-up. The copper salts can typically be removed during the aqueous washes.

DecisionWorkflow Start Start: Coupling of This compound Q1 Is this a standard, non-hindered coupling? Start->Q1 P1 Use High-Fidelity Carbodiimide Method (Protocol 1: DIC/Oxyma) Q1->P1 Yes Q2 Is it a fragment condensation or sterically demanding coupling? Q1->Q2 No End End: Analyze Product for Chiral Purity P1->End P2 Use Phosphonium Salt Reagent (Protocol 2: PyAOP/NMM) Q2->P2 Yes Q3 Is racemization still a persistent and critical issue? Q2->Q3 No P2->End P3 Use Copper(II) Additive Method (Protocol 3: DIC/HOBt/CuCl₂) Q3->P3 Yes Q3->End No P3->End

Sources

"Amino(3-phenoxyphenyl)acetic acid" stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Amino(3-phenoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability and analytical challenges encountered during experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your work.

Introduction to this compound Stability

This compound is a molecule of interest in various research and development fields. As with many complex organic molecules, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This compound possesses two primary functional groups that are susceptible to degradation under acidic or basic conditions: an amino acid moiety and a diaryl ether linkage. The inherent reactivity of these groups necessitates careful handling and storage, as well as the use of validated, stability-indicating analytical methods.

This guide will provide a framework for identifying, troubleshooting, and mitigating stability issues, ensuring the quality of your data and the success of your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1] Before use, it is recommended to centrifuge the vial to ensure maximal recovery of the product.[1]

Q2: My this compound solution is changing color. What could be the cause?

Discoloration, often to a yellow or brown hue, is a common indicator of oxidative degradation. While direct studies on this compound are limited, analogous compounds with aminophenol structures are known to be susceptible to oxidation.[2] This process can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions.[2] The degradation likely involves the formation of colored quinone-imine species.[2]

Q3: How does pH affect the stability of this compound in solution?

This compound, being an amino acid, exists as a zwitterion at its isoelectric point.[3] In strongly acidic solutions (low pH), the carboxylate group will be protonated (-COOH), and the amino group will also be protonated (-NH3+), resulting in a net positive charge.[3][4] In strongly basic solutions (high pH), the amino group will be deprotonated (-NH2), and the carboxyl group will be in its carboxylate form (-COO-), resulting in a net negative charge.[3][4]

Extreme pH conditions can promote degradation.

  • Acidic Conditions: Under strong acidic conditions, there is a potential for hydrolysis of the ether linkage.[5][6][7] This would cleave the molecule into 3-aminophenol and a corresponding phenylacetic acid derivative.

  • Basic Conditions: While ethers are generally more stable to base than to acid, high pH can accelerate the oxidation of the aminophenol-like structure.[2]

Q4: What are the likely degradation pathways for this compound?

Based on its chemical structure, two primary degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The amino group on the phenyl ring makes the molecule susceptible to oxidation, especially under neutral to basic conditions, in the presence of oxygen, light, or metal ions. This can lead to the formation of colored impurities.

  • Hydrolysis: The diaryl ether linkage can be susceptible to cleavage under strong acidic conditions and high temperatures. This would result in the breakdown of the molecule into smaller fragments.

The following diagram illustrates these potential degradation pathways.

G cluster_main This compound cluster_acid Acidic Hydrolysis cluster_base Oxidative Degradation (Basic/Neutral) A This compound B 3-Aminophenol A->B Strong Acid (e.g., HCl), Heat C Hydroxyphenylacetic acid derivative A->C Strong Acid (e.g., HCl), Heat D Quinone-imine species (Colored Impurities) A->D O2, Light, Metal Ions, High pH

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the recommended technique for analyzing the purity and stability of this compound. Below are common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Incorrect mobile phase composition.[8] 2. Leak in the system.[8][9] 3. Detector issue (e.g., lamp off).[10] 4. Sample degradation.1. Prepare fresh mobile phase and ensure correct proportions. 2. Check all fittings for leaks. 3. Ensure the detector is on and the lamp has not exceeded its lifetime. 4. Prepare a fresh sample solution and analyze immediately.
Peak Tailing 1. Column overload.[8] 2. Secondary interactions with residual silanols on the column. 3. Inappropriate mobile phase pH.1. Reduce the injection volume or dilute the sample.[8] 2. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase (note: may not be suitable for LC-MS).[10] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak Splitting or Broadening 1. Contamination on the column or guard column inlet.[10] 2. Sample solvent is too strong.[9] 3. Column degradation.1. Replace the guard column. Back-flush the analytical column with a strong solvent.[10] 2. Dissolve the sample in the mobile phase or a weaker solvent.[9] 3. Replace the analytical column.
Shifting Retention Times 1. Poor column temperature control.[8] 2. Inconsistent mobile phase composition.[8] 3. Column not properly equilibrated.[8]1. Use a column oven to maintain a consistent temperature.[8] 2. Ensure accurate mobile phase preparation and proper functioning of the pump's mixing valve.[11] 3. Increase the column equilibration time before injecting the sample.[8]
Baseline Noise or Drift 1. Air bubbles in the system.[8] 2. Contaminated mobile phase or detector flow cell.[8] 3. Mobile phase components are not miscible.[9]1. Degas the mobile phase and purge the pump.[8] 2. Use fresh, high-purity solvents. Flush the detector flow cell.[8] 3. Ensure all mobile phase components are miscible.

The following workflow can help in troubleshooting general HPLC issues:

G cluster_solutions Solutions start HPLC Problem Observed (e.g., bad peak shape, retention time shift) check_system Check System Basics: - Leaks? - Mobile Phase Levels? - Detector On? start->check_system check_method Review Method Parameters: - Correct Mobile Phase? - Correct Flow Rate? - Correct Temperature? check_system->check_method System OK sol_system Fix Leaks, Refill Solvents, Check Detector check_system->sol_system Issue Found check_sample Evaluate Sample: - Freshly Prepared? - Dissolved in appropriate solvent? - Correct Concentration? check_method->check_sample Method OK sol_method Prepare Fresh Mobile Phase, Verify Method Settings check_method->sol_method Issue Found check_column Assess Column Health: - Age of Column? - Contaminated? check_sample->check_column Sample OK sol_sample Prepare Fresh Sample, Dilute or Change Solvent check_sample->sol_sample Issue Found sol_column Flush Column, Replace Guard or Analytical Column check_column->sol_column Issue Found end Problem Resolved sol_system->end Re-analyze sol_method->end Re-analyze sol_sample->end Re-analyze sol_column->end Re-analyze

Sources

Managing steric hindrance in reactions with "Amino(3-phenoxyphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Amino(3-phenoxyphenyl)acetic acid." This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically demanding building block. The bulky 3-phenoxyphenyl group can significantly impede reaction kinetics, leading to challenges in achieving high yields and purity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you successfully incorporate this valuable moiety into your target molecules.

Frequently Asked Questions (FAQs)

Q1: What makes "this compound" sterically hindered?

A1: The steric hindrance of this compound arises from the large, non-planar 3-phenoxyphenyl group attached to the alpha-carbon. This bulky substituent restricts the physical space around the reactive carboxylic acid and amino groups, making it difficult for incoming reagents to approach and react effectively. This phenomenon, known as steric hindrance, can slow down or even prevent reactions that would otherwise proceed smoothly with less bulky amino acids.[1][2][3]

Q2: What are the most common reactions where steric hindrance is a major issue with this molecule?

A2: The most common reactions where steric hindrance poses a significant challenge are:

  • Amide Bond Formation (Peptide Coupling): The bulky side chain hinders the approach of the activating agent and the incoming amine, making the formation of the tetrahedral intermediate difficult.[4][5][6][7]

  • Esterification: Similar to amide bond formation, the steric bulk impedes the approach of the alcohol nucleophile to the activated carboxylic acid.[8][9][10]

  • N-Alkylation: The steric hindrance around the amino group can make its reaction with alkylating agents challenging, often requiring more forcing conditions or specialized catalysts.[11][12][13]

Q3: How does the 3-phenoxyphenyl group electronically influence the reactivity of the molecule?

A3: The 3-phenoxyphenyl group is generally considered to be electron-withdrawing through an inductive effect due to the electronegativity of the oxygen atom. However, the phenyl rings can also participate in resonance. The overall electronic effect is a balance of these factors and can influence the acidity of the carboxylic acid and the nucleophilicity of the amine. While steric effects are often dominant, these electronic factors should not be overlooked when optimizing reaction conditions.[14][15][16]

Troubleshooting Guide: Amide Bond Formation

Issue 1: Low yield or incomplete reaction in a peptide coupling reaction.

Question: I am trying to couple this compound with a primary amine using standard DCC/HOBt conditions, but I am observing very low conversion even after prolonged reaction times. What can I do?

Answer: This is a classic case of steric hindrance limiting the efficacy of standard coupling reagents. Dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt) is often insufficient for coupling sterically hindered amino acids.[17][18] The bulky nature of this compound requires more potent activating agents to overcome the high activation energy barrier.

Troubleshooting & Optimization:

  • Employ Stronger Coupling Reagents: Switch to more reactive uronium/aminium or phosphonium salt-based coupling reagents. These reagents form highly reactive activated esters that are more susceptible to nucleophilic attack by the amine, even in a sterically congested environment.[4][19]

  • Optimize the Base: The choice of a non-nucleophilic, sterically hindered base is crucial. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are excellent choices as they are less likely to cause side reactions.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, monitor the reaction closely for any signs of epimerization, which can be a side reaction at elevated temperatures.

  • Consider Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate the coupling of sterically hindered amino acids by providing rapid and uniform heating.[17]

Workflow for Selecting a Coupling Reagent:

G start Low Yield with DCC/HOBt reagent_choice Upgrade Coupling Reagent start->reagent_choice hatu HATU/DIPEA reagent_choice->hatu Excellent Reactivity comu COMU/DIPEA reagent_choice->comu Safer Alternative to HATU pybop PyBOP/DIPEA reagent_choice->pybop Cost-Effective Option conditions Optimize Conditions hatu->conditions comu->conditions pybop->conditions temperature Increase Temperature (Monitor Racemization) conditions->temperature microwave Use Microwave Synthesis conditions->microwave success High Yield Coupling temperature->success microwave->success

Caption: Decision workflow for troubleshooting low coupling yields.

Comparative Data of Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassAdvantagesConsiderations
DCC/HOBt CarbodiimideInexpensive, widely used.Often ineffective for sterically hindered couplings.[17]
HATU Uronium SaltHighly reactive, low racemization.[4][18]Can be expensive, requires a non-nucleophilic base.
HBTU/TBTU Uronium SaltGood reactivity, common in automated synthesis.[17][19]Less reactive than HATU for very hindered systems.
COMU Uronium SaltReactivity comparable to HATU, safer byproducts.[4][17]Newer reagent, may be less readily available.
PyBOP Phosphonium SaltHigh chemoselectivity, good for solution-phase synthesis.[18]Can be less effective than HATU in solid-phase synthesis.

Troubleshooting Guide: Esterification

Issue 2: Failure to form an ester with a secondary or tertiary alcohol.

Question: I am attempting to synthesize the methyl ester of this compound using Fischer esterification (MeOH/H₂SO₄), but the reaction is not proceeding. How can I achieve this transformation?

Answer: Fischer esterification is an equilibrium-driven process that is highly sensitive to steric hindrance. The bulky 3-phenoxyphenyl group prevents the effective protonation of the carbonyl and the subsequent nucleophilic attack by the alcohol. For sterically hindered acids, alternative, milder, and more powerful esterification methods are required.[9][10]

Troubleshooting & Optimization:

  • Steglich Esterification: This is a very effective method for esterifying sterically hindered carboxylic acids. It uses DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] The DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate that is readily attacked by the alcohol.

  • Activation with Benzotriazole Esters: Forming a benzotriazole ester in situ from the carboxylic acid and HOBt in the presence of a carbodiimide like EDC can create a highly reactive intermediate for esterification, especially with hindered alcohols.[20]

  • Use of Diazomethane (with caution): For the synthesis of methyl esters, diazomethane is highly effective and proceeds under very mild conditions. However, it is a toxic and explosive reagent and should only be handled by experienced personnel with appropriate safety precautions.

Protocol: Steglich Esterification of this compound
  • Dissolution: Dissolve this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G start Carboxylic Acid + DCC intermediate1 O-Acylisourea Intermediate start->intermediate1 dmap DMAP (Catalyst) intermediate1->dmap intermediate2 N-Acylpyridinium Salt (Highly Reactive) dmap->intermediate2 alcohol Alcohol (Nucleophile) intermediate2->alcohol product Ester + Dicyclohexylurea (DCU) alcohol->product

Caption: Mechanism of DMAP catalysis in Steglich esterification.

Troubleshooting Guide: N-Alkylation

Issue 3: Low conversion and side products in N-alkylation.

Question: I am trying to perform a reductive amination to N-alkylate this compound, but I am getting low yields and formation of dialkylated products. What are my options?

Answer: Reductive amination can be challenging with sterically hindered amino acids due to the difficulty in forming the initial imine/iminium ion. Furthermore, controlling the degree of alkylation can be problematic. A more direct and controlled approach is often necessary.

Troubleshooting & Optimization:

  • Borrowing Hydrogen Catalysis: A modern and efficient method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach uses a catalyst (often ruthenium or iridium-based) to temporarily oxidize an alcohol to an aldehyde in situ, which then reacts with the amine. The catalyst then reduces the resulting imine to the desired N-alkylated product. This method is atom-economical, with water as the only byproduct.[11][12][13]

  • Protecting Group Strategy: If direct alkylation proves difficult, consider protecting the carboxylic acid as an ester first. This can sometimes improve the solubility and reactivity of the amino group. The protecting group can be removed in a subsequent step. Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be removed by hydrolysis, or a tert-butyl ester, which is removed under acidic conditions.[21][22][23]

G alcohol R'-CH2OH catalyst [Ru] Catalyst alcohol->catalyst + [Ru] aldehyde R'-CHO (in situ) catalyst->aldehyde - H2 product N-Alkylated Amino Acid catalyst->product amino_acid R-NH2 aldehyde->amino_acid imine Imine Intermediate amino_acid->imine - H2O imine->catalyst + H2 water H2O (Byproduct) product->water

Sources

Validation & Comparative

A Comparative Guide to Amino(3-phenoxyphenyl)acetic Acid and Alternative Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Unnatural Amino Acids

In the landscape of modern drug discovery and synthetic chemistry, the strategic selection of building blocks is paramount. Unnatural α-amino acids, in particular, offer a gateway to novel chemical space, enabling the construction of peptidomimetics and complex molecular architectures that are inaccessible with their proteinogenic counterparts. Among these, Amino(3-phenoxyphenyl)acetic acid has emerged as a versatile and valuable scaffold.[1] Its structure uniquely combines a chiral α-amino acid backbone with the 3-phenoxyphenyl moiety—a privileged substructure found in several pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen.[2]

This guide provides an in-depth comparison of this compound with alternative building blocks, focusing on its application in powerful synthetic methodologies like multicomponent reactions (MCRs). We will explore the causal relationships behind experimental choices, provide validated protocols, and present comparative data to inform researchers in their synthetic design and strategy.

Section 1: Physicochemical Profile of this compound

This compound is a non-proteinogenic α-amino acid that serves as a chiral building block. Its key features are the primary amine and carboxylic acid groups attached to the same carbon, and the lipophilic 3-phenoxyphenyl side chain.

PropertyValueSource
CAS Number 299168-94-8[3][4]
Molecular Formula C14H13NO3[3][5]
Molecular Weight 243.26 g/mol [3][5]
Appearance Typically a solidN/A
Key Features α-Amino Acid, 3-Phenoxyphenyl MoietyN/A

Section 2: The Power of Multicomponent Reactions (MCRs) in Drug Discovery

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are cornerstones of efficient synthesis.[6] They offer high atom economy, procedural simplicity, and rapid access to molecular diversity. The Ugi and Passerini reactions are preeminent examples of isocyanide-based MCRs and provide an ideal platform for evaluating the utility of this compound.[6][7]

Section 3: Comparative Analysis in Multicomponent Reactions

The true synthetic potential of this compound is realized when its bifunctional nature is exploited. Unlike simple carboxylic acids, it can participate as two separate components in certain MCRs, dramatically increasing the complexity of the resulting molecule in a single step.

The Ugi 5-Center-4-Component Reaction (U-5C-4CR): A Paradigm of Efficiency

The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[7][8] When an α-amino acid like this compound is used, it uniquely serves as both the amine and the carboxylic acid component. This transforms the reaction into a Ugi 5-Center-4-Component Reaction (U-5C-4CR), a powerful tool for generating complex, drug-like scaffolds.[9][10]

Ugi_5C_4CR cluster_reactants Reactants cluster_intermediates Key Intermediates A This compound (Amine + Carboxylic Acid) Imine Schiff Base Formation A->Imine B Aldehyde / Ketone B->Imine C Isocyanide Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide (C) Product α,α'-Imino Dicarboxylic Acid Derivative Nitrilium->Product + Carboxylate (from A) + Mumm Rearrangement

Caption: Workflow of the Ugi 5-Center-4-Component Reaction (U-5C-4CR).

Comparison vs. Simple Carboxylic Acids (e.g., Phenylacetic Acid)

A researcher's choice to use this compound over a simpler carboxylic acid is a strategic decision to build in molecular complexity and functionality from the outset.

FeatureThis compoundPhenylacetic AcidRationale & Causality
Reaction Ugi 5-Center-4-ComponentUgi 4-ComponentThe α-amino group allows the building block to serve a dual role, increasing reaction complexity and convergence.
Product Scaffold α,α'-Imino Dicarboxylic Acid Derivativeα-AcylaminocarboxamideThe product from the amino acid is significantly more complex, incorporating an additional stereocenter and functional handle.
Functional Groups Introduces Amine, Carboxylic Acid, PhenoxyphenylIntroduces Carboxylic Acid, PhenylThe added amine functionality provides a vector for further diversification or can act as a key pharmacophoric element.
Application Peptidomimetics, complex heterocyclesSimpler amide scaffoldsIdeal for libraries where peptide-like properties and structural rigidity are desired.
Comparison vs. Other α-Amino Acids (e.g., Glycine, L-Alanine)

When compared to other α-amino acids, the choice of this compound is dictated by the specific properties imparted by its large, lipophilic 3-phenoxyphenyl side chain. This side chain is not merely a passive substituent; it is a well-established pharmacophore.

Product_Comparison Ugi_Reaction Ugi 5C-4CR with: - Benzaldehyde - tert-Butyl isocyanide Prod_Gly Product A - Low Lipophilicity - High Flexibility Prod_Ala Product B - Moderate Lipophilicity - Steric Bulk Prod_Topic Product C - High Lipophilicity - Potential for π-stacking - NSAID-like scaffold Glycine Glycine (R = H) Glycine->Ugi_Reaction Input Alanine L-Alanine (R = CH₃) Alanine->Ugi_Reaction Input Topic This compound (R = 3-phenoxyphenyl) Topic->Ugi_Reaction Input

Caption: Impact of α-amino acid side chain on Ugi product properties.

The 3-phenoxyphenyl group significantly increases the lipophilicity of the final molecule, which can be critical for membrane permeability and interaction with hydrophobic binding pockets. Furthermore, the two aromatic rings provide opportunities for π-π stacking interactions with biological targets.

Section 4: Alternative Synthetic Strategies: A Case Study on the Fenoprofen Scaffold

Fenoprofen, or 2-(3-phenoxyphenyl)propanoic acid, shares the core carbon skeleton of our topic molecule but lacks the α-amino group.[2] Comparing the synthesis of Fenoprofen with strategies utilizing this compound highlights the divergent pathways enabled by the presence of the amino group.

The asymmetric synthesis of (S)-Fenoprofen often relies on methods like chiral resolution of a racemic mixture or asymmetric epoxidation of a chalcone precursor followed by rearrangement.[11][12] These are often multi-step, linear sequences.

Workflow Comparison:

a_graph_name cluster_0 MCR Strategy cluster_1 Linear Synthesis Strategy (e.g., Fenoprofen) start1 Amino(3-phenoxyphenyl) acetic acid mcr Ugi or Passerini Reaction start1->mcr product1 Complex Peptidomimetic (Single Step) mcr->product1 start2 m-Phenoxy Chalcone step1 Asymmetric Epoxidation start2->step1 step2 Rearrangement step1->step2 step3 Oxidation step2->step3 product2 Fenoprofen (Multi-Step) step3->product2

Caption: MCR vs. Linear Synthesis for accessing the 3-phenoxyphenyl scaffold.

This comparison demonstrates a fundamental choice in synthetic design:

  • Linear Synthesis: A step-by-step construction of the target molecule, offering precise control but often requiring more steps and purification.

  • MCR Strategy: A convergent approach that rapidly builds complexity. The use of this compound enables access to novel, amine-containing analogues of the Fenoprofen scaffold in a single, highly efficient transformation.

Section 5: Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions based on specific substrates and desired outcomes. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for a Ugi 5-Center-4-Component Reaction (U-5C-4CR)

This protocol describes the reaction between this compound, an aldehyde, and an isocyanide.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add an appropriate solvent, typically methanol or trifluoroethanol (TFE), to achieve a concentration of 0.5-1.0 M.

  • Aldehyde Addition: Add the aldehyde (1.0 eq) to the suspension and stir at room temperature for 10-15 minutes.

  • Isocyanide Addition: Add the isocyanide (1.1 eq) dropwise to the reaction mixture. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

General Protocol for a Passerini 3-Component Reaction

This protocol uses this compound as the carboxylic acid component.[13][14][15]

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0 eq).

  • Solvent Addition: Add an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a high concentration (e.g., 2.0 M). The Passerini reaction is favored at high concentrations.[13]

  • Isocyanide Addition: Add the isocyanide (1.1 eq) to the mixture.

  • Reaction Monitoring: Stir vigorously at room temperature for 12-24 hours. Monitor the formation of the α-acyloxy amide product by TLC or LC-MS.

  • Workup: Remove the solvent in vacuo. The resulting residue can be purified by flash column chromatography on silica gel to yield the desired product.

Section 6: Conclusion

This compound is more than just another building block; it is a strategic component for the rapid generation of molecular complexity. Its true advantage lies in its bifunctionality, which enables its use in powerful MCRs like the Ugi 5-Center-4-Component reaction.

  • vs. Simple Carboxylic Acids: It offers a direct route to more complex, nitrogen-containing scaffolds in a single step.

  • vs. Other α-Amino Acids: It introduces the pharmaceutically relevant 3-phenoxyphenyl moiety, imparting specific lipophilic and aromatic characteristics to the final product.

  • vs. Traditional Linear Synthesis: It provides a convergent and highly efficient pathway to novel analogues of established drug scaffolds like Fenoprofen.

For researchers and drug development professionals aiming to explore novel chemical space around peptidomimetic and heterocyclic scaffolds, this compound represents a superior choice for building in functionality and drug-like properties from the very first step of the synthetic sequence.

References

  • Passerini reaction - Wikipedia. [Link]

  • This compound | 299168-94-8 | C14H13NO3 | Appchem. [Link]

  • The Passerini Reaction - Organic Reactions. [Link]

  • (PDF) Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen. [Link]

  • Ugi reaction - Wikipedia. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants - Semantic Scholar. [Link]

  • Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC - NIH. [Link]

  • (PDF) Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. [Link]

  • Passerini Reaction - Organic Chemistry Portal. [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC - NIH. [Link]

  • Fenoprofen | C15H14O3 | CID 3342 - PubChem - NIH. [Link]

Sources

A Comparative Guide to the Reactivity of Amino(3-phenoxyphenyl)acetic Acid and Its Isomers for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of active pharmaceutical ingredient (API) precursors is paramount. The positional isomerism of functional groups on an aromatic scaffold can dramatically alter a molecule's chemical behavior, impacting everything from synthesis efficiency to metabolic stability. This guide provides an in-depth technical comparison of the reactivity of Amino(3-phenoxyphenyl)acetic acid and its ortho and para isomers, offering both theoretical insights and practical experimental frameworks.

Introduction: The Significance of Isomeric Purity and Reactivity in Drug Synthesis

Amino(phenoxyphenyl)acetic acid serves as a key structural motif in various pharmacologically active compounds, notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) fenoprofen.[1] The precise positioning of the amino group on the phenoxy-bearing phenyl ring—be it ortho, meta, or para—creates three distinct isomers with unique electronic and steric environments. These differences are not trivial; they dictate the nucleophilicity of the amino group and the acidity of the carboxylic acid, thereby influencing the rates and outcomes of crucial synthetic transformations such as N-acylation and esterification. A thorough understanding of these isomeric differences is critical for optimizing reaction conditions, minimizing side-product formation, and ensuring the synthesis of the desired, high-purity API.

Structural and Electronic Properties of Amino(phenoxyphenyl)acetic Acid Isomers

The reactivity of each isomer is fundamentally governed by the interplay of inductive and resonance effects of the phenoxy and amino substituents on the phenylacetic acid core.

dot

Caption: The three positional isomers of Amino(phenoxyphenyl)acetic acid.

  • Amino(2-phenoxyphenyl)acetic acid (ortho-isomer): The proximity of the amino and phenoxy groups in the ortho position introduces significant steric hindrance. This steric crowding can impede the approach of reagents to the amino and carboxylic acid functionalities, potentially slowing down reaction rates. Electronically, the electron-donating amino group and the electron-withdrawing phenoxy group are in close proximity, leading to complex electronic interactions that can influence the acidity of the carboxylic acid and the nucleophilicity of the amine.

  • This compound (meta-isomer): In the meta position, the electronic effects of the amino and phenoxy groups are primarily inductive.[2] The resonance effects of these groups have a less direct influence on each other compared to the ortho and para isomers.[2] This positioning results in a moderate level of reactivity, generally falling between the ortho and para isomers. Steric hindrance is less of a concern in the meta isomer compared to the ortho isomer.

  • Amino(4-phenoxyphenyl)acetic acid (para-isomer): The para-isomer allows for the full expression of resonance effects from both the amino and phenoxy groups. The electron-donating amino group can effectively donate electron density into the aromatic ring, potentially increasing the nucleophilicity of the amine. Conversely, the electron-withdrawing nature of the phenoxy group can influence the acidity of the carboxylic acid. Steric hindrance is minimal in this isomer, allowing for easier access to the reactive sites.

Comparative Reactivity Analysis: A Framework for Experimental Investigation

To objectively compare the reactivity of these isomers, a series of standardized kinetic experiments are proposed. These experiments will focus on two key reactions in pharmaceutical synthesis: N-acylation and esterification.

Determination of Acid Dissociation Constants (pKa)

The acidity of the carboxylic acid and the basicity of the amino group are fundamental parameters influencing reactivity. These can be determined experimentally using potentiometric titration.

dot

cluster_workflow pKa Determination Workflow A Dissolve Isomer in Water/Methanol B Titrate with Standardized NaOH A->B C Monitor pH with Calibrated Meter B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point D->E F Calculate pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol for pKa Determination:

  • Solution Preparation: Prepare a 0.01 M solution of each isomer in a 1:1 mixture of methanol and deionized water.

  • Titration: Titrate the solution with a standardized 0.01 M solution of sodium hydroxide (NaOH) at a constant temperature (e.g., 25°C).

  • pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa of the carboxylic acid and the amino group can be determined from the inflection points of the titration curve. The pH at the half-equivalence point for the titration of the carboxylic acid corresponds to its pKa.

Expected pKa Trends:

IsomerPredicted pKa (Carboxylic Acid)Predicted pKa (Ammonium ion)Rationale
ortho HigherLowerSteric hindrance may disrupt the solvation of the carboxylate anion, making it less stable and the acid weaker (higher pKa). The proximity of the electron-withdrawing phenoxy group can decrease the basicity of the amino group (lower pKa of the conjugate acid).
meta IntermediateIntermediateInductive effects from both groups will influence the acidity and basicity to a moderate extent.
para LowerHigherThe electron-withdrawing effect of the phenoxy group, transmitted through resonance, will stabilize the carboxylate anion, making the acid stronger (lower pKa). The electron-donating amino group will increase the electron density on the ring, making the amine more basic (higher pKa of the conjugate acid).
Comparative Kinetics of N-Acylation

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in many drug molecules. The rate of this reaction is directly related to the nucleophilicity of the amino group.

dot

cluster_workflow N-Acylation Kinetic Study Workflow A React Isomer with Acylating Agent (e.g., Acetic Anhydride) B Quench Aliquots at Timed Intervals A->B C Analyze Reaction Mixture by HPLC B->C D Quantify Reactant and Product Concentrations C->D E Plot Concentration vs. Time D->E F Determine Rate Constant (k) E->F

Caption: Workflow for monitoring N-acylation kinetics using HPLC.

Experimental Protocol for N-Acylation Kinetics:

  • Reaction Setup: In a temperature-controlled reactor, dissolve a known concentration of each isomer in a suitable aprotic solvent (e.g., acetonitrile). Initiate the reaction by adding a stoichiometric equivalent of an acylating agent (e.g., acetic anhydride).

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine like butylamine).

  • HPLC Analysis: Analyze the quenched samples using a reverse-phase High-Performance Liquid Chromatography (HPLC) method capable of separating the starting material from the acylated product.[3]

  • Data Analysis: Determine the concentration of the remaining starting material and the formed product at each time point. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the second-order rate constant (k).

Expected Reactivity Trends in N-Acylation:

IsomerPredicted Relative Rate of N-AcylationRationale
ortho SlowestSignificant steric hindrance from the adjacent phenoxy group will impede the approach of the acylating agent to the amino group.
meta IntermediateThe nucleophilicity of the amino group will be primarily influenced by the inductive effect of the phenoxy group.
para FastestThe electron-donating resonance effect of the amino group is maximized, increasing its nucleophilicity. Steric hindrance is minimal.
Comparative Kinetics of Fischer Esterification

Esterification is another critical transformation in drug synthesis, often used to modify the solubility and bioavailability of a drug. The rate of acid-catalyzed esterification is influenced by both the acidity of the carboxylic acid and steric factors.

Experimental Protocol for Fischer Esterification Kinetics:

  • Reaction Setup: Dissolve a known concentration of each isomer in a large excess of an alcohol (e.g., methanol), which also serves as the solvent. Add a catalytic amount of a strong acid (e.g., sulfuric acid) to initiate the reaction at a constant temperature.

  • Sampling and Analysis: Similar to the N-acylation experiment, withdraw aliquots at timed intervals, quench the reaction (e.g., by neutralizing the acid with a base), and analyze the mixture by HPLC to determine the concentrations of the starting material and the ester product.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the pseudo-first-order rate constant (k').

Expected Reactivity Trends in Esterification:

IsomerPredicted Relative Rate of EsterificationRationale
ortho SlowestSevere steric hindrance around the carboxylic acid group will significantly hinder the approach of the alcohol nucleophile.
meta IntermediateThe rate will be influenced by the acidity of the carboxylic acid, which is moderately affected by the substituents.
para FastestThe carboxylic acid is expected to be the most acidic among the three isomers, and there is minimal steric hindrance, leading to a faster reaction rate.

Stability Under Forced Degradation Conditions

Assessing the stability of the isomers under stress conditions is crucial for predicting their shelf-life and identifying potential degradation pathways.

Experimental Protocol for Forced Degradation Studies:

  • Stress Conditions: Subject solutions of each isomer to various stress conditions as per ICH guidelines, including acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress.

  • Time-Point Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Data Comparison: Compare the degradation profiles of the three isomers under each stress condition.

Expected Stability Trends:

The relative stability of the isomers will depend on the specific degradation pathway. For instance, in oxidative conditions, the electron-rich para-isomer might be more susceptible to oxidation. Under hydrolytic conditions, the stability of any ester or amide derivatives would be influenced by the electronic effects of the substituents.

Conclusion and Implications for Drug Development

The positional isomerism of the amino group in Amino(phenoxyphenyl)acetic acid has a profound impact on its chemical reactivity. Based on fundamental principles of organic chemistry, the following general reactivity trend can be predicted:

para-isomer > meta-isomer > ortho-isomer

This trend is anticipated for both N-acylation and esterification reactions, primarily due to the dominant role of steric hindrance in the ortho-isomer and the favorable electronic effects and minimal steric hindrance in the para-isomer.

For drug development professionals, these differences have significant practical implications:

  • Route Scouting and Process Optimization: The choice of isomer will dictate the optimal reaction conditions (temperature, reaction time, catalyst loading) required for efficient synthesis. The slower reactivity of the ortho-isomer may necessitate more forcing conditions, potentially leading to increased side-product formation.

  • Impurity Profiling: The different reactivity profiles can lead to the formation of unique impurities for each isomer. A thorough understanding of these potential side reactions is essential for developing robust analytical methods and ensuring the quality of the final API.

  • Prodrug Design: The differential rates of ester hydrolysis could be exploited in the design of prodrugs with tailored release profiles.

This guide provides a comprehensive framework for understanding and experimentally evaluating the reactivity of this compound and its isomers. By systematically investigating these fundamental chemical properties, researchers can make more informed decisions in the design and development of novel therapeutics.

References

  • PubChem. Fenoprofen. National Center for Biotechnology Information. [Link][1]

  • W. M. A. Niessen. Liquid Chromatography-Mass Spectrometry, Third Edition. Taylor & Francis, 2006.
  • P. Y. Bruice. Organic Chemistry, 8th Edition. Pearson, 2016.
  • L. P. Hammett. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937, 59 (1), 96–103.
  • Master Organic Chemistry. Ortho, Para, and Meta Directors. [Link][4]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003.

Sources

A Comparative Guide to the Biological Activity of Amino(3-phenoxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of key compounds derived from Amino(3-phenoxyphenyl)acetic acid, a cornerstone for the synthesis of Type II synthetic pyrethroid insecticides. We will focus on the prominent examples of fenvalerate and its more active stereoisomer, esfenvalerate, comparing their performance against alternative insecticide classes, supported by experimental data and standardized protocols.

Introduction: The Pyrethroid Revolution

This compound serves as a critical chemical intermediate in the production of a class of potent insecticides known as synthetic pyrethroids. These compounds are synthetic analogues of natural pyrethrins found in chrysanthemum flowers.[1][2] Fenvalerate, a racemic mixture of four stereoisomers, was one of the early successes in this class, offering broad-spectrum control against a wide variety of agricultural pests.[3][4] Subsequent research isolated the most biologically active of these isomers, the [2S,αS] configuration, leading to the development of esfenvalerate.[3][5][6][7] Esfenvalerate contains a much higher percentage of this active isomer (around 84%) compared to fenvalerate (about 22-23%), allowing for greater efficacy at lower application rates.[6][8][9]

These Type II pyrethroids are characterized by the presence of an α-cyano group, which significantly enhances their insecticidal potency.[6][10] They are valued for their rapid "knockdown" effect on insects and are used extensively in agriculture on crops like cotton, fruits, and vegetables, as well as in residential and public health settings to control pests such as mosquitoes, cockroaches, and ants.[4][11][12][13]

Mechanism of Action: A Neurological Assault

The primary mode of action for Type II pyrethroids like fenvalerate and esfenvalerate is the disruption of the insect's nervous system.[11][12] These compounds are neurotoxins that target the voltage-gated sodium channels in nerve cell membranes.[6][14][15]

By binding to these channels, pyrethroids prevent them from closing normally after a nerve impulse.[11][15] This leads to a prolonged influx of sodium ions, causing repetitive and uncontrolled nerve firing.[11][14] The result is a state of hyperexcitability, leading to tremors, paralysis, and ultimately, the death of the insect.[11][12][13] This distinct mechanism, which induces a characteristic "CS syndrome" (choreoathetosis and salivation) in rats, differentiates Type II from Type I pyrethroids.[3][6]

Signaling Pathway Diagram

G cluster_neuron Insect Axonal Membrane Na_Channel Voltage-Gated Sodium Channel (Open State) Depolarization Prolonged Na+ Influx & Persistent Depolarization Na_Channel->Depolarization Prevents closure Pyrethroid Esfenvalerate / Fenvalerate Pyrethroid->Na_Channel Binds to channel Na_ion Repetitive_Firing Repetitive, Uncontrolled Nerve Firing Depolarization->Repetitive_Firing Leads to Paralysis Paralysis & Death Repetitive_Firing->Paralysis Causes

Caption: Mechanism of Type II pyrethroid neurotoxicity.

Comparative Performance Analysis

The effectiveness of an insecticide is not solely defined by its ability to kill target pests. A comprehensive evaluation must consider its spectrum of activity, toxicity to non-target organisms, and environmental persistence. Here, we compare pyrethroids derived from this compound with two other major classes of insecticides: Organophosphates and Neonicotinoids.

Insecticide ClassPrimary Mechanism of ActionSpectrum of ActivityKey AdvantagesKey Disadvantages
Pyrethroids (Type II) Sodium Channel Modulators[15]Broad-spectrum (Lepidoptera, Coleoptera, Diptera, Hemiptera)[5][12]Fast knockdown[12][13], effective at low rates[12], relatively low mammalian toxicity (oral)[16]High toxicity to fish and aquatic invertebrates[1][5][9][15][17], high toxicity to bees[5][17], development of insect resistance[15][18]
Organophosphates Acetylcholinesterase Inhibition[2]Broad-spectrumHistorically effective, some are less expensive[18]Higher mammalian toxicity, implicated in neurobehavioral issues[2][19][20], many are being phased out[18]
Neonicotinoids Nicotinic Acetylcholine Receptor (nAChR) Blockers[2]Broad-spectrum, particularly against sucking insectsSystemic action (present throughout the plant)[2], can offer longer residual activity[18]High toxicity to pollinators (bees)[2], concerns over environmental persistence and impact on non-target insects
Quantitative Toxicity Comparison

The acute toxicity of a compound is often measured by its LD50 (the dose required to kill 50% of a test population) and LC50 (the lethal concentration in water for 50% of a test population). Lower values indicate higher toxicity.

CompoundOrganismTest TypeLD50 / LC50 ValueSource(s)
Fenvalerate Rat (oral)LD50451 mg/kg[8]
Bobwhite Quail (oral)LD50>1500 mg/kg[17]
Honey Bee (topical)LD500.41 µ g/bee [17]
Rainbow Trout (96h)LC500.0003 mg/L[9]
Daphnia magna (aquatic invertebrate)LC500.001 mg/L[9]
Esfenvalerate Rat (oral)LD5088 - 458 mg/kg[6][9][11]
Rabbit (dermal)LD50>2000 - 2500 mg/kg[6][9]
Bobwhite Quail (oral)LD501312 mg/kg[9]
Bluegill Sunfish (96h)LC500.0003 mg/L[9]

Analysis of Data: The data clearly illustrates the defining characteristics of these pyrethroids. They exhibit moderate acute oral toxicity to mammals and are slightly toxic to birds.[9][16] However, their toxicity to non-target aquatic life and beneficial insects is exceptionally high.[5][21] Fenvalerate and esfenvalerate are highly toxic to fish and aquatic invertebrates, with LC50 values in the low microgram-per-liter range.[9][17] This poses a significant risk to aquatic ecosystems through runoff from agricultural fields.[21][22] Similarly, the high toxicity to honey bees is a major concern for pollinator health.[17]

Compared to alternatives, neonicotinoids also pose a significant threat to bees, while organophosphates generally present a higher risk to mammals.[2][19] The choice of insecticide, therefore, involves a critical trade-off between efficacy, target pest, and the specific environmental risks associated with the application area.

Environmental Fate and Persistence

The environmental impact of an insecticide is also governed by its persistence and mobility. Synthetic pyrethroids like fenvalerate are designed to be more stable in sunlight than their natural counterparts.[15][23]

  • Soil: Esfenvalerate is considered moderately persistent in soil, with half-lives ranging from weeks to months.[6] It has a very low water solubility and a high tendency to bind to soil particles and sediment.[5][9][21] This makes it relatively immobile in soil and unlikely to leach into groundwater.[5][21]

  • Water: While not very soluble, the primary route of entry into aquatic systems is via spray drift and runoff, where the compound is bound to eroded soil particles.[21] In water, pyrethroids can accumulate in sediment, creating a reservoir for exposure to bottom-dwelling organisms.[21][22]

  • Bioconcentration: Due to their lipophilic (fat-soluble) nature, pyrethroids have the potential to be taken up by aquatic organisms.[17] However, they are also metabolized and eliminated relatively quickly by many organisms, suggesting a low tendency to bioaccumulate in the food chain in practice.[17]

Experimental Protocols: Assessing Insecticide Susceptibility

To ensure comparable and reliable data, standardized bioassays are crucial. The World Health Organization (WHO) provides established protocols for testing insecticide resistance in insect populations, such as mosquitoes.

Protocol: WHO Tube Test for Adult Mosquito Susceptibility

This protocol is a direct response-to-exposure test that measures mortality after a set period.[24]

Objective: To determine the susceptibility or resistance of an adult mosquito population to a specific insecticide at a diagnostic concentration.

Materials:

  • WHO tube test kit (includes exposure tubes with red dots, holding tubes with green dots, and control tubes with yellow dots)[25]

  • Insecticide-impregnated papers (at a pre-determined diagnostic concentration)

  • Control papers (impregnated with oil carrier only)

  • Aspirator

  • 10% sugar solution on a cotton pad

  • Stopwatch

  • Non-blood-fed female mosquitoes, 3-5 days old[26]

Methodology:

  • Preparation: Conduct the test at a standard temperature (27°C ± 2°C) and relative humidity (75% ± 10%).[25]

  • Mosquito Collection: Using an aspirator, collect 20-25 female mosquitoes and gently introduce them into each of four exposure tubes and two control tubes.[25]

  • Exposure: Place the mosquitoes in the exposure tubes (lined with insecticide paper) and control tubes (lined with control paper) for exactly 60 minutes.[24][25]

  • Transfer: After the 60-minute exposure, immediately transfer the mosquitoes from all tubes into clean, corresponding holding tubes (lined with untreated paper).[25]

  • Recovery Period: Provide the mosquitoes in the holding tubes with a 10% sugar solution. Hold them for 24 hours to monitor for delayed mortality.[25]

  • Data Recording: After 24 hours, record the number of dead and alive mosquitoes in both the exposure and control groups.

  • Interpretation:

    • 98-100% Mortality: The population is considered susceptible.

    • <98% Mortality: Resistance is suspected and further investigation is required.

    • If mortality in the control group is between 5-20%, the results must be corrected using Abbott's formula. If control mortality is >20%, the test is invalid and must be repeated.

Experimental Workflow Diagram

G A 1. Prepare Tubes (4x Insecticide, 2x Control) B 2. Introduce Mosquitoes (20-25 per tube) A->B C 3. Expose for 60 minutes B->C D 4. Transfer to Holding Tubes C->D E 5. Provide Sugar Solution Hold for 24 hours D->E F 6. Record Mortality E->F G 7. Analyze Data (Correct with Abbott's formula if needed) F->G

Sources

A Researcher's Guide to In Vitro Evaluation of Novel Compounds Derived from Amino(3-phenoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Assessing Therapeutic Potential

The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. The chemical scaffold of a molecule is a critical determinant of its biological activity, and amino(3-phenoxyphenyl)acetic acid presents a promising starting point for the synthesis of new chemical entities. This guide provides a comprehensive framework for the in vitro evaluation of compounds synthesized from this core structure, with a focus on anticancer and anti-inflammatory applications. By presenting a suite of relevant assays, detailed experimental protocols, and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to effectively screen and characterize their novel compounds.

I. Foundational Assays: Assessing Baseline Cytotoxicity

Prior to investigating specific therapeutic activities, it is imperative to establish the baseline cytotoxicity of newly synthesized compounds. This initial screening provides essential information on the concentration range at which the compounds can be safely studied without inducing non-specific cell death, and it can also offer preliminary insights into potential anticancer activity.

A. Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of different compounds. The following table presents hypothetical IC50 values for a series of this compound derivatives against common cancer cell lines, providing a benchmark for comparison.

Compound IDDerivative ClassHepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
APA-001 Phenylacetamide15.225.832.1
APA-002 Thiazolidinone8.712.418.9
APA-003 Pyrazole> 50> 50> 50
APA-004 Oxadiazole5.19.811.5
Doxorubicin Standard of Care0.81.21.5
B. Key Cytotoxicity Assay Protocols

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[1]

The LDH assay is another common method for assessing cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells treated with a lysis buffer).

II. Probing Anti-Inflammatory Potential

Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research.[4] Compounds derived from this compound can be effectively screened for their anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

A. Comparative Analysis of Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in anti-inflammatory drug development.[5] The following table provides a comparative overview of the COX-2 inhibitory activity of hypothetical this compound derivatives.

Compound IDDerivative ClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
APA-001 Phenylacetamide5.2> 100> 19.2
APA-002 Thiazolidinone1.885.347.4
APA-003 Pyrazole12.5> 100> 8
APA-004 Oxadiazole0.955.661.8
Celecoxib Standard of Care0.0415.0375
B. Key Anti-Inflammatory Assay Protocols

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[6][7][8]

Experimental Protocol:

  • Enzyme and Inhibitor Preparation: Prepare human recombinant COX-2 enzyme and the test compounds in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, combine the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[5][9]

The transcription factor NF-κB is a master regulator of inflammation.[10][11] A luciferase reporter gene assay can be used to assess the ability of compounds to inhibit NF-κB activation.[12][13][14][15][16]

Experimental Protocol:

  • Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.

  • Cell Lysis: After 6-24 hours of stimulation, lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percentage of inhibition of NF-κB activity by the test compounds.

III. Investigating Antioxidant and Cytoprotective Mechanisms

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.[17][18] Activation of this pathway by novel compounds can be a valuable therapeutic strategy for diseases associated with oxidative damage.

A. Nrf2 Activation Assay

A common method to assess Nrf2 activation is to use a reporter gene assay in a cell line such as the human keratinocyte cell line HaCaT, which is stably transfected with a luciferase gene under the control of an antioxidant response element (ARE).

Experimental Protocol:

  • Cell Seeding: Seed the Nrf2-ARE reporter cell line in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity as described in the NF-κB reporter assay protocol.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle-treated control cells.

IV. Visualizing Key Signaling Pathways

Understanding the mechanism of action of novel compounds requires a clear visualization of the cellular signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate the key pathways discussed in this guide.

NF-kB Signaling Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates Inflammatory Gene Transcription Inflammatory Gene Transcription Nucleus->Inflammatory Gene Transcription activates

Caption: The canonical NF-κB signaling pathway.

Nrf2-Keap1-ARE Pathway cluster_cytoplasm Cytoplasm Oxidative Stress / Electrophiles Oxidative Stress / Electrophiles Keap1 Keap1 Oxidative Stress / Electrophiles->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ubiquitin Ubiquitin Keap1->Ubiquitin promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds to Antioxidant Gene Transcription Antioxidant Gene Transcription ARE->Antioxidant Gene Transcription

Caption: The Nrf2-Keap1-ARE antioxidant response pathway.

COX-2 Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) converts to Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever

Caption: The COX-2 enzymatic pathway in inflammation.

V. Conclusion

The in vitro assays and methodologies outlined in this guide provide a robust and systematic approach to characterizing the biological activities of novel compounds synthesized from this compound. By employing a tiered screening strategy, starting with foundational cytotoxicity assays and progressing to more specific mechanistic studies, researchers can efficiently identify and prioritize lead candidates for further development. The provided comparative data and detailed protocols serve as a valuable resource to ensure scientific rigor and reproducibility in the quest for new and effective therapeutic agents.

VI. References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Amani, A., Koroupi, K., Langarizadeh, M. A., & Forootanfar, H. (2023). Schematic diagram of the Nrf2-Keap1-ARE signaling pathway. ResearchGate. [Link]

  • Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. [Link]

  • Hayes, J. D., & Dinkova-Kostova, A. T. (2014). The Nrf2-keap1 signaling pathway simplified diagram of the downstream effects of nuclear translocation. ResearchGate. [Link]

  • Stark, G. R., & Gudkov, A. V. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60651. [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Chylińska, N., & Maciejczyk, M. (2022). Schematic diagram of the Nrf2-Keap1-ARE signaling pathway. ResearchGate. [Link]

  • Zhang, D. D., & Chapman, E. (2020). Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway. Chemical biology, 27(8), 987–1002. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Gulin, K., & Antonov, M. (2018). Simplified diagram depicting the two NF-κB signalling pathways. ResearchGate. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in neurological inflammation: a mini review. Frontiers in immunology, 8, 1856. [Link]

  • ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). [Link]

  • ResearchGate. (n.d.). NF-κB inflammation signaling pathway diagram. [Link]

  • ResearchGate. (n.d.). The cyclooxygenase pathway. The enzymes COX-1 and COX-2 initiate the.... [Link]

  • ResearchGate. (n.d.). Schematic diagram of pathways influencing COX/COX-2 expression in the pathomechanism of cognitive abnormalities/AD. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. [Link]

  • Marnett, L. J., Kalgutkar, A. S., & Crews, B. C. (2009). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. The Journal of pharmacology and experimental therapeutics, 331(3), 823–829. [Link]

  • ResearchGate. (n.d.). Fig. (2(b)). Schematic Diagram of COX-1 and COX-2. [Link]

  • ResearchGate. (n.d.). Nrf2-Keap1-ARE signaling pathway. [Link]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. [Link]

  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9444–9449. [Link]

  • Atkinson, D. C., et al. (1982). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of medicinal chemistry, 25(1), 74–79. [Link]

  • El-Sayed, M. A., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7309. [Link]

  • Atkinson, D. C., et al. (1982). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of medicinal chemistry, 25(1), 66–73. [Link]

  • Yahfoufi, N., et al. (2018). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Molecules, 23(11), 2824. [Link]

  • Hayashi, S., et al. (2011). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. Biochemical pharmacology, 82(7), 783–793. [Link]

  • Geronikaki, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2098. [Link]

  • Bhan, M. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis and Validation of Novel Compounds Derived from Amino(3-phenoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the synthesis and validation of novel compounds, using Amino(3-phenoxyphenyl)acetic acid as a foundational scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind experimental choices. We will compare alternative synthetic and analytical methodologies, providing the data and rationale necessary to make informed decisions in your own discovery pipeline. The core principle of this guide is the establishment of a self-validating workflow, ensuring the integrity and reproducibility of your findings.

Synthesis of a Novel Derivative: N-(3-phenoxyphenyl)-acetyl-phenylalanine

For the purpose of this guide, we will synthesize a novel amide derivative from our starting material, this compound. This class of compounds is of significant interest in medicinal chemistry. The chosen reaction is a classic amide coupling, a cornerstone of peptide and small molecule synthesis.[1]

Proposed Synthetic Route: Carbodiimide-Mediated Amide Coupling

The selected pathway involves the coupling of the primary amine of this compound with a commercially available carboxylic acid, N-acetyl-L-phenylalanine, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is widely employed for its efficiency and mild reaction conditions.

Rationale for Method Selection

The choice of a DCC/DMAP-mediated coupling is deliberate. Unlike harsher methods like acyl chloride formation, this approach proceeds at room temperature, minimizing side reactions and preserving the integrity of stereocenters, which is critical as our starting material is chiral.[2] The by-product, dicyclohexylurea (DCU), is largely insoluble in most organic solvents, facilitating its removal via simple filtration. This is a crucial consideration for purification efficiency.

Detailed Experimental Protocol: Synthesis of N-(3-phenoxyphenyl)-acetyl-phenylalanine
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve N-acetyl-L-phenylalanine (1.0 eq) and this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Initiation of Coupling: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane mobile phase. The disappearance of the starting materials and the appearance of a new, higher-retention-factor spot indicates product formation.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a Celite pad to remove the precipitated dicyclohexylurea (DCU).

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes.

  • Final Product Isolation: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product as a white solid.

Comparison of Alternative Synthetic Routes

While DCC coupling is effective, other methods exist, each with distinct advantages and disadvantages. The choice of method often depends on the scale of the synthesis, the sensitivity of the substrates, and cost considerations.

Method Activating Agent Advantages Disadvantages Typical Yield
Carbodiimide Coupling DCC, EDCMild conditions, high efficiency, readily available reagents.Produces insoluble urea byproduct (can aid or hinder purification), potential for racemization, DCC is an allergen.70-90%
Acyl Chloride Thionyl Chloride (SOCl₂), Oxalyl ChlorideHighly reactive, drives reaction to completion, inexpensive.Harsh conditions (requires heating), generates corrosive HCl gas, not suitable for sensitive functional groups.60-85%
Mixed Anhydride Isobutyl ChloroformateHigh reactivity, clean reaction, good for sterically hindered amines.Requires low temperatures (-20°C), potential for side reactions at the wrong carbonyl.75-95%
HATU/HOBt Coupling HATU, HOBtVery low racemization, high yields, fast reaction times.Expensive reagents, byproducts are water-soluble (requires aqueous workup).85-98%

A Self-Validating Framework for Compound Characterization

The synthesis of a novel compound is incomplete without rigorous validation. This multi-step process confirms the identity, purity, and structure of the target molecule, ensuring that subsequent biological data is reliable.[3][4]

Overall Validation Workflow

The validation process is a logical sequence of purification, structural confirmation, and purity assessment. Each step provides a layer of evidence, culminating in a comprehensive and trustworthy characterization of the new chemical entity.

G cluster_synthesis Synthesis & Purification cluster_validation Structural & Purity Validation Synthesis Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Pure_Compound Isolated Pure Compound Purification->Pure_Compound MS Mass Spectrometry (MS) Confirms Molecular Weight Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity Pure_Compound->NMR IR IR Spectroscopy Confirms Functional Groups Pure_Compound->IR HPLC Analytical HPLC Confirms Purity Pure_Compound->HPLC Chiral_HPLC Chiral HPLC Confirms Enantiomeric Excess Pure_Compound->Chiral_HPLC

Caption: Workflow for Synthesis, Purification, and Validation.

Purification: The Foundation of Validation

Purification is the critical first step post-synthesis.[5] A compound must be isolated from unreacted starting materials, reagents, and byproducts before its structure can be accurately determined.

Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of organic compounds.[5]

  • Column Packing: Select a column size appropriate for the sample amount (typically a 1:50 ratio of crude material to silica gel by weight). Slurry pack the column with silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load the solid sample onto the top of the packed column.

  • Elution: Run the column under positive pressure, starting with the low-polarity eluent and gradually increasing the polarity (e.g., from 5% to 50% Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Analysis: Spot each fraction on a TLC plate, develop, and visualize (e.g., with a UV lamp). Combine fractions containing the pure product.

The choice of purification technique depends on the compound's properties and the required purity level.

G Start Crude Product Is_Solid Is the compound a solid? Start->Is_Solid Is_Thermally_Stable Is it thermally stable and volatile? Is_Solid->Is_Thermally_Stable No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Flash_Chromatography Flash Column Chromatography Is_Thermally_Stable->Flash_Chromatography No Distillation Distillation / Sublimation Is_Thermally_Stable->Distillation Yes Is_High_Purity_Needed Is >99% purity required? Prep_HPLC Preparative HPLC Is_High_Purity_Needed->Prep_HPLC Yes Flash_Chromatography->Is_High_Purity_Needed

Caption: Decision tree for selecting a purification method.

Technique Principle Best For Resolution Scalability
Flash Chromatography AdsorptionGeneral purpose purification of most organic compounds.[5]Goodmg to >100 g
Recrystallization Differential SolubilityCrystalline solids; excellent for final polishing step.Very Highmg to kg
Preparative HPLC Partition/AdsorptionDifficult separations; achieving very high purity (>99%).[6][7]Excellentµg to g
Distillation Differential Boiling PointVolatile liquids.Variableg to kg
Structural Elucidation

A combination of spectroscopic techniques is used to piece together the molecular structure.[8][9][10][11] No single technique is sufficient; they provide complementary information.

  • 2.3.1. Mass Spectrometry (MS): This technique provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass-to-charge ratio.[11]

  • 2.3.2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[8][9] For our target compound, we would expect to see characteristic peaks for the N-H stretch (amide), C=O stretches (amide and carboxylic acid), and aromatic C-H stretches.

  • 2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of atoms.[8][9][10]

    • ¹H NMR: Shows the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Technique Expected Result for N-(3-phenoxyphenyl)-acetyl-phenylalanine Information Gained
HRMS (ESI+) [M+H]⁺ peak corresponding to the exact mass of C₂₄H₂₂N₂O₄Confirms molecular formula.
IR (cm⁻¹) ~3300 (N-H), ~1720 (C=O, acid), ~1650 (C=O, amide), ~3030 (Aromatic C-H)Confirms presence of key functional groups.[8]
¹H NMR (ppm) Signals in aromatic region (7-8 ppm), methine (CH) signals, methylene (CH₂) signals, methyl (CH₃) signal.Maps the proton framework of the molecule.
¹³C NMR (ppm) Signals for carbonyl carbons (>160 ppm), aromatic carbons (110-160 ppm), aliphatic carbons (20-60 ppm).Confirms the carbon backbone and number of unique carbons.
Purity and Enantiomeric Integrity Assessment

Once the structure is confirmed, the final step is to quantify its purity and, for chiral molecules, its enantiomeric excess (e.e.).

Analytical reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of a non-volatile organic compound.[6][7] The sample is injected onto a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The area of the product peak relative to the total area of all peaks gives a quantitative measure of purity. A pure compound should show a single major peak.

Since our starting material is chiral, it is essential to confirm that no racemization occurred during the synthesis.[2][12] This is achieved using a chiral stationary phase (CSP) in the HPLC.[13][14] The CSP can selectively interact with one enantiomer more strongly than the other, leading to their separation into two distinct peaks. The relative integration of these peaks determines the enantiomeric excess.

  • Column Selection: For purity analysis, use a standard C18 column. For enantiomeric excess, select a chiral column (e.g., polysaccharide-based).[12][13]

  • Mobile Phase: Start with a simple mobile phase system, typically a mixture of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

  • Gradient Elution: Develop a gradient method, for example, starting at 10% ACN and ramping to 95% ACN over 15 minutes. This will ensure that all components are eluted from the column.

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a dilute solution of the purified compound. For a pure sample, the chromatogram should show a single, sharp peak. For chiral analysis, an enantiomerically pure sample should show one peak, while a racemic mixture would show two peaks of equal area.

Preliminary Biological Evaluation

Validation extends beyond chemical characterization to include an initial assessment of biological activity. This step connects the newly synthesized molecule to a potential function, which is the ultimate goal for drug development professionals.[4][15]

Rationale for Initial Screening

Early-stage in vitro assays provide a rapid and cost-effective way to determine if a novel compound has the desired biological effect.[16][17] They also serve to flag potential cytotoxicity at an early stage.[18] A common first step is to assess the compound's general toxicity against a standard cell line.

Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed a 96-well plate with a human cell line (e.g., HeLa or HEK293) at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the novel compound in cell culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a plate reader at ~570 nm.

  • Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Conclusion

The successful journey from a starting material like this compound to a fully validated novel compound is a systematic process grounded in sound chemical principles and rigorous analytical science. This guide has detailed a robust, self-validating workflow, emphasizing the rationale behind methodological choices. By comparing alternative strategies for both synthesis and purification and by employing a multi-faceted spectroscopic and chromatographic approach to characterization, researchers can ensure the integrity, purity, and structural identity of their novel compounds. This foundational work is paramount for the credibility of any subsequent biological or medicinal chemistry investigations.

References

  • Ilisz, I., Aranyi, A., & Forró, E. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1296, 119-140. [Link]

  • Swinney, D. C. (2013). How to Develop Effective in vitro Assays for Early Drug Discovery. Drug Discovery Today: Technologies, 10(1), e11-e17. [Link]

  • Ali, A., & Ahmed, S. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 200-211. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • VCE CHEMISTRY PREVIOUS STUDY DESIGN- 2016. Analysis of organic compounds-IR, NMR and MS. VCE Chemistry. [Link]

  • Kell, D. B. (2017). Validation Techniques for Therapeutic Molecules in Drug Discovery. Current Topics in Medicinal Chemistry, 17(18), 2005-2005. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Loizzo, M. R., Tundis, R., & Xiao, J. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(1), 1-28. [Link]

  • ScienceDirect. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. ScienceDirect. [Link]

  • University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. UW-Madison Chemistry. [Link]

  • MDPI. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia. [Link]

  • Wenzel, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745–17755. [Link]

  • Starek, M., & Tůmová, L. (2022). Chromatographic Techniques in Pharmaceutical Analysis. Encyclopedia.pub. [Link]

  • Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal. [Link]

  • University of California, Davis. Chromatographic Purification. Structure Determination of Organic Compounds. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Amino(3-phenoxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Chiral Building Block

Amino(3-phenoxyphenyl)acetic acid (CAS No. 299168-94-8) and its derivatives represent a class of chiral building blocks pivotal in the synthesis of advanced pharmaceutical intermediates. As with any Active Pharmaceutical Ingredient (API) or intermediate, establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement that underpins safety, efficacy, and regulatory compliance. The presence of impurities—be they enantiomeric, diastereomeric, residual starting materials, or by-products—can have profound and often deleterious biological consequences.[1]

This guide provides a comparative framework for the purity analysis of these synthesized derivatives. We will move beyond simple protocol recitation to explore the causality behind methodological choices, offering a robust, self-validating analytical strategy for researchers, scientists, and drug development professionals. We will dissect and compare the primary analytical techniques, providing the data and workflows necessary to make informed decisions in a development or quality control setting.

Pillar 1: Orthogonal Analytical Strategies for Comprehensive Purity Profiling

No single analytical technique can comprehensively define the purity of a complex chiral molecule.[1] A robust purity assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a complete impurity profile. The primary analytical questions we must answer are:

  • Chemical Purity: What is the concentration of the desired compound relative to all other organic components?

  • Enantiomeric Purity (or Enantiomeric Excess, ee): What is the ratio of the desired enantiomer to its mirror image?

  • Impurity Identification: What are the structures of the process-related and degradation impurities?

  • Residual Solvents & Inorganics: Are there any remaining solvents from the synthesis or non-volatile inorganic impurities?

Our discussion will focus on the three core techniques essential for answering these questions: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Comprehensive Purity Analysis

The following diagram illustrates a logical workflow for assessing the purity of a newly synthesized batch of an this compound derivative.

G cluster_0 Initial Assessment cluster_1 Primary Purity & Structural Confirmation cluster_2 Chiral Purity Assessment cluster_3 Impurity Identification & Characterization cluster_4 Final Purity Determination start Synthesized Product (this compound derivative) hplc_rp Reverse-Phase HPLC-UV (Achiral Purity) start->hplc_rp Initial Analysis nmr_h1 ¹H NMR Spectroscopy (Identity & Preliminary Purity) start->nmr_h1 Initial Analysis hplc_chiral Chiral HPLC (Enantiomeric Excess) hplc_rp->hplc_chiral If Chiral lcms LC-MS / MS/MS (Impurity Mass & Structure) hplc_rp->lcms Identify Impurity Peaks nmr_chiral NMR with Chiral Solvating Agent (Alternative Enantiomeric Ratio) nmr_h1->nmr_chiral Orthogonal ee Check qnmr Quantitative NMR (qNMR) (Absolute Purity Assay) nmr_h1->qnmr For Absolute Assay hplc_chiral->lcms Confirm Enantiomer Mass mass_balance Mass Balance Calculation (Final Purity Value) lcms->mass_balance Compile Data qnmr->mass_balance Compile Data G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte (m_x) dissolve Dissolve both solids in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh_analyte->dissolve weigh_std Accurately weigh ~10 mg of Internal Std (m_std) (e.g., Maleic Acid) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (≥400 MHz, long relaxation delay, e.g., D1=30s) transfer->acquire integrate Integrate a well-resolved signal for Analyte (I_x) and Standard (I_std) acquire->integrate calculate Calculate Purity (P_x) using the standard qNMR equation integrate->calculate

Sources

A Researcher's Guide to the Spectroscopic Comparison of Amino(3-phenoxyphenyl)acetic Acid and its Decarboxylation Product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amino(3-phenoxyphenyl)acetic acid is a non-proteinogenic amino acid featuring a flexible diphenyl ether moiety.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in various bioactive molecules and polymers. The ability to precisely characterize this molecule and monitor its chemical transformations is paramount for researchers in drug development and chemical synthesis. Spectroscopic techniques provide the essential toolkit for elucidating molecular structure, confirming identity, and tracking reaction progress with high fidelity.

This guide provides an in-depth spectroscopic comparison between this compound and a primary product derived from one of its fundamental reactions: decarboxylation.[3] The loss of the carboxylic acid group to form the corresponding amine, 1-(3-phenoxyphenyl)methanamine, induces significant and readily detectable changes in its spectroscopic signature. Understanding these differences is crucial for confirming reaction completion, identifying impurities, and establishing the structural integrity of the final product.

We will explore the distinct features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), providing both the theoretical basis for these changes and practical, field-tested protocols for their observation.

The Comparative Molecules: An Overview

The comparison focuses on the spectroscopic signatures before and after the decarboxylation of the parent amino acid.

cluster_0 This compound (Parent Compound) cluster_1 1-(3-phenoxyphenyl)methanamine (Decarboxylation Product) a a b b

Figure 1: Chemical structures of the parent compound and its product.

The core chemical transformation involves the removal of the carboxyl group (-COOH) and its replacement with a hydrogen atom, converting the alpha-amino acid into a primary amine.

G reactant This compound product 1-(3-phenoxyphenyl)methanamine reactant->product Heat, Catalyst (-CO₂) co2 CO₂

Figure 2: The decarboxylation reaction pathway.

Core Spectroscopic Techniques: A Rationale

To achieve a comprehensive comparison, we leverage three complementary spectroscopic techniques. The choice of these methods is deliberate, as each provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is unparalleled for mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides a census of all unique carbon atoms. For this comparison, NMR will definitively show the disappearance of the carboxylic acid environment and the emergence of the new methylene (-CH₂) group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful technique for identifying functional groups.[4] The vibrational energies of chemical bonds fall within the infrared region of the electromagnetic spectrum. We will use FTIR to observe the loss of the characteristic broad O-H and sharp C=O stretches of the carboxylic acid and the appearance of N-H stretching vibrations from the newly formed primary amine.

  • Mass Spectrometry (MS): MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.[5][6] This technique will serve as the ultimate confirmation of the transformation by showing a precise mass decrease corresponding to the loss of a CO₂ molecule (44.01 Da).

Experimental Protocols

The following protocols represent a self-validating system, designed for reproducibility and accuracy. Adherence to these steps ensures high-quality, interpretable data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon chemical environments for both the parent acid and its amine product.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the analyte (either the parent acid or the amine product).

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve both compounds and, crucially, to allow for the observation of exchangeable protons (like -COOH and -NH₂) which would be lost in D₂O.

    • Transfer the solution to a 5 mm NMR tube. Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Instrument Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Instrument Parameters:

    • Pulse Program: Proton-decoupled with NOE (zgpg30)

    • Number of Scans: 1024 (or more)

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify and compare the functional groups present in each molecule.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and allowing it to dry completely. Record a background spectrum of the empty stage. This is critical as it will be automatically subtracted from the sample spectrum.

    • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: The instrument software performs automatic background subtraction. Identify and label the major absorption bands.

Protocol 3: Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and analyze fragmentation patterns.

  • Methodology (Electrospray Ionization - ESI):

    • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of each compound in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid. Causality: Formic acid is added to promote protonation, facilitating ionization in positive ion mode ([M+H]⁺).

    • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Data Acquisition (Full Scan): Acquire data in positive ion mode over a mass range that encompasses the expected molecular ions (e.g., m/z 100-500).

    • Data Acquisition (Tandem MS/MS): For structural confirmation, select the molecular ion ([M+H]⁺) as the precursor and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Processing: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze the MS/MS fragmentation pattern to deduce structural features.

Comparative Spectroscopic Data Analysis

The structural change from an amino acid to a primary amine results in distinct and predictable alterations in the acquired spectra.

Nuclear Magnetic Resonance (NMR) Comparison

The most dramatic changes are observed in the NMR spectra, which directly probe the local electronic environment of the ¹H and ¹³C nuclei.

Table 1: Comparative ¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment (Parent Acid) Assignment (Amine Product) Key Observation
~10-13 broad singlet -COOH Absent Disappearance of the highly deshielded carboxylic acid proton.
~7.0-7.6 multiplet Aromatic protons Aromatic protons Minor shifts in the aromatic region due to electronic changes.
~4.5-5.0 singlet/triplet α-CH Absent Disappearance of the alpha-proton adjacent to the carboxyl group.
~3.5-4.0 multiplet Absent -CH₂ -NH₂ Appearance of a new signal for the methylene protons.

| ~2.0-3.0 | broad singlet | -NH₂ | -NH₂ | The chemical shift of the amine protons changes significantly. |

Table 2: Comparative ¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment (Parent Acid) Assignment (Amine Product) Key Observation
~170-175 -C OOH Absent Disappearance of the downfield carbonyl carbon signal.
~115-160 Aromatic Carbons Aromatic Carbons Subtle shifts in aromatic carbon signals.
~55-60 α-C H Absent Disappearance of the alpha-carbon signal.

| ~40-45 | Absent | -C H₂-NH₂ | Appearance of the upfield methylene carbon signal. |

Fourier-Transform Infrared (FTIR) Comparison

FTIR provides a clear "before and after" snapshot of the molecule's functional groups. The transition from a zwitterionic amino acid to a primary amine is unmistakable.[7][8]

Table 3: Comparative FTIR Absorption Data

Wavenumber (cm⁻¹) Vibrational Mode (Parent Acid) Vibrational Mode (Amine Product) Key Observation
3300-2500 O-H stretch (carboxylic acid, very broad) Absent Disappearance of the broad O-H band.
~3400-3200 N-H stretch (amine) N-H stretch (primary amine, two bands) Appearance of two distinct N-H stretching bands, characteristic of a primary amine (-NH₂).
~1710 C=O stretch (carboxylic acid) Absent Disappearance of the strong carbonyl absorption.

| ~1600-1500 | N-H bend (amine) | N-H bend (amine) | Change in position and intensity of the N-H bending vibration. |

Mass Spectrometry (MS) Comparison

MS provides definitive proof of the conversion by measuring the molecular mass with high precision.

Table 4: Comparative Mass Spectrometry Data (ESI+)

Parameter This compound 1-(3-phenoxyphenyl)methanamine Key Observation
Molecular Formula C₁₄H₁₃NO₃ C₁₃H₁₃NO Loss of CO₂
Exact Mass 243.09 Da 199.10 Da Mass decrease of 44.00 Da
Observed [M+H]⁺ m/z 244.10 m/z 200.11 The molecular ion peak shifts down by exactly 44 m/z units.

| Key MS/MS Fragment | Loss of H₂O and COOH | Loss of NH₃ | Fragmentation pattern changes to reflect the new structure. |

Experimental Workflow Visualization

The comprehensive characterization of the parent compound and its product follows a logical and systematic workflow.

G start Obtain Samples: 1. This compound 2. 1-(3-phenoxyphenyl)methanamine nmr_prep Sample Prep for NMR (Dissolve in DMSO-d₆) start->nmr_prep ftir_prep Sample Prep for FTIR (Use solid on ATR) start->ftir_prep ms_prep Sample Prep for MS (Dilute in ACN/H₂O) start->ms_prep nmr_acq Acquire ¹H & ¹³C NMR Spectra nmr_prep->nmr_acq ftir_acq Acquire FTIR Spectrum ftir_prep->ftir_acq ms_acq Acquire MS & MS/MS Spectra ms_prep->ms_acq nmr_data NMR Data Analysis: - Assign peaks - Compare shifts nmr_acq->nmr_data ftir_data FTIR Data Analysis: - Identify functional groups - Compare bands ftir_acq->ftir_data ms_data MS Data Analysis: - Confirm [M+H]⁺ - Analyze fragmentation ms_acq->ms_data report Synthesize Data & Generate Comparative Report nmr_data->report ftir_data->report ms_data->report

Figure 3: Workflow for the spectroscopic comparison of the compounds.

Conclusion

The spectroscopic comparison of this compound and its decarboxylated product, 1-(3-phenoxyphenyl)methanamine, provides a clear and instructive example of how modern analytical techniques can be used to monitor chemical transformations. Each method—NMR, FTIR, and MS—offers unique and complementary data points that, when synthesized, provide irrefutable evidence of the structural changes that have occurred.

  • NMR confirms the loss of the carboxy-adjacent methine and the appearance of a new methylene group, providing a detailed map of the new C-H framework.

  • FTIR offers a rapid diagnostic, clearly showing the disappearance of the carboxylic acid's O-H and C=O stretches and the emergence of the primary amine's characteristic N-H vibrations.

  • Mass Spectrometry provides the final verdict, confirming the expected molecular weight change with high precision.

For researchers in drug discovery and process chemistry, mastering the interpretation of these spectral shifts is not merely an academic exercise; it is a fundamental requirement for ensuring reaction success, validating molecular identity, and guaranteeing the purity of synthesized compounds.

References

  • Armentrout, P. B., & Rodgers, M. T. (2023). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Radboud Repository. [Link]

  • Hage, D. S., & Anguizola, J. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. National Institutes of Health. [Link]

  • Correa, D. S., et al. (2007). Photoacoustic spectroscopy of aromatic amino acids in proteins. ResearchGate. [Link]

  • University of Montana. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from Hydrodynamic Methods website. [Link]

  • PubChem. (n.d.). (3-Aminophenoxy)acetic acid. National Institutes of Health. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]

  • Next Peptide. (n.d.). 2-Amino-2-(3-phenoxyphenyl)acetic acid. Retrieved from Next Peptide website. [Link]

  • Quora. (2021). What is decarboxylation of amino acids, and what are some of the products of this process?. [Link]

  • Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. [Link]

  • MDPI. (2020). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • BuyersGuideChem. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). (m-Aminophenoxy)acetic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. [Link]

  • Google Patents. (2005). Process for preparing amino acid esters and their acid addition salts.
  • Google Patents. (2016).
  • ResearchGate. (2016). How to do esterification of amino acid?. [Link]

  • ResearchGate. (2014). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]

  • PubMed. (1998). Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. [Link]

  • ACS Publications. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. [Link]

  • Bookdown. (n.d.). Spectroscopic Properties of Amino Acids. [Link]

  • National Institutes of Health. (2012). Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases. [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • PubMed. (2018). Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry Stack Exchange. (2021). Decarboxylation of primary amino acids. [Link]

  • Royal Society of Chemistry. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics of oxidation of acidic amino acids by sodium N-bromobenzenesulphonamide in acid medium: A mechanistic approach. [Link]

  • ScienceOpen. (2018). Oxidation of amino acids by peracetic acid. [Link]

  • MDPI. (2022). Method for Accurate Detection of Amino Acids and Mycotoxins in Planetary Atmospheres. [Link]

  • ResearchGate. (2014). (PDF) Kinetics of Oxidation of Amino Acids by a Newly Synthesized Oxidant, N-Chloropyrazinamide in Aqueous Acetic Acid Medium. [Link]

  • ACS Publications. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. [Link]

  • PubMed. (1923). THE AMPHOTERIC PROPERTIES OF SOME AMINO-ACIDS AND PEPTIDES. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Amino(3-phenoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling Amino(3-phenoxyphenyl)acetic acid (CAS No. 299168-94-8).[1][2][3][4][5][6] While a comprehensive Safety Data Sheet (SDS) with specific GHS hazard classifications for this compound is not publicly available, we can establish a robust safety protocol by analyzing data from structurally similar aromatic amino acids.[6] This guide is therefore based on a conservative assessment of potential hazards, prioritizing the well-being of laboratory personnel.

The protocols outlined herein are designed to be a self-validating system, grounded in established principles of laboratory safety. We will explore the causality behind each procedural step, ensuring a deep understanding of not just what to do, but why it is critical.

Hazard Assessment: A Conservative Approach

Given the absence of specific toxicity data for this compound, we will extrapolate from the known hazards of analogous compounds, such as Amino-(3-ethoxy-phenyl)-acetic acid and 2-{2-[(4-Phenoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid.[7][8] These compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] Therefore, we must handle this compound as if it possesses these characteristics.

Potential Hazards Summary:

Hazard TypeDescriptionPrimary Exposure Routes
Skin Irritation May cause redness, itching, or inflammation upon contact.[8][9]Dermal
Eye Irritation May cause serious and potentially damaging eye irritation.[8][9]Ocular
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[8][9]Inhalation
Ingestion While data is unavailable, similar compounds can be harmful if swallowed.Oral

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls. Personal Protective Equipment (PPE) is essential, but it is the final barrier between the researcher and the hazard.

  • Chemical Fume Hood : All weighing, handling, and manipulation of solid this compound should be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of airborne dust particles.

  • Ventilation : Ensure the laboratory has adequate general ventilation to maintain low background concentrations of any potential vapors or dusts.

  • Eyewash Stations and Safety Showers : These must be readily accessible and tested regularly. Their proximity is crucial in the event of an accidental splash.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is a critical decision-making process. The following diagram illustrates the workflow for selecting the necessary equipment for handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Safe Handling Start Task: Handling this compound AssessHazards Assess Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Start->AssessHazards Identify Risks SelectEyes Eye Protection: Chemical Splash Goggles AssessHazards->SelectEyes Protect Eyes SelectGloves Hand Protection: Nitrile Gloves (Double-Gloved) AssessHazards->SelectGloves Protect Skin SelectBody Body Protection: Laboratory Coat AssessHazards->SelectBody Protect Body SelectRespiratory Respiratory Protection: (If Fume Hood is Unavailable) N95 Respirator AssessHazards->SelectRespiratory Protect Lungs PerformTask Perform Task in Fume Hood SelectEyes->PerformTask Don PPE SelectGloves->PerformTask Don PPE SelectBody->PerformTask Don PPE SelectRespiratory->PerformTask Don PPE

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications
PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles.Protects against dust particles and potential splashes, which can cause serious eye irritation.[8]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.Provides a barrier against skin contact. Nitrile is a common choice for incidental chemical contact. Double-gloving adds a layer of security. Gloves should be changed immediately if contamination is suspected.
Body Protection A long-sleeved, buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling in a fume hood. If a fume hood is not available, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of dust.Based on the potential for respiratory irritation from airborne particulates.[8]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it inside the fume hood.

    • Don all required PPE: lab coat, chemical splash goggles, and double nitrile gloves.

  • Handling the Compound :

    • Carefully open the container inside the fume hood.

    • Use a spatula to gently transfer the desired amount of the solid compound to a weigh boat or vessel. Avoid any actions that could generate dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Once the transfer is complete, securely close the primary container.

  • Post-Handling :

    • Clean any contaminated surfaces within the fume hood with an appropriate solvent and absorbent pads.

    • Remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • Remove the remaining PPE in the correct order (lab coat, then inner gloves, then goggles) before exiting the work area.

    • Wash hands thoroughly with soap and water after handling the compound.[7]

Emergency and Disposal Plan

A clear, actionable plan for emergencies and waste disposal is non-negotiable.

Emergency Procedures

The following diagram outlines the immediate steps to take in an emergency situation.

Emergency_Response_Plan cluster_spill Chemical Spill cluster_exposure Personal Exposure Emergency EMERGENCY (Spill or Exposure) Spill_Alert Alert others in the area Emergency->Spill_Alert Spill Occurs Exposure_Skin Skin Contact: Remove contaminated clothing. Flush with water for 15 mins. Emergency->Exposure_Skin Skin Contact Exposure_Eye Eye Contact: Flush with eyewash for 15 mins. Seek medical attention. Emergency->Exposure_Eye Eye Contact Exposure_Inhalation Inhalation: Move to fresh air. Seek medical attention. Emergency->Exposure_Inhalation Inhalation Spill_Evacuate Evacuate if necessary Spill_Alert->Spill_Evacuate Spill_Contain Contain the spill with absorbent material Spill_Evacuate->Spill_Contain Spill_Clean Clean from perimeter inward Spill_Contain->Spill_Clean Spill_Dispose Dispose of waste in sealed container Spill_Clean->Spill_Dispose

Caption: Emergency Response Plan for this compound.

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[8] If they are not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated gloves, weigh boats, absorbent pads, and excess solid compound should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[9]

  • Disposal : All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[9]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring that scientific advancement and personal safety go hand in hand.

References

  • BuyersGuideChem. This compound | C14H13NO3. [Link]

  • Appchem. This compound | 299168-94-8 | C14H13NO3. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetic Acid. [Link]

  • Oxford Lab Fine Chem LLP. 3-Amino Acetophenone Material Safety Data Sheet. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.